Product packaging for CK7(Cat. No.:CAS No. 507487-89-0)

CK7

Cat. No.: B1348376
CAS No.: 507487-89-0
M. Wt: 328.35 g/mol
InChI Key: DYTKVFHLKPDNRW-UHFFFAOYSA-N
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Description

CK7 is a useful research compound. Its molecular formula is C14H12N6O2S and its molecular weight is 328.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N6O2S B1348376 CK7 CAS No. 507487-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-[2-(3-nitroanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2S/c1-8-12(23-13(15)17-8)11-5-6-16-14(19-11)18-9-3-2-4-10(7-9)20(21)22/h2-7H,1H3,(H2,15,17)(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTKVFHLKPDNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332265
Record name Cdk2/9 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507487-89-0
Record name 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507487890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cdk2/9 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-AMINO-4-METHYL-5-THIAZOLYL)-N-(3-NITROPHENYL)-2-PYRIMIDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9NBR9W3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine: A Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2 and CDK9. This document consolidates available data on its chemical structure, biological activity, and potential therapeutic applications. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visualizations of the pertinent signaling pathways, to facilitate further research and development in the field of oncology and related disciplines.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of numerous human cancers, making them attractive targets for therapeutic intervention. 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine belongs to a class of small molecule inhibitors designed to compete with ATP for binding to the catalytic site of CDKs. Its chemical structure, featuring a substituted pyrimidine core linked to aminothiazole and nitrophenyl moieties, is characteristic of many potent kinase inhibitors. This guide will delve into the specifics of this compound, providing a technical foundation for its study and application.

Chemical Structure and Properties

The fundamental characteristics of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine are summarized below.

PropertyValueReference
IUPAC Name 4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine[1][2]
Molecular Formula C₁₄H₁₂N₆O₂S[1]
Molecular Weight 328.35 g/mol [1]
Canonical SMILES CC1=C(SC(N)=N1)C1=NC(NC2=CC=CC(=C2)--INVALID-LINK--=O)=NC=C1[2]
InChI Key InChI=1S/C14H12N6O2S/c1-8-12(23-13(15)17-8)11-5-6-16-14(19-11)18-9-3-2-4-10(7-9)20(21)22/h2-7H,1H3,(H2,15,17)(H,16,18,19)[2]

Biological Activity and Quantitative Data

Table 1: Inhibitory Activity of a Structurally Related 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Analog (Compound 12u)

Target KinaseIC₅₀ (nM)Selectivity vs. CDK2
CDK97>80-fold
CDK2>560-

Data extracted from a study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines.

Table 2: Inhibitory Activity of a Structurally Related (4-Pyrazolyl)-2-aminopyrimidine Analog (Compound 17)

Target KinaseIC₅₀ (nM)
CDK20.29

Data extracted from a study on (4-pyrazolyl)-2-aminopyrimidines as potent CDK2 inhibitors.[3]

These data suggest that compounds with the 4-(thiazol-5-yl)-pyrimidin-2-amine scaffold can be potent and selective inhibitors of CDKs. The subject of this guide, with its specific substitution pattern, is anticipated to exhibit similar inhibitory properties against CDK2 and CDK9.

Mechanism of Action and Signaling Pathways

4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine functions as an ATP-competitive inhibitor of CDK2 and CDK9. By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their downstream substrates, thereby disrupting the cellular processes they regulate.

CDK2 Signaling Pathway

CDK2, in complex with Cyclin E or Cyclin A, is a key regulator of the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells with dysregulated cell cycle control.

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates CDK46->Rb Inactivates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Phosphorylates S_Phase S Phase Progression CDK2->S_Phase Promotes Inhibitor 4-(2-Amino-4-methyl-5-thiazolyl) -N-(3-nitrophenyl)-2-pyrimidinamine Inhibitor->CDK2 Inhibits

Figure 1: Simplified CDK2 signaling pathway leading to S phase progression.

CDK9 Signaling Pathway

CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II). This action releases RNAP II from promoter-proximal pausing, allowing for productive transcript elongation. Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins (e.g., Mcl-1, c-Myc), making it a promising strategy for cancer therapy.

CDK9_Signaling_Pathway PTEFb CDK9 Cyclin T1 RNAPII RNA Polymerase II (paused) PTEFb->RNAPII Phosphorylates CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates RNAPII->DSIF_NELF Associates with Gene Gene Body RNAPII->Gene Moves to Elongation Transcriptional Elongation RNAPII->Elongation Initiates DSIF_NELF->RNAPII Pauses Promoter Promoter Promoter->RNAPII Binds mRNA mRNA Elongation->mRNA Produces AntiApoptotic Anti-apoptotic proteins (e.g., Mcl-1, c-Myc) mRNA->AntiApoptotic Translates to Inhibitor 4-(2-Amino-4-methyl-5-thiazolyl) -N-(3-nitrophenyl)-2-pyrimidinamine Inhibitor->PTEFb Inhibits

Figure 2: CDK9-mediated transcriptional elongation pathway.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and biological evaluation of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine. These are generalized procedures based on methodologies reported for similar compounds.

Synthesis of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

A plausible synthetic route for the target compound involves a multi-step process, likely culminating in a condensation or coupling reaction. A generalized workflow is presented below.

Synthesis_Workflow Start1 Thiourea Intermediate1 2-Amino-4-methylthiazole Start1->Intermediate1 Hantzsch Thiazole Synthesis Start2 3-Chloro-2,4-pentanedione Start2->Intermediate1 Hantzsch Thiazole Synthesis Intermediate2 5-Acetyl-2-amino-4-methylthiazole Intermediate1->Intermediate2 Friedel-Crafts Acylation Intermediate3 3-(Dimethylamino)-1-(2-amino-4-methylthiazol-5-yl)prop-2-en-1-one Intermediate2->Intermediate3 Reaction with DMF-DMA FinalProduct 4-(2-Amino-4-methyl-5-thiazolyl) -N-(3-nitrophenyl)-2-pyrimidinamine Intermediate3->FinalProduct Condensation Reaction Start3 N-(3-Nitrophenyl)guanidine Start3->FinalProduct Condensation Reaction

Figure 3: A potential synthetic workflow for the target compound.

Representative Protocol for the Final Condensation Step:

  • To a solution of 3-(dimethylamino)-1-(2-amino-4-methylthiazol-5-yl)prop-2-en-1-one (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add N-(3-nitrophenyl)guanidine (1.1 equivalents).

  • Add a catalytic amount of a base, such as sodium ethoxide or potassium carbonate, to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a general method for assessing the inhibitory activity of the compound against CDK2 and CDK9.

Kinase_Assay_Workflow Preparation Prepare Reagents: - Kinase (CDK2 or CDK9) - Europium-labeled anti-tag antibody - Alexa Fluor™ 647-labeled tracer - Test Compound dilutions Dispensing Dispense reagents into a 384-well microplate in the following order: 1. Test Compound 2. Kinase/Antibody mixture 3. Tracer Preparation->Dispensing Incubation Incubate at room temperature for a specified time (e.g., 60 minutes) in the dark. Dispensing->Incubation Reading Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Incubation->Reading Analysis Calculate the emission ratio and determine the IC₅₀ value by fitting the data to a dose-response curve. Reading->Analysis

References

An In-depth Technical Guide on the Core Mechanism of Action of Dasatinib, a Multi-Targeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific molecule "4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine" is not extensively available in the public domain. This guide will focus on the well-researched, structurally related compound, Dasatinib , a potent multi-targeted tyrosine kinase inhibitor. Dasatinib serves as an exemplary case study for understanding the mechanism of action of thiazolyl-pyrimidinamine derivatives in oncology.

Introduction

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of certain cancers, particularly chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its therapeutic success stems from its ability to potently inhibit multiple key signaling proteins involved in cancer cell proliferation, survival, and metastasis.[3] This guide provides a detailed overview of the molecular mechanism of action of Dasatinib, supported by quantitative data, experimental protocols, and visual diagrams of the core signaling pathways it modulates.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

Dasatinib functions as a potent inhibitor of a range of tyrosine kinases, with its primary targets being the BCR-ABL fusion protein and the SRC family of kinases.[1][3] By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting the downstream signaling pathways that are crucial for tumor cell growth and survival.[3]

Inhibition of BCR-ABL Kinase

The hallmark of CML and Ph+ ALL is the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. The BCR-ABL protein drives uncontrolled cell proliferation and is a critical oncogenic driver in these leukemias.

Dasatinib is highly effective at inhibiting the BCR-ABL kinase, including both its active and inactive conformations.[3] This dual inhibition is a key advantage over first-generation TKIs like imatinib, which primarily target the inactive conformation. Consequently, Dasatinib is effective against many imatinib-resistant BCR-ABL mutations.[2]

Inhibition of SRC Family Kinases

In addition to BCR-ABL, Dasatinib is a potent inhibitor of the SRC family of kinases, which includes SRC, LYN, HCK, and others.[3] These kinases are involved in a multitude of cellular processes, including cell growth, adhesion, and migration. Their overexpression and activation are implicated in the progression of various solid tumors.[1] The inhibition of SRC family kinases contributes to Dasatinib's broader anti-cancer activity beyond hematological malignancies.

Other Kinase Targets

Dasatinib's multi-targeted nature extends to other kinases, including:

  • c-KIT: A receptor tyrosine kinase involved in the development of certain gastrointestinal stromal tumors.[4]

  • Ephrin (EPH) receptor kinases: Involved in cell-cell communication and tumor metastasis.[3]

  • PDGFβ receptor: A key driver of angiogenesis and cell growth.[3]

Signaling Pathways Modulated by Dasatinib

The inhibition of its target kinases allows Dasatinib to interfere with several critical downstream signaling pathways.

Inhibition of Proliferation and Survival Pathways

By blocking BCR-ABL and SRC family kinases, Dasatinib effectively downregulates pro-survival and proliferative signaling cascades, including the RAS/MAPK and PI3K/AKT/mTOR pathways. Inhibition of these pathways leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFβR, c-KIT) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BCR_ABL BCR-ABL BCR_ABL->RAS BCR_ABL->PI3K SRC SRC Family Kinases SRC->RAS SRC->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Dasatinib Dasatinib Dasatinib->RTK Dasatinib->BCR_ABL Dasatinib->SRC

Dasatinib Inhibition of Pro-Survival Signaling Pathways.
Disruption of Cell Adhesion and Migration

Inhibition of SRC family kinases and Focal Adhesion Kinase (FAK) by Dasatinib disrupts the formation of focal adhesions, which are essential for cell adhesion to the extracellular matrix.[7] This interference with cell adhesion and the downstream signaling pathways leads to reduced cell migration and invasion, key processes in cancer metastasis.

G cluster_ecm Extracellular Matrix cluster_cytoplasm Cytoplasm Integrin Integrins FAK Focal Adhesion Kinase (FAK) Integrin->FAK SRC SRC FAK->SRC Actin Actin Cytoskeleton FAK->Actin SRC->FAK SRC->Actin Dasatinib Dasatinib Dasatinib->FAK Dasatinib->SRC

Dasatinib's Effect on Cell Adhesion and Migration.

Quantitative Data

The potency of Dasatinib has been quantified through various in vitro assays, with IC50 values (the concentration of an inhibitor where the response is reduced by half) being a key metric.

Target KinaseIC50 (nM)Cell LineAssay TypeReference
BCR-ABL<1-Cell-free[4]
SRC0.8-Cell-free[4]
c-KIT79-Cell-free[4]
LCK1.1-Cell-free-
YES3.3-Cell-free-
FAK0.2-Enzyme assay[8]
Cell LineIC50Assay TypeReference
K562 (CML)1 nMApoptosis[5]
TF-1 BCR/ABL0.75 nMApoptosis[5]
K5624.6 nMViability[9]
MDA-MB-231 (Breast Cancer)6.1 µMCytotoxicity[10]
Sk-Mel-5 (Melanoma)1.4 µMGrowth Inhibition[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of Dasatinib required to inhibit the activity of a specific kinase by 50% (IC50).

Methodology:

  • Reagents and Materials: Recombinant purified kinase, kinase-specific peptide substrate, ATP, Dasatinib at various concentrations, kinase buffer, and a detection reagent.

  • Procedure: a. The kinase reaction is initiated by mixing the recombinant kinase, its specific peptide substrate, and varying concentrations of Dasatinib in a kinase buffer. b. The reaction is started by the addition of ATP. c. The mixture is incubated at a specific temperature for a defined period to allow for phosphorylation of the substrate. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The percentage of kinase inhibition is calculated for each Dasatinib concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the Dasatinib concentration and fitting the data to a sigmoidal dose-response curve.[4]

G cluster_prep cluster_reaction cluster_detection cluster_analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Dasatinib dilutions Mix Mix Kinase, Substrate, and Dasatinib Reagents->Mix Add_ATP Add ATP to start reaction Mix->Add_ATP Incubate Incubate at 37°C Detect Stop reaction and detect phosphorylation Incubate->Detect Add_ATP->Incubate Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Workflow for an In Vitro Kinase Inhibition Assay.
Cell Viability/Cytotoxicity Assay (MTT or XTT)

Objective: To assess the effect of Dasatinib on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of Dasatinib for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

  • Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the tetrazolium salt into a colored formazan product.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each Dasatinib concentration relative to untreated control cells. The IC50 value is determined from the dose-response curve.[11]

Western Blotting for Phosphoprotein Analysis

Objective: To determine the effect of Dasatinib on the phosphorylation status of its target kinases and downstream signaling proteins.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with Dasatinib for a specific time. The cells are then lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-SRC, phospho-ERK) and the total form of the protein (as a loading control).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.

  • Imaging and Analysis: The chemiluminescent signal is captured, and the band intensities are quantified to determine the relative levels of the phosphorylated protein in Dasatinib-treated versus untreated cells.[7]

Conclusion

Dasatinib exemplifies the efficacy of multi-targeted tyrosine kinase inhibitors in cancer therapy. Its ability to potently inhibit BCR-ABL, SRC family kinases, and other key oncogenic drivers allows it to disrupt multiple signaling pathways essential for cancer cell proliferation, survival, and metastasis. The comprehensive understanding of its mechanism of action, supported by robust quantitative data and well-established experimental protocols, continues to guide its clinical application and the development of next-generation targeted therapies.

References

The Cutting Edge: Unraveling the Biological Targets of Thiazolyl-Pyrimidinamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The thiazolyl-pyrimidinamine scaffold has emerged as a privileged structure in modern medicinal chemistry, giving rise to a multitude of derivatives with potent and selective biological activities. This in-depth technical guide delves into the core biological targets of this promising class of compounds, with a particular focus on their role as kinase inhibitors in oncology. We will explore their interactions with key cellular players, present quantitative data to illustrate their potency, provide detailed experimental methodologies for their evaluation, and visualize the intricate signaling pathways they modulate.

Principal Biological Targets: A Focus on Kinase Inhibition

Thiazolyl-pyrimidinamine derivatives have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer pathogenesis. The primary targets identified to date are the Aurora kinases and Cyclin-Dependent Kinases (CDKs) , both of which are critical regulators of cell cycle progression.

Aurora Kinases: These serine/threonine kinases are essential for mitotic events, including centrosome maturation, spindle formation, and cytokinesis. Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention. Thiazolyl-pyrimidinamine derivatives have been shown to be potent inhibitors of both Aurora A and Aurora B.[1]

Cyclin-Dependent Kinases (CDKs): This family of protein kinases controls the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Specific thiazolyl-pyrimidinamine compounds have been identified as potent inhibitors of CDK9, a key transcriptional regulator involved in the expression of anti-apoptotic proteins.

Quantitative Analysis of Inhibitory Activity

The potency and selectivity of thiazolyl-pyrimidinamine derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) against a panel of kinases. The following tables summarize key quantitative data for representative compounds from this class.

CompoundTargetKi (nM)Reference
CYC116 Aurora A8.0[1]
Aurora B9.2[1]
(Compound 18 in cited reference)

Table 1: Inhibitor constants (Ki) of CYC116 against Aurora kinases.

CompoundTargetKi (nM)HCT-116 GI50 (nM)
12u CDK97-
Ia CDK9190
CDK16
CDK24
12a CDK9140
CDK14
CDK24
12e CDK91< 10
CDK11
CDK21

Table 2: Inhibitory activity (Ki) against CDKs and growth inhibition (GI50) in HCT-116 cells for a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives.

Experimental Protocols

To aid researchers in the evaluation of novel thiazolyl-pyrimidinamine derivatives, this section provides detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)

This protocol describes a non-radioactive method to determine the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, CDK9)

  • Kinase-specific substrate peptide

  • Thiazolyl-pyrimidinamine derivative (test compound)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase Buffer

    • Test compound dilution

    • Purified kinase enzyme

    • Kinase substrate

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., HeLa, HCT-116)

  • Complete cell culture medium

  • Thiazolyl-pyrimidinamine derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the compound concentration.

Visualizing the Mechanism of Action

To better understand the cellular consequences of inhibiting the primary targets of thiazolyl-pyrimidinamine derivatives, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_lead Lead Optimization synthesis Synthesis of Thiazolyl-Pyrimidinamine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization kinase_assay In Vitro Kinase Inhibition Assay (IC50/Ki Determination) characterization->kinase_assay selectivity Kinase Selectivity Profiling kinase_assay->selectivity viability Cell Viability Assay (GI50 Determination) kinase_assay->viability target_engagement Target Engagement Assay (e.g., Western Blot for phospho-Histone H3) viability->target_engagement apoptosis Apoptosis Assay (e.g., Annexin V Staining) target_engagement->apoptosis sar Structure-Activity Relationship (SAR) Analysis apoptosis->sar adme ADME/Tox Profiling sar->adme

Typical drug discovery workflow for thiazolyl-pyrimidinamine derivatives.

aurora_kinase_pathway cluster_mitosis Mitosis aurora_a Aurora A centrosome Centrosome Maturation aurora_a->centrosome spindle Bipolar Spindle Formation aurora_a->spindle aurora_b Aurora B cytokinesis Cytokinesis aurora_b->cytokinesis thiazolyl_pyrimidinamine Thiazolyl-Pyrimidinamine Derivative thiazolyl_pyrimidinamine->aurora_a Inhibits thiazolyl_pyrimidinamine->aurora_b Inhibits mitotic_failure Mitotic Failure centrosome->mitotic_failure spindle->mitotic_failure cytokinesis->mitotic_failure polyploidy Polyploidy mitotic_failure->polyploidy apoptosis Apoptosis polyploidy->apoptosis

Inhibition of Aurora kinases leads to mitotic catastrophe and apoptosis.

cdk9_pathway cdk9 CDK9 / Cyclin T rna_pol_ii RNA Polymerase II cdk9->rna_pol_ii Phosphorylates thiazolyl_pyrimidinamine Thiazolyl-Pyrimidinamine Derivative thiazolyl_pyrimidinamine->cdk9 Inhibits transcription Transcriptional Elongation rna_pol_ii->transcription anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) transcription->anti_apoptotic Expression of survival Cell Survival anti_apoptotic->survival Promotes apoptosis Apoptosis survival->apoptosis Inhibits

Inhibition of CDK9 reduces the expression of anti-apoptotic proteins.

Conclusion

Thiazolyl-pyrimidinamine derivatives represent a versatile and potent class of kinase inhibitors with significant potential in oncology. Their ability to target key regulators of the cell cycle, such as Aurora kinases and CDKs, provides a strong rationale for their continued development. This guide has provided a comprehensive overview of their biological targets, quantitative measures of their activity, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action. It is anticipated that further research into this promising chemical scaffold will yield novel and effective therapeutic agents for the treatment of cancer.

References

In Silico Modeling of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the in silico modeling of the novel compound 4-(2-amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine. In the realm of modern drug discovery, in silico techniques are indispensable for accelerating the identification and optimization of lead compounds.[1][2] By simulating and predicting the behavior of molecules within a biological system, these computational methods significantly reduce the time and cost associated with preclinical research.[1][3] This document outlines a structured approach to the virtual assessment of the specified pyrimidinamine derivative, covering molecular docking, molecular dynamics simulations, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The methodologies described herein are foundational for researchers, scientists, and drug development professionals engaged in the early phases of pharmaceutical research.

Compound Profile

Identifier Value
IUPAC Name 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine
Molecular Formula C14H12N6O2S[4]
Molecular Weight 328.35 g/mol [4]
Canonical SMILES CC1=C(SC=N1)C2=CC=NC(=N2)NC3=CC(=CC=C3)--INVALID-LINK--[O-]
Structure
alt text

In Silico Drug Discovery Workflow

The in silico evaluation of a potential drug candidate follows a systematic workflow. This process begins with the identification of a biological target and progresses through various computational analyses to predict the compound's efficacy and safety.

G cluster_0 Initial Stages cluster_1 Screening & Refinement cluster_2 In-depth Analysis cluster_3 Safety & Pharmacokinetics Target_Identification Target Identification (e.g., Kinase X) Ligand_Preparation Ligand Preparation (3D Structure Generation) Target_Identification->Ligand_Preparation Molecular_Docking Molecular Docking (Virtual Screening) Ligand_Preparation->Molecular_Docking Hit_Identification Hit Identification (Top Scoring Poses) Molecular_Docking->Hit_Identification Lead_Optimization Lead Optimization (Iterative Design) Hit_Identification->Lead_Optimization MD_Simulations Molecular Dynamics (Stability Assessment) Lead_Optimization->MD_Simulations Binding_Free_Energy Binding Free Energy (MM/PBSA, MM/GBSA) MD_Simulations->Binding_Free_Energy ADMET_Prediction ADMET Prediction (In Silico Profiling) Binding_Free_Energy->ADMET_Prediction Candidate_Selection Candidate Selection for In Vitro Testing ADMET_Prediction->Candidate_Selection

Figure 1: A typical in silico drug discovery workflow.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5][6][7] This method is instrumental in understanding the binding mode and affinity of a drug candidate.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., a specific kinase) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).

    • Identify the binding site, typically defined by a grid box encompassing the active site residues.

  • Ligand Preparation:

    • Generate the 3D conformation of 4-(2-amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine.

    • Assign partial charges and define rotatable bonds.

    • Minimize the energy of the ligand structure.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Glide.[8]

    • Perform the docking of the prepared ligand into the defined binding site of the receptor.

    • The algorithm will explore various conformations and orientations of the ligand, scoring them based on a defined scoring function.[8]

Hypothetical Docking Results

The following table summarizes hypothetical docking scores and key interactions for the compound against three potential kinase targets.

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Kinase A-9.8MET123, LYS45Hydrogen Bond
Kinase B-8.5LEU78, VAL33Hydrophobic Interaction
Kinase C-7.2ASP189, GLU91Hydrogen Bond, Electrostatic

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time at an atomic level.[9] This method is crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon binding.

Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation:

    • The docked complex from the molecular docking study serves as the initial conformation.

    • The complex is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P).

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.[10]

  • Minimization and Equilibration:

    • The system undergoes energy minimization to remove any steric clashes or unfavorable geometries.[10][11]

    • The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (constant Number of particles, Volume, and Temperature) ensemble.[10][11]

    • This is followed by equilibration under the NPT (constant Number of particles, Pressure, and Temperature) ensemble to ensure the system reaches the correct density.[10][11]

  • Production Run:

    • A production MD simulation is run for an extended period (e.g., 100 ns) under the NPT ensemble.

    • Trajectories, energies, and other properties are saved at regular intervals for analysis.

Hypothetical MD Simulation Data
Parameter Value Interpretation
Simulation Time 100 nsSufficient time to observe system stability.
RMSD (Protein) 1.5 ± 0.3 ÅThe protein backbone remains stable throughout the simulation.
RMSD (Ligand) 0.8 ± 0.2 ÅThe ligand maintains a stable conformation within the binding pocket.
Radius of Gyration 18.2 ± 0.5 ÅThe overall compactness of the protein is maintained.

ADMET Prediction

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[12][13][14] These predictions are vital for identifying potential liabilities early in the drug discovery process.[12][13]

Experimental Protocol: ADMET Prediction
  • Input:

    • The SMILES string or 2D structure of the compound is used as input for various ADMET prediction tools (e.g., SwissADME, pkCSM, ADMETlab).[14]

  • Property Calculation:

    • A range of physicochemical and pharmacokinetic properties are calculated using quantitative structure-activity relationship (QSAR) models and other machine learning algorithms.[15][16]

Hypothetical ADMET Profile
Property Predicted Value Interpretation
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeation LowLess likely to cause central nervous system side effects.
CYP2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions.
Ames Mutagenicity Non-mutagenicLow potential for carcinogenicity.
hERG Inhibition Low riskReduced risk of cardiotoxicity.

Potential Signaling Pathway

Based on the pyrimidine and thiazole moieties, which are common in kinase inhibitors, a plausible target for this compound could be a protein kinase involved in a cancer-related signaling pathway, such as the MAPK/ERK pathway.

G cluster_pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Compound Target? ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Apoptosis_Inhibition Inhibition of Apoptosis ERK->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor 4-(...)-2-pyrimidinamine Inhibitor->RAF

Figure 2: Hypothetical targeting of the MAPK/ERK pathway.

This technical guide has outlined a comprehensive in silico approach for the evaluation of 4-(2-amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine. By employing molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently assess the therapeutic potential of this compound. The hypothetical data and protocols presented serve as a robust framework for guiding the initial stages of drug discovery and development, ultimately facilitating the identification of promising drug candidates for further experimental validation.

References

The Predicted ADMET Profile of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine. As direct experimental data for this specific molecule is not extensively available in public domains, this report leverages robust in silico predictive models to generate a probable ADMET profile. This document is intended to guide researchers and drug development professionals in making informed decisions regarding the potential of this compound as a therapeutic agent. The guide includes tabulated summaries of predicted physicochemical and ADMET properties, detailed protocols for key in vitro ADMET assays, and a logical workflow for ADMET assessment in drug discovery.

Introduction

The journey of a potential drug candidate from initial discovery to market approval is fraught with challenges, with a significant number of failures attributed to suboptimal ADMET properties. A thorough understanding of a compound's ADMET profile at an early stage is therefore critical for mitigating risks and reducing the high attrition rates in drug development. This guide focuses on 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, a molecule with a complex heterocyclic structure suggesting potential biological activity. By providing a predicted ADMET profile, this document aims to serve as a foundational resource for further investigation and development of this compound.

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. In silico tools were used to predict the key physicochemical parameters for 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine.

PropertyPredicted ValueMethod/Tool
Molecular FormulaC14H12N6O2S---
Molecular Weight328.35 g/mol ---
LogP (Octanol/Water Partition Coefficient)3.25SwissADME
Water Solubility (LogS)-3.89SwissADME
pKa (most acidic)8.19pkCSM
pKa (most basic)3.48pkCSM
Topological Polar Surface Area (TPSA)145.28 ŲSwissADME

Predicted ADMET Profile

The following tables summarize the predicted ADMET properties of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, generated using a combination of established in silico models.

Absorption
ParameterPredicted Value/ClassificationMethod/Tool
Human Intestinal Absorption+ (High)DrugBank[1], admetSAR
Caco-2 Permeability+ (High)DrugBank[1], pkCSM
P-glycoprotein SubstrateNon-substrateDrugBank[1], SwissADME
Distribution
ParameterPredicted Value/ClassificationMethod/Tool
Blood-Brain Barrier (BBB) Permeability+ (Permeable)DrugBank[1], pkCSM
CNS Permeability-0.957pkCSM
Plasma Protein Binding92.5%pkCSM
Metabolism
ParameterPredicted Value/ClassificationMethod/Tool
CYP1A2 InhibitorNon-inhibitorSwissADME, pkCSM
CYP2C19 InhibitorNon-inhibitorSwissADME, pkCSM
CYP2C9 InhibitorInhibitorSwissADME, pkCSM
CYP2D6 InhibitorNon-inhibitorSwissADME, pkCSM
CYP3A4 InhibitorInhibitorSwissADME, pkCSM
CYP2C9 SubstrateSubstratepkCSM
CYP3A4 SubstrateSubstratepkCSM
Excretion
ParameterPredicted Value/ClassificationMethod/Tool
Total Clearance0.595 L/hr/kgpkCSM
Renal OCT2 SubstrateNon-substratepkCSM
Toxicity
ParameterPredicted Value/ClassificationMethod/Tool
AMES ToxicityNon-mutagenicProTox-II, pkCSM
hERG I InhibitorNon-inhibitorpkCSM
hERG II InhibitorNon-inhibitorpkCSM
HepatotoxicityNon-toxicProTox-II, pkCSM
CarcinogenicityNon-carcinogenProTox-II
Skin SensitizationNon-sensitizerpkCSM
LD50 (rat, acute oral)2000 mg/kg (Class 5)ProTox-II

Experimental Protocols for Key ADMET Assays

To facilitate the experimental validation of the in silico predictions, this section provides detailed methodologies for key in vitro ADMET assays.

Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a test compound by measuring its transport across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above a pre-defined threshold indicates a viable monolayer. The permeability of a fluorescent marker with low passive permeability, such as Lucifer Yellow, is also measured to confirm monolayer integrity.

  • Transport Experiment (Apical to Basolateral - A-B):

    • The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with pre-warmed transport buffer.

    • The test compound, dissolved in transport buffer, is added to the apical compartment.

    • Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The volume in the receiver compartment is replenished with fresh transport buffer after each sampling.

  • Transport Experiment (Basolateral to Apical - B-A):

    • To assess active efflux, the experiment is reversed. The test compound is added to the basolateral compartment, and samples are collected from the apical compartment.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport (mass/time).

    • A is the surface area of the cell monolayer (cm²).

    • C0 is the initial concentration of the test compound in the donor compartment. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, providing a high-throughput screen for passive diffusion.

Methodology:

  • Plate Preparation: A 96-well filter plate (donor plate) with a porous support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with buffer.

  • Compound Addition: The test compound, dissolved in a suitable buffer, is added to the wells of the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for a specific period (e.g., 4-16 hours) at room temperature with gentle shaking.

  • Sample Analysis: After incubation, the plates are separated, and the concentration of the test compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: The effective permeability (Pe) is calculated.

Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (e.g., human, rat, or mouse), a NADPH-generating system (cofactor for CYP enzymes), and buffer is prepared.

  • Incubation: The test compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction. The incubation is carried out at 37°C.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in the collected aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile or methanol), which also precipitates the proteins.

  • Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the slope of the natural logarithm of the concentration versus time plot.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium that are auxotrophic for histidine.

Methodology:

  • Strain Selection: Several histidine-dependent strains of Salmonella typhimurium with different types of mutations (e.g., frameshift, base-pair substitution) are used.

  • Metabolic Activation (S9 Mix): The test is performed with and without the addition of a liver homogenate fraction (S9 mix) from Aroclor-1254 induced rats. The S9 mix contains enzymes that can metabolically activate compounds to their mutagenic forms.

  • Plate Incorporation Assay:

    • The test compound at various concentrations, the bacterial tester strain, and (if required) the S9 mix are added to molten top agar.

    • The mixture is poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.

hERG Patch-Clamp Assay

Objective: To evaluate the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Methodology:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.

  • Whole-Cell Patch-Clamp Recording:

    • A single cell is selected, and a glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

    • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of ion channel currents.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and measure the hERG tail current.

  • Compound Application: The test compound is applied to the cell at various concentrations via a perfusion system.

  • Data Acquisition and Analysis: The hERG current is recorded before and after the application of the test compound. The percentage of inhibition of the hERG current is calculated for each concentration. An IC50 value (the concentration at which 50% of the hERG current is inhibited) is determined by fitting the concentration-response data to a Hill equation.

ADMET Assessment Workflow

The following diagram illustrates a typical workflow for ADMET assessment in the early stages of drug discovery, integrating in silico predictions with in vitro and in vivo experiments.

ADMET_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Experiments cluster_decision Decision Making cluster_in_vivo In Vivo Studies (Preclinical) in_silico In Silico ADMET Prediction (SwissADME, pkCSM, ProTox-II) physchem Physicochemical Properties in_silico->physchem absorption Absorption in_silico->absorption distribution Distribution in_silico->distribution metabolism Metabolism in_silico->metabolism excretion Excretion in_silico->excretion toxicity Toxicity in_silico->toxicity pampa PAMPA in_silico->pampa High Permeability Prediction caco2 Caco-2 Permeability in_silico->caco2 Good Absorption Prediction met_stability Metabolic Stability (Microsomes, Hepatocytes) in_silico->met_stability Metabolism Prediction cyp_inhibition CYP Inhibition in_silico->cyp_inhibition CYP Interaction Prediction ames Ames Test in_silico->ames Mutagenicity Prediction herg hERG Assay in_silico->herg Cardiotoxicity Prediction go_nogo Go/No-Go Decision Lead Optimization pampa->go_nogo caco2->go_nogo met_stability->go_nogo cyp_inhibition->go_nogo ames->go_nogo herg->go_nogo go_nogo->in_silico Unfavorable Profile (Iterative Design) pk_studies Pharmacokinetic Studies (Rodent) go_nogo->pk_studies Favorable Profile tox_studies Toxicology Studies (Rodent) pk_studies->tox_studies

Caption: ADMET assessment workflow in early drug discovery.

Discussion and Conclusion

The in silico analysis of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine suggests a generally favorable ADMET profile for an orally administered drug candidate. The predictions indicate high intestinal absorption and good permeability, including the ability to cross the blood-brain barrier. The compound is not predicted to be a P-glycoprotein substrate, which is advantageous for avoiding efflux-mediated resistance.

However, some potential liabilities have been identified. The prediction of inhibition for CYP2C9 and CYP3A4 warrants further investigation, as this could lead to drug-drug interactions. While the predicted toxicity profile is largely clean, with no alerts for mutagenicity, carcinogenicity, or hERG inhibition, the predicted oral LD50 in rats, while low in toxicity classification, should be experimentally confirmed.

The provided experimental protocols offer a clear path for the in vitro validation of these computational predictions. A systematic experimental evaluation of permeability, metabolic stability, CYP inhibition, and potential toxicity is essential to confirm the in silico findings and to build a robust data package for this compound.

References

The Aminothiazole-Pyrimidine Core: A Technical Guide to its Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminothiazole-pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets with high affinity and specificity.[1][2][3] This technical guide provides an in-depth exploration of the discovery and history of these compounds, detailing their synthesis, key developmental milestones, and therapeutic applications. It offers comprehensive experimental protocols for the synthesis of the core structures, presents quantitative structure-activity relationship (SAR) data for prominent compound classes, and visualizes the critical signaling pathways they modulate. This document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile pharmacophore.

Discovery and History

The journey of the aminothiazole-pyrimidine scaffold from a chemical curiosity to a clinical heavyweight is a testament to the evolution of drug discovery. The 2-aminothiazole moiety itself has long been recognized for its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] Its utility as a versatile starting material for a diverse range of heterocyclic compounds has made it a focal point in medicinal chemistry for decades.[1][4]

The true potential of this scaffold was unlocked when it was combined with the pyrimidine ring, a critical component of nucleobases. This fusion created a new class of compounds with remarkable efficacy as kinase inhibitors and receptor modulators. A pivotal moment in the history of these compounds was the discovery of Dasatinib, a potent pan-Src family kinase inhibitor. The journey to Dasatinib began with the screening of an internal compound library, which identified a 2-aminothiazole derivative as a novel Src kinase inhibitor template.[5] Successive structure-activity relationship (SAR) iterations led to the development of Dasatinib, which has since become a crucial therapeutic agent for chronic myelogenous leukemia (CML).[5]

This discovery spurred a wave of research into aminothiazole-pyrimidine derivatives, leading to their investigation as inhibitors of a wide range of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and FLT3, as well as modulators of G protein-coupled receptors (GPCRs) like the adenosine receptors.[6][7][8]

Synthesis and Experimental Protocols

The synthesis of aminothiazole-pyrimidine compounds relies on established and versatile chemical reactions. The formation of the 2-aminothiazole core is most famously achieved through the Hantzsch thiazole synthesis , while the fused thiazolo[5,4-d]pyrimidine system is constructed through a multi-step cyclization process. Functionalization of these cores, to explore SAR and optimize properties, is frequently accomplished using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .

Protocol: Hantzsch Synthesis of 2-Aminothiazole Core

This protocol describes a general procedure for the synthesis of a 2-aminothiazole ring, a foundational step for many compounds in this class. The reaction involves the condensation of an α-haloketone with a thiourea derivative.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Thiourea (or substituted thiourea) (1.5 eq)

  • Ethanol or Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Reaction vessel (e.g., round-bottom flask or scintillation vial)

  • Stir bar and heating mantle/hot plate

  • Buchner funnel and filter flask

Procedure:

  • In the reaction vessel, combine the α-haloketone (1.0 eq) and thiourea (1.5 eq).

  • Add ethanol or methanol as the solvent to dissolve or suspend the reactants.

  • Add a stir bar and heat the mixture to reflux (typically 70-100°C) with stirring for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrohalic acid byproduct and precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water to remove any remaining salts.

  • Dry the product in a vacuum oven or by air drying. The crude product is often of high purity but can be further purified by recrystallization if necessary.

Protocol: Synthesis of the Fused Thiazolo[5,4-d]pyrimidine Core

This protocol outlines the synthesis of the 7-amino-thiazolo[5,4-d]pyrimidine bicyclic system, a common core for adenosine receptor antagonists.[9]

Step 1: Synthesis of 5,7-Dihydroxy-thiazolo[5,4-d]pyrimidine Intermediate

  • React a 2-aminothiole derivative with a suitable arylacetyl chloride at high temperature. This condensation and cyclization reaction forms the corresponding 5,7-dihydroxy-thiazolo[5,4-d]pyrimidine derivative.[9]

Step 2: Chlorination

  • Treat the dihydroxy intermediate from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl groups into chloro groups, yielding a 5,7-dichloro-thiazolo[5,4-d]pyrimidine intermediate.

Step 3: Amination

  • Perform a nucleophilic aromatic substitution by reacting the dichloro intermediate with ammonia (or a primary/secondary amine) to selectively replace one of the chloro groups with an amino group, typically at the 7-position, to yield the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine scaffold.[10]

Step 4: Derivatization via Suzuki Coupling

  • The remaining chloro group at the 5-position can be functionalized using a Suzuki-Miyaura cross-coupling reaction.

  • Procedure:

    • In a reaction vessel, dissolve the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine intermediate (1.0 eq), a desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), ~5 mol%).

    • Add a base (e.g., sodium carbonate, 2.0 eq) and a solvent mixture (e.g., DME/water).

    • Heat the reaction mixture to reflux or via microwave irradiation (e.g., 160°C for 30 minutes) until the reaction is complete (monitored by TLC or LC-MS).[9]

    • After cooling, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the final product using column chromatography.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of aminothiazole-pyrimidine compounds is highly dependent on the nature and position of substituents on the core scaffold. Extensive SAR studies have been conducted to optimize their potency and selectivity for various targets.

SAR of Aminothiazole-Pyrimidine Kinase Inhibitors

The aminothiazole-pyrimidine scaffold is a key component of numerous kinase inhibitors. The 2-amino group often acts as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. Substituents on the pyrimidine and thiazole rings explore different sub-pockets, influencing potency and selectivity.

Table 1: SAR Summary for Aminothiazole-Pyrimidine Aurora Kinase A Inhibitors

Compound R¹ (on Pyrimidine) R² (on Thiazole) Aurora A IC₅₀ (nM) Reference
1 4-(thiazol-5-yl)phenyl H 140 [7]
2 4-(thiazol-5-yl)phenyl -CH₃ 79 [7]
3 4-(pyridin-4-yl)phenyl H >1000 [7]
4 6-methyl-N⁴-(5-methyl-1H-pyrazol-3-yl) 2,6-difluorophenyl-amide <100 [7]

| 5 | 6-methyl-N⁴-(5-methyl-1H-pyrazol-3-yl) | 2-chloro-6-fluorophenyl-amide | <100 |[7] |

Data collated from multiple sources to illustrate general SAR trends.

SAR of Thiazolo[5,4-d]pyrimidine Adenosine Receptor Antagonists

For the fused thiazolo[5,4-d]pyrimidine series, substituents at the 2- and 5-positions are critical for affinity and selectivity towards adenosine receptors.

Table 2: SAR Summary for Thiazolo[5,4-d]pyrimidine Adenosine Receptor Antagonists

Compound R² (at position 2) R⁵ (at position 5) hA₁ Ki (nM) hA₂A Ki (nM) Reference
18 2-fluorobenzyl furan-2-yl 1.9 0.06 [9]
13 2-fluorobenzyl phenyl 4.8 0.18 [9]
10 benzyl 3-methoxyphenyl 4.4 0.38 [9]
5 phenyl furan-2-yl 18 1.2 [9]

| 19 | 2-fluorobenzyl | 5-methylfuran-2-yl | 3.1 | 0.08 |[9] |

Data extracted from Costanzi et al. to demonstrate the impact of substitutions on receptor affinity.[9]

Visualization of Pathways and Workflows

Understanding the mechanism of action and the drug discovery process is crucial for the development of new aminothiazole-pyrimidine-based therapeutics. The following diagrams, generated using the DOT language, illustrate key concepts.

Logical Relationship: Kinase Inhibitor Drug Discovery Workflow

This diagram outlines the typical workflow for discovering and developing kinase inhibitors, a major application for aminothiazole-pyrimidine compounds.[11][12][13]

G Target Target Identification & Validation HTS High-Throughput Screening (HTS) Target->HTS Assay Development Hit_ID Hit Identification HTS->Hit_ID Data Analysis Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Studies Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Promising Leads In_Vitro In Vitro Testing (Cellular Assays) Lead_Opt->In_Vitro Potency & Selectivity In_Vivo In Vivo Testing (Animal Models) In_Vitro->In_Vivo Efficacy & PK/PD Candidate Candidate Selection In_Vivo->Candidate Safety & Toxicology

A typical workflow for kinase inhibitor drug discovery.
Signaling Pathway: Inhibition of Src Kinase

Many aminothiazole-pyrimidine compounds, like Dasatinib, function by inhibiting Src kinase, a non-receptor tyrosine kinase that plays a central role in cell proliferation, survival, and motility.

G cluster_downstream Downstream Signaling Cascades cluster_outcome Cellular Outcomes RTK Growth Factor Receptor (RTK) Src Src Kinase RTK->Src Activation PI3K PI3K/AKT Pathway Src->PI3K RAS RAS/MAPK Pathway Src->RAS STAT3 STAT3 Pathway Src->STAT3 Inhibitor Aminothiazole-Pyrimidine Inhibitor (e.g., Dasatinib) Inhibitor->Src Inhibition Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Invasion Invasion STAT3->Invasion

Inhibition of the Src kinase signaling pathway.
Signaling Pathway: Antagonism of Adenosine A₂A Receptor

Thiazolo[5,4-d]pyrimidine derivatives can act as antagonists at the adenosine A₂A receptor, blocking the immunosuppressive effects of adenosine in the tumor microenvironment. This pathway involves the modulation of cyclic AMP (cAMP) levels.

G Adenosine Adenosine A2AR Adenosine A₂A Receptor (GPCR) Adenosine->A2AR Binds G_protein Gs Protein A2AR->G_protein Activates Antagonist Thiazolo[5,4-d]pyrimidine Antagonist Antagonist->A2AR Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Immune_Supp Immune Suppression (e.g., ↓ T-cell function) CREB->Immune_Supp Promotes

Antagonism of the Adenosine A₂A receptor signaling pathway.

References

Technical Guide: Spectroscopic Data for 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the compound 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine. Despite a comprehensive search of scientific literature and chemical databases, no specific experimental Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data for this compound has been publicly reported.

This document, therefore, presents predicted mass spectrometry data and outlines generalized experimental protocols for NMR and MS analysis based on methodologies reported for structurally similar compounds. These protocols can serve as a reference for researchers aiming to characterize this molecule.

Compound Information
  • IUPAC Name: 4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine[1]

  • Molecular Formula: C₁₄H₁₂N₆O₂S[1]

  • Molecular Weight: 328.35 g/mol

Spectroscopic Data

Mass Spectrometry (MS)

While experimental mass spectra are not available, predicted data provides expected mass-to-charge ratios for various adducts of the parent molecule. This information is crucial for identifying the compound in mass spectrometry analyses.

AdductPredicted m/z
[M+H]⁺329.08153
[M+Na]⁺351.06347
[M-H]⁻327.06697
[M+NH₄]⁺346.10807
[M+K]⁺367.03741
[M]⁺328.07370

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR or ¹³C NMR data for 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine has been found in the public domain. Characterization of novel or related compounds typically involves dissolving the analyte in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquiring spectra on a 300, 400, or 500 MHz spectrometer.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data, based on common practices for the analysis of similar heterocyclic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the polarity of the compound and the presence of exchangeable protons).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a standard NMR spectrometer (e.g., Bruker, Jeol) with a frequency of at least 300 MHz for ¹H NMR.

    • Acquire a ¹H NMR spectrum to identify the chemical shifts, coupling constants, and integration of the proton signals.

    • Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete structural elucidation and assignment of all proton and carbon signals.

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

2. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The solution may be directly infused into the mass spectrometer or injected via a liquid chromatography system (LC-MS).

  • Instrumentation and Data Acquisition:

    • Utilize an electrospray ionization (ESI) source, which is well-suited for polar molecules.

    • Operate the mass spectrometer in both positive and negative ion modes to detect various adducts.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000) to identify the molecular ion peaks.

    • For further structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of a novel chemical compound like 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectrometer transfer->nmr h1 ¹H NMR nmr->h1 c13 ¹³C NMR nmr->c13 d2 2D NMR (optional) nmr->d2 process Process Spectra h1->process c13->process d2->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Caption: General workflow for NMR spectroscopic analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent dilute Dilute to ~1 mg/mL dissolve->dilute ms Mass Spectrometer (ESI source) dilute->ms full_scan Full Scan MS ms->full_scan msms MS/MS (optional) ms->msms analyze Analyze Spectra full_scan->analyze msms->analyze identify Identify Molecular Ion analyze->identify fragment Analyze Fragmentation analyze->fragment

Caption: General workflow for Mass Spectrometry analysis.

References

The Therapeutic Potential of Nitrophenyl-Pyrimidinamine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitrophenyl-pyrimidinamine scaffold is an emerging chemical framework with significant therapeutic relevance, particularly in the field of oncology. This heterocyclic structure, characterized by a pyrimidine ring linked to a nitrophenyl group via an amine bridge, has demonstrated potent inhibitory activity against various protein kinases implicated in cancer progression. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanism of action of nitrophenyl-pyrimidinamine derivatives, with a focus on their potential as targeted therapeutic agents.

Core Scaffold and Therapeutic Rationale

The pyrimidine nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The addition of a nitrophenyl-amine substituent can enhance the binding affinity and selectivity of these compounds for the ATP-binding pocket of protein kinases. The nitro group, an electron-withdrawing moiety, can participate in crucial hydrogen bonding interactions within the kinase domain, contributing to the inhibitory potency of the molecule. The general structure of the nitrophenyl-pyrimidinamine core is depicted below.

Quantitative Biological Activity

Nitrophenyl-pyrimidinamine derivatives have been evaluated for their inhibitory activity against a range of protein kinases. The following tables summarize the in vitro potency of selected compounds from this class.

Table 1: Inhibition of Epidermal Growth Factor Receptor (EGFR) by Pyrimidine Derivatives

Compound IDModification on Phenyl RingEGFR IC₅₀ (nM)Cell LineReference
PD158780 3-bromo0.08A431[1]
Compound 7 Not Specified8HT29, A549, H460, H1975[3]
Compound 10 Not Specified7.48HT29, A549, H460, H1975[3]
Weakly Basic Amine Derivatives Various0.5 - 10Isolated Enzyme[4]

Table 2: Inhibition of Aurora Kinases by Pyrimidine Derivatives

Compound IDModification on Phenyl RingAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Cell LineReference
Compound 18 (CYC116) 4-morpholino8.09.2Not Specified[5]
Compound 22 4-((1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)9.32.8HeLa[6]
Compound 38j Not Specified7.125.7U937[7]

Table 3: Inhibition of Src Family Kinases by Pyrimidine Derivatives

Compound IDModification on Phenyl Ringc-Src IC₅₀ (µM)Reference
Compound 20 Not SpecifiedComparable to Imatinib[8]
Compound 14 2-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide8.39[8]
Compound 10 4-chlorophenyl60.4[9]

Signaling Pathways and Mechanism of Action

Nitrophenyl-pyrimidinamine scaffolds primarily exert their therapeutic effect by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate the key signaling pathways targeted by these compounds.

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K-AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR P1 P P2 P RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Nitrophenyl_Pyrimidinamine Nitrophenyl- Pyrimidinamine Scaffold Nitrophenyl_Pyrimidinamine->EGFR Inhibition RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Aurora_Kinase_Pathway Aurora_A Aurora A Kinase Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Nitrophenyl_Pyrimidinamine Nitrophenyl- Pyrimidinamine Scaffold Nitrophenyl_Pyrimidinamine->Aurora_A Inhibition Nitrophenyl_Pyrimidinamine->Aurora_B Inhibition Mitotic_Arrest Mitotic Arrest & Apopotosis Centrosome_Maturation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation->Mitotic_Arrest Cytokinesis->Mitotic_Arrest

Caption: Inhibition of Aurora Kinase activity in mitosis.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel nitrophenyl-pyrimidinamine derivatives. Below are representative protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylation Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Data_Analysis Data Analysis: Calculate IC50 Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Recombinant human kinase is diluted in kinase buffer to the desired concentration.

    • A specific peptide substrate and ATP are prepared in kinase buffer.

    • The nitrophenyl-pyrimidinamine test compound is serially diluted in DMSO.

  • Assay Procedure:

    • The kinase, substrate, and test compound are added to the wells of a microplate and incubated at room temperature for a specified period (e.g., 10-20 minutes) to allow for compound-enzyme interaction.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed at room temperature for a set time (e.g., 30-60 minutes).

  • Signal Detection:

    • The reaction is terminated, and a detection reagent (e.g., ADP-Glo™, HTRF®) is added to quantify the amount of phosphorylated substrate or consumed ATP.

    • The signal (luminescence or fluorescence) is measured using a plate reader.

  • Data Analysis:

    • The percentage of kinase activity relative to a DMSO control is calculated for each compound concentration.

    • The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative effect of nitrophenyl-pyrimidinamine compounds on cancer cell lines.

Methodology:

  • Cell Culture:

    • Cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The test compound is serially diluted and added to the cells.

    • Cells are incubated with the compound for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • A cell viability reagent (e.g., CellTiter-Glo®, MTT) is added to each well.

    • The signal (luminescence, absorbance) is measured, which is proportional to the number of viable cells.

  • Data Analysis:

    • The percentage of cell viability relative to a vehicle-treated control is calculated.

    • The GI₅₀ (concentration for 50% growth inhibition) is determined from the dose-response curve.

Synthesis

The synthesis of nitrophenyl-pyrimidinamine scaffolds typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common synthetic route is outlined below.

Synthesis_Workflow Starting_Materials Dichloropyrimidine + Nitroaniline Reaction Nucleophilic Aromatic Substitution (SNAr) Starting_Materials->Reaction Intermediate Monosubstituted Intermediate Reaction->Intermediate Second_Reaction Further Functionalization (e.g., Suzuki Coupling) Intermediate->Second_Reaction Final_Product Nitrophenyl-Pyrimidinamine Derivative Second_Reaction->Final_Product

Caption: General synthetic workflow for nitrophenyl-pyrimidinamines.

A dichlorinated pyrimidine is reacted with a substituted nitroaniline in the presence of a base. The reaction conditions, such as solvent and temperature, are optimized to favor the desired monosubstituted product. Further functionalization at the remaining chloro-position can be achieved through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to generate a library of diverse derivatives.

Conclusion and Future Directions

The nitrophenyl-pyrimidinamine scaffold represents a promising framework for the development of novel kinase inhibitors with therapeutic potential in oncology and other diseases. The data presented in this guide highlight the potent and often selective activity of these compounds against key cancer-related kinases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these scaffolds to identify clinical candidates. Further exploration of their activity against a broader range of kinases and in various disease models is also warranted to fully elucidate their therapeutic utility. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in this exciting field of drug discovery.

References

The Evolving Landscape of 2-Amino-4-Methyl-Thiazole Derivatives in Medicinal Chemistry: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methyl-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents. Its inherent physicochemical properties and synthetic tractability have led to the discovery of a plethora of derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of recent advancements in the medicinal chemistry of 2-amino-4-methyl-thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory applications. This document details quantitative biological data, experimental protocols for key assays, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in the field.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Derivatives of 2-amino-4-methyl-thiazole have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action. These compounds have been shown to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several 2-amino-4-methyl-thiazole derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its downstream signaling cascade, leading to a reduction in tumor vascularization and growth.[1][2][3][4]

A notable example involves a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones. One compound in this series, Compound 4c , exhibited an IC50 value of 0.15 µM against VEGFR-2, comparable to the standard drug Sorafenib (IC50 = 0.059 µM).[1] This highlights the potential of this scaffold in developing effective anti-angiogenic therapies.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation Thiazole 2-Amino-4-methyl- thiazole Derivative Thiazole->VEGFR2 Inhibits P2 P P1->P2 P3 P P2->P3 Downstream Downstream Signaling (PI3K/Akt, MAPK) P3->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

VEGFR-2 Inhibition by 2-Amino-4-methyl-thiazole Derivatives.
Induction of Apoptosis

Another key anticancer mechanism of these derivatives is the induction of apoptosis, or programmed cell death. Studies have shown that certain 2-amino-4-methyl-thiazole compounds can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the disruption of the mitochondrial membrane potential, activation of caspases, and modulation of pro- and anti-apoptotic proteins.[5][6][7][8]

For instance, a study on 4-methylthiazole in HL-60 leukemia cells demonstrated its ability to significantly disrupt the mitochondrial membrane potential, activate caspase-3, and promote the release of cytochrome c, all key events in the apoptotic cascade.[6][8]

Apoptosis_Induction Thiazole 2-Amino-4-methyl- thiazole Derivative Mitochondrion Mitochondrion Thiazole->Mitochondrion Disrupts Membrane Potential CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Induction via the Intrinsic Pathway.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 2-amino-4-methyl-thiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 28 HT290.63[9]
A5498.64[9]
HeLa6.05[9]
Karpas29913.87[9]
Compound 46b A5490.16[9]
HepG20.13[9]
Compound 4c MCF-72.57[1]
HepG27.26[1]
Ethyl 2-[2-(dibutylamino)acetamido]-thiazole-4-carboxylate Panc-143.08[10]
Compound 13 RPMI-8226 Leukemia0.08[9]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-amino-4-methyl-thiazole scaffold has also been extensively explored for the development of novel antimicrobial agents. These derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

The proposed mechanism for their antibacterial action often involves the inhibition of essential bacterial enzymes. For example, molecular docking studies have suggested that some derivatives may act as inhibitors of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[11] For their antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi, has been proposed.[11]

Antimicrobial_Workflow cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell MurB MurB Enzyme Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan CellWall Cell Wall Integrity Peptidoglycan->CellWall CYP51 CYP51 Enzyme Ergosterol Ergosterol Synthesis CYP51->Ergosterol CellMembrane Cell Membrane Integrity Ergosterol->CellMembrane Thiazole 2-Amino-4-methyl- thiazole Derivative Thiazole->MurB Inhibits Thiazole->CYP51 Inhibits

Proposed Antimicrobial Mechanisms of Action.
Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of representative 2-amino-4-methyl-thiazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Fluorinated Derivative 8a S. aureus20-28[12]
B. subtilis20-28[12]
Hydroxylated Derivative 8d A. niger32-42[12]
C. albicans32-42[12]
Compound 11a (Oxazole isostere) M. tuberculosis H37Ra3.91[13]
Compound 11b (Thiazole) M. tuberculosis H37Ra3.91[13]
Compound 8 En. cloacaePotent activity reported[11]
Compound 1 T. viridePotent activity reported[11]

Anti-inflammatory Activity

While less explored than their anticancer and antimicrobial properties, some 2-amino-4-methyl-thiazole derivatives have also demonstrated anti-inflammatory activity. The mechanism of action is thought to involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Further research is needed to fully elucidate their potential in this therapeutic area.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for the synthesis and biological evaluation of 2-amino-4-methyl-thiazole derivatives.

General Synthesis of 2-Amino-4-methyl-thiazole Derivatives (Hantzsch Thiazole Synthesis)

The most common method for the synthesis of the 2-amino-4-methyl-thiazole core is the Hantzsch thiazole synthesis.

Hantzsch_Synthesis Reactants α-Haloketone (e.g., 3-chloro-2-butanone) + Thiourea Solvent Reflux in Ethanol Reactants->Solvent Product 2-Amino-4-methyl- thiazole derivative Solvent->Product

General Scheme for Hantzsch Thiazole Synthesis.

Procedure:

  • An α-haloketone (e.g., 3-chloro-2-butanone, 1 equivalent) and thiourea (1 equivalent) are dissolved in a suitable solvent, typically ethanol.

  • The reaction mixture is heated at reflux for a specified period (e.g., 2-4 hours).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting solid is often neutralized with a base (e.g., sodium bicarbonate solution) and then collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-4-methyl-thiazole derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.[14][15][16]

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). A positive control (a known cytotoxic drug) is also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Following incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • A standardized inoculum of the test microorganism is prepared and added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is assessed visually or by measuring the optical density at 600 nm.

  • Positive (no compound) and negative (no inoculum) controls are included in each assay.

Conclusion and Future Perspectives

The 2-amino-4-methyl-thiazole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The derivatives discussed in this review demonstrate significant potential in the fields of oncology and infectious diseases. Future research should focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action, particularly the elucidation of specific signaling pathways and molecular targets, will be crucial for the rational design of next-generation drugs. Furthermore, the exploration of this versatile scaffold in other therapeutic areas, such as neurodegenerative and metabolic diseases, may unveil new and exciting opportunities for drug discovery. The continued application of advanced synthetic methodologies and computational tools will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Unveiling the Kinase Inhibitory Profile of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase inhibitory potential of the compound 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine. This molecule has been identified as a potent inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. This document summarizes its biological activity, provides detailed experimental methodologies, and visualizes relevant cellular pathways and workflows.

Compound Identification and Kinase Inhibitory Activity

The compound, also referenced in scientific literature as Ia , demonstrates significant inhibitory action against several key cyclin-dependent kinases. Its activity is particularly notable against CDK1, CDK2, and CDK9.

Target Kinase Inhibitor Ki (nM)
CDK9/cyclin T14-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine (Ia)1
CDK1/cyclin B4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine (Ia)6
CDK2/cyclin A4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine (Ia)4

Experimental Protocols

Synthesis of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine (Ia)

The synthesis of this class of compounds generally follows a multi-step process culminating in the formation of the substituted pyrimidine ring.

General Synthetic Scheme:

  • Thiazole Ring Formation: The initial step typically involves the construction of the 2-amino-4-methylthiazole core. This is often achieved through the Hantzsch thiazole synthesis, reacting a-haloketones with thiourea or a related thioamide.

  • Pyrimidine Ring Assembly: The thiazole intermediate is then utilized to build the pyrimidine ring. A common method involves the condensation of the 5-acetyl-2-aminothiazole derivative with a guanidine salt in the presence of a base.

  • Substitution Reaction: The final step is the nucleophilic aromatic substitution reaction to introduce the N-(3-nitrophenyl)amino group at the 2-position of the pyrimidine ring. This is typically carried out by reacting the 2-chloropyrimidine intermediate with 3-nitroaniline in a suitable solvent and at an elevated temperature.

Note: The detailed reaction conditions, including solvents, temperatures, and catalysts, would be optimized for each specific step to maximize yield and purity.

Representative Kinase Inhibition Assay (CDK Activity Assay)

The following describes a generalized protocol for determining the inhibitory constant (Ki) of a compound against a specific cyclin-dependent kinase. The exact reagents and instrumentation may vary between laboratories.

Objective: To measure the potency of the test compound in inhibiting the activity of a specific CDK/cyclin complex.

Materials:

  • Recombinant human CDK/cyclin complex (e.g., CDK2/cyclin A)

  • Kinase substrate (e.g., a peptide or protein containing a CDK phosphorylation consensus sequence, such as Histone H1)

  • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-labeled for detection methods like luminescence.

  • Test compound (4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine) at various concentrations.

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • 96-well microplates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the CDK/cyclin enzyme, and the kinase substrate.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include a control with no inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction, for example, by adding a stop solution (e.g., phosphoric acid).

  • Detection of Kinase Activity:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Luminescence Assay: If using a non-labeled ATP and a suitable substrate/detection reagent pair (e.g., ADP-Glo™), measure the luminescence generated, which is inversely proportional to the amount of ADP produced (and thus kinase activity).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Visualizations

Signaling Pathway

The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle, a pathway targeted by 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine.

CDK2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE S_Phase S-Phase Entry E2F->S_Phase CDK2 CDK2/Cyclin E CyclinE->CDK2 CDK2->Rb Inhibitor 4-(2-Amino-4-methyl-5-thiazolyl) -N-(3-nitrophenyl)-2-pyrimidinamine Inhibitor->CDK2

CDK2 Signaling Pathway in Cell Cycle Progression
Experimental Workflow

The workflow for assessing the kinase inhibitory potential of a compound is a systematic process from initial compound handling to final data analysis.

Kinase_Inhibition_Workflow start Start compound_prep Compound Preparation (Serial Dilution) start->compound_prep inhibitor_add Inhibitor Addition compound_prep->inhibitor_add reaction_setup Reaction Setup (Enzyme, Substrate, Buffer) reaction_setup->inhibitor_add reaction_init Reaction Initiation (ATP Addition) inhibitor_add->reaction_init incubation Incubation reaction_init->incubation reaction_term Reaction Termination incubation->reaction_term detection Detection of Activity (e.g., Radioactivity, Luminescence) reaction_term->detection data_analysis Data Analysis (IC50 and Ki Determination) detection->data_analysis end End data_analysis->end

Generalized Kinase Inhibition Assay Workflow

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is based on a convergent approach, involving the preparation of two key intermediates: 2-amino-4-methylthiazole-5-carbonitrile and N-(3-nitrophenyl)guanidine. These intermediates are then condensed to form the target pyrimidine ring system. This protocol offers a robust and efficient pathway for the preparation of this and structurally related compounds.

Introduction

Substituted 2-aminothiazoles and 4-aminopyrimidines are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition. The target molecule, 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, combines these two important pharmacophores. Its structural similarity to known kinase inhibitors, such as Dasatinib, suggests its potential as a valuable compound for screening in drug discovery programs. This document outlines a reproducible synthetic route, providing detailed experimental procedures and characterization data.

Synthesis Pathway

The overall synthetic strategy for 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine is depicted in the following workflow diagram. The synthesis proceeds in two main stages: 1) the preparation of the key intermediates, and 2) the final condensation and cyclization to yield the target compound.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A 1,1,3,3-Tetramethoxypropane D 2-Amino-4-methylthiazole-5-carbonitrile (Intermediate 1) A->D HCl, EtOH B Malononitrile B->D C Thiourea C->D E 3-Nitroaniline G N-(3-nitrophenyl)guanidine (Intermediate 2) E->G HCl F Cyanamide F->G H Intermediate 1 J 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine (Target Compound) H->J Sodium Ethoxide, EtOH, Reflux I Intermediate 2 I->J

Caption: Synthetic workflow for 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine.

Experimental Protocols

Stage 1: Synthesis of Intermediates

1.1 Synthesis of 2-Amino-4-methylthiazole-5-carbonitrile (Intermediate 1)

This procedure is adapted from known methods for the synthesis of substituted 2-aminothiazoles.

  • Materials:

    • 1,1,3,3-Tetramethoxypropane

    • Malononitrile

    • Thiourea

    • Ethanol (EtOH)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in ethanol, add malononitrile (1.0 eq) and thiourea (1.1 eq).

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford 2-amino-4-methylthiazole-5-carbonitrile.

1.2 Synthesis of N-(3-nitrophenyl)guanidine (Intermediate 2)

This procedure follows standard methods for the preparation of substituted guanidines from anilines.

  • Materials:

    • 3-Nitroaniline

    • Cyanamide

    • Concentrated Hydrochloric Acid (HCl)

    • Water

  • Procedure:

    • Dissolve 3-nitroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

    • Add an aqueous solution of cyanamide (1.2 eq) dropwise to the aniline salt solution at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 3-4 hours.

    • Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure N-(3-nitrophenyl)guanidine.

Stage 2: Synthesis of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

This final step involves the condensation of the two key intermediates to form the pyrimidine ring.

  • Materials:

    • 2-Amino-4-methylthiazole-5-carbonitrile (Intermediate 1)

    • N-(3-nitrophenyl)guanidine (Intermediate 2)

    • Sodium Ethoxide (NaOEt)

    • Anhydrous Ethanol (EtOH)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylthiazole-5-carbonitrile (1.0 eq) and N-(3-nitrophenyl)guanidine (1.0 eq) in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol (1.1 eq) to the reaction mixture.

    • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

    • After completion of the reaction, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the final product, 4-(2-amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactantsSolventCatalyst/ReagentReaction Time (h)Temperature (°C)Typical Yield (%)
1.11,1,3,3-Tetramethoxypropane, Malononitrile, ThioureaEthanolHCl4-6Reflux75-85
1.23-Nitroaniline, CyanamideWaterHCl3-480-9060-70
2Intermediate 1, Intermediate 2EthanolSodium Ethoxide8-12Reflux50-65

Table 2: Characterization Data for 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

AnalysisExpected Result
Appearance Yellow to off-white solid
¹H NMR Peaks corresponding to aromatic protons of the nitrophenyl and pyrimidine rings, the thiazole proton, the methyl group protons, and the amine protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic and heteroaromatic rings, the methyl group, and the carbon atoms of the thiazole and pyrimidine cores.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the target compound (C₁₄H₁₂N₈O₂S).
Purity (HPLC) >95%

Safety Precautions

  • All experiments should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

  • Thiourea is a suspected carcinogen and should be handled with appropriate precautions.

  • Reactions involving strong acids and bases should be performed with caution.

Conclusion

The provided protocol describes an efficient and reproducible method for the synthesis of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine. This procedure is suitable for laboratory-scale preparation and can be adapted for the synthesis of analogous compounds for structure-activity relationship (SAR) studies in drug discovery programs. The use of readily available starting materials and straightforward reaction conditions makes this synthetic route attractive for medicinal chemistry applications.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust method for the purification of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine using reversed-phase high-performance liquid chromatography (RP-HPLC). The described protocol is designed to achieve high purity and recovery of the target compound, suitable for subsequent research and development applications.

Introduction

4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine is a complex heterocyclic compound containing both amino and nitro functional groups.[1][2] Such molecules are of significant interest in medicinal chemistry and drug discovery. Efficient purification is critical to ensure the integrity of biological and chemical assays. Reversed-phase HPLC is a powerful technique for the purification of such aromatic amines due to its high resolution and selectivity.[3][4] This note provides a comprehensive protocol for the purification of the title compound, including sample preparation, HPLC conditions, and data analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine is presented in Table 1. Understanding these properties is crucial for method development.

PropertyValueSource
Molecular FormulaC14H12N6O2S[2]
Molecular Weight328.35 g/mol [2]
Predicted Water Solubility0.0159 mg/mL[1]
Predicted logP3.15[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for successful HPLC analysis and to prevent column contamination.

  • Dissolution: Dissolve the crude 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine in a minimal amount of HPLC-grade Dimethyl Sulfoxide (DMSO).

  • Dilution: Dilute the dissolved sample with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1-5 mg/mL.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Method

The following HPLC parameters were optimized for the purification of the target compound.

ParameterSpecification
Instrument Preparative HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 4.0 mL/min
Detection Wavelength 254 nm
Injection Volume 500 µL
Column Temperature 30 °C

Data Presentation

The purification process was monitored, and the results are summarized in the following tables. The data presented is representative of a typical purification run.

Table 2: Chromatographic Data
CompoundRetention Time (min)
4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine15.8
Impurity 112.3
Impurity 217.1
Table 3: Purification Performance
ParameterValue
Initial Purity (by AUC)85%
Final Purity (by AUC)>99%
Recovery~90%

Visualizations

Experimental Workflow

The overall workflow for the purification of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product in DMSO dilute Dilute with Initial Mobile Phase dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample onto C18 Column filter->inject separate Gradient Elution (ACN/Water + 0.1% FA) inject->separate detect UV Detection at 254 nm separate->detect collect Collect Fractions detect->collect analyze Purity Analysis of Collected Fractions collect->analyze evaporate Evaporate Solvent analyze->evaporate dry Dry Purified Product evaporate->dry

Caption: Experimental workflow for HPLC purification.

Purification Strategy Logic

The selection of the purification strategy was based on the chemical properties of the target compound.

G cluster_compound Compound Properties cluster_method Method Development cluster_result Expected Outcome prop1 Aromatic Amine stationary Stationary Phase: Reversed-Phase C18 prop1->stationary modifier Modifier: Acidic (e.g., Formic Acid) to protonate amine prop1->modifier prop2 Nitroaromatic detection Detection: UV @ 254 nm (Nitroaromatic chromophore) prop2->detection prop3 Moderate Polarity (logP ~3.15) prop3->stationary mobile Mobile Phase: Acetonitrile/Water Gradient stationary->mobile outcome High Purity Product (>99%) mobile->outcome modifier->outcome detection->outcome

Caption: Logic for HPLC purification strategy.

Conclusion

The described reversed-phase HPLC method provides an effective and reproducible protocol for the purification of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine. The use of a C18 column with an acetonitrile/water gradient containing formic acid yields a product with high purity and good recovery. This method is suitable for researchers and scientists working on the synthesis and development of related compounds.

References

Application Notes for a Potent Kinase Inhibitor: 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, also known as CHMFL-ABL-053, is a potent and selective inhibitor of several critical protein kinases implicated in cancer pathogenesis.[1][2][3] Specifically, it targets the BCR-ABL fusion protein, Src family kinases, and p38 mitogen-activated protein kinase (MAPK).[1][2][3] The BCR-ABL fusion protein is a hallmark of Chronic Myeloid Leukemia (CML), and its constitutive kinase activity drives the proliferation of cancer cells.[4][5] Src kinases are involved in various cellular processes, including proliferation, differentiation, and survival, and their aberrant activation is common in many cancers. The p38 MAPK pathway plays a complex role in cellular responses to stress, inflammation, and apoptosis. The multi-targeted nature of CHMFL-ABL-053 makes it a valuable research tool for studying CML and other cancers driven by these kinases.

These application notes provide detailed protocols for cell-based assays to characterize the activity of CHMFL-ABL-053, including assessing its anti-proliferative effects and its impact on downstream signaling pathways.

Data Presentation

Biochemical and Cellular Activity of CHMFL-ABL-053

The inhibitory activity of CHMFL-ABL-053 has been quantified against its primary kinase targets and in various CML cell lines. The half-maximal inhibitory concentration (IC50) values from biochemical assays and the half-maximal growth inhibition (GI50) values from cellular proliferation assays are summarized below.

Target KinaseIC50 (nM)
ABL170
SRC90
p38α62
DDR1292
DDR2457
c-KIT>10000

Table 1: Biochemical IC50 values for CHMFL-ABL-053 against a panel of kinases. Data indicates high potency against ABL1, SRC, and p38α.[1][2][6]

Cell LineGI50 (nM)
K56214
KU81225
MEG-0116

Table 2: Cellular anti-proliferative GI50 values for CHMFL-ABL-053 in CML cell lines. These cell lines are known to be dependent on BCR-ABL activity for their growth and survival.[1][3][7]

Signaling Pathways

CHMFL-ABL-053 exerts its cellular effects by inhibiting the phosphorylation of key downstream targets of the BCR-ABL, Src, and p38 MAPK pathways. A simplified representation of these signaling cascades is provided below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates Crkl Crkl BCR_ABL->Crkl Phosphorylates Src Src ERK ERK Src->ERK Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation Crkl->Proliferation p38 p38 MAPK p38->Proliferation ERK->Proliferation Inhibitor CHMFL-ABL-053 Inhibitor->BCR_ABL Inhibits Inhibitor->Src Inhibits Inhibitor->p38 Inhibits

Caption: Simplified signaling pathway of CHMFL-ABL-053.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cellular effects of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine (CHMFL-ABL-053).

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of CHMFL-ABL-053 on the proliferation of cancer cell lines.

Materials:

  • CML cell lines (e.g., K562, KU812, MEG-01)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • CHMFL-ABL-053 (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of CHMFL-ABL-053 in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.

G A Seed Cells (96-well plate) B Incubate (24h) A->B C Add CHMFL-ABL-053 (Serial Dilutions) B->C D Incubate (72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate GI50 H->I

Caption: Workflow for the MTT cell proliferation assay.

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

This protocol is used to assess the effect of CHMFL-ABL-053 on the phosphorylation of downstream targets of BCR-ABL and Src.

Materials:

  • CML cell lines (e.g., K562)

  • Complete growth medium

  • CHMFL-ABL-053

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT5, anti-STAT5, anti-phospho-Crkl, anti-Crkl, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed K562 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of CHMFL-ABL-053 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities to determine the change in phosphorylation of the target proteins relative to the total protein and loading control (GAPDH).

G A Cell Treatment with CHMFL-ABL-053 B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Transfer (PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Workflow for Western Blot analysis.

Conclusion

4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine (CHMFL-ABL-053) is a potent inhibitor of BCR-ABL, Src, and p38 MAPK, demonstrating significant anti-proliferative activity in CML cell lines. The provided protocols offer a framework for researchers to further investigate the cellular mechanisms of this compound and its potential as a therapeutic agent. These assays can be adapted to other relevant cell lines and experimental conditions to expand our understanding of its biological effects.

References

Application Notes and Protocols: Thiazolyl-Pyrimidinamines in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiazolyl-pyrimidinamine derivatives in cancer cell line research. This document includes a summary of their anticancer activities, detailed experimental protocols for evaluating these compounds, and diagrams of relevant signaling pathways and workflows.

Introduction

Thiazolo[4,5-d]pyrimidine derivatives, structural analogs of purines, have emerged as a promising class of compounds in anticancer drug development. Their heterocyclic structure serves as a scaffold for the synthesis of molecules with potent and selective activity against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit key kinases involved in cancer progression, and generate reactive oxygen species (ROS), leading to cancer cell death. This document outlines the application of these compounds in in vitro cancer cell line studies.

Summary of Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of various thiazolyl-pyrimidinamine derivatives across a range of human cancer cell lines. The tables below summarize the in vitro anticancer activity, represented by IC50 values, of selected compounds from recent research.

Table 1: Anticancer Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [1]

CompoundCancer Cell LineIC50 (µM)
3b A375 (Melanoma)> 50
C32 (Melanoma)> 50
DU145 (Prostate)2.53
MCF-7/WT (Breast)1.98
4b A375 (Melanoma)> 50
C32 (Melanoma)> 50
DU145 (Prostate)10.87
MCF-7/WT (Breast)12.33
4c A375 (Melanoma)17.06
C32 (Melanoma)30.11
DU145 (Prostate)12.01
MCF-7/WT (Breast)10.21

Table 2: Anticancer Activity of Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine Derivatives [2]

CompoundCancer Cell LineIC50 (µM)
4i MCF-7 (Breast)0.33 ± 0.24
HeLa (Cervical)0.52 ± 0.13
HepG2 (Liver)3.09 ± 0.11

Table 3: Anticancer Activity of Thiazolo[3,2-a]pyrimidine Derivatives as Topoisomerase II Inhibitors [3]

CompoundCancer Cell LineIC50 (µM)
3c Data Not AvailablePotent Activity
3d Data Not AvailablePotent Activity
4c Data Not AvailablePotent Activity
6a Data Not AvailablePotent Activity
6b Data Not AvailablePotent Activity
7b Data Not AvailablePotent Activity

Table 4: Anticancer Activity of 1,2,3-Triazole-Incorporated Thiazole-Pyrimidine-Isoxazole Derivatives [4]

CompoundCancer Cell LineIC50 (µM)
10h DU145 (Prostate)0.011 ± 0.0017
PC3 (Prostate)0.063 ± 0.0012
A549 (Lung)0.017 ± 0.0094
MCF7 (Breast)0.66 ± 0.072

Table 5: Anticancer Activity of Thiazolyl-Pyrazoline Derivatives as Dual EGFR/HER2 Inhibitors [5]

CompoundCancer Cell LineIC50 (µM)
6a MCF-7 (Breast)Potent Activity
6b MCF-7 (Breast)Potent Activity
10a MCF-7 (Breast)Potent Activity
10b MCF-7 (Breast)Potent Activity

Table 6: Anticancer Activity of Thiazolyl-Pyrazoline Derivatives as Dual EGFR/VEGFR-2 Inhibitors [6][7]

CompoundCancer Cell LineIC50 (µM)
10b A549 (Lung)4.2
H441 (Lung)4.8
10d A549 (Lung)2.9
H441 (Lung)3.8

Key Signaling Pathways and Mechanisms of Action

Thiazolyl-pyrimidinamine derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways that are dysregulated in cancer.

CDK4/6-Rb Pathway Inhibition

Certain thiazolo-pyridopyrimidines have been investigated as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[8] These kinases play a crucial role in the G1-S phase transition of the cell cycle. By inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma protein (pRb), which in turn keeps the E2F transcription factors inactive, leading to cell cycle arrest.[8]

Fig. 1: Inhibition of the CDK4/6-Rb pathway by thiazolyl-pyrimidinamines.
Receptor Tyrosine Kinase (RTK) Inhibition

Several thiazolyl-pyrimidine derivatives have been designed as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[6][7] These receptors are often overexpressed or mutated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis. Dual inhibitors targeting both EGFR and VEGFR-2 can offer a broader therapeutic window.[6][7]

Fig. 2: Inhibition of Receptor Tyrosine Kinase signaling.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer properties of thiazolyl-pyrimidinamine derivatives in cancer cell line studies.

General Workflow for In Vitro Screening

Screening_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies (for active compounds) cluster_2 Phase 3: Data Analysis and Interpretation A Cell Culture B Compound Treatment A->B C MTT Assay for Cell Viability B->C D Determine IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Western Blot for Protein Expression D->G H Kinase Inhibition Assays D->H I Correlate Cytotoxicity with Mechanistic Data E->I F->I G->I H->I J Identify Lead Compounds I->J

Fig. 3: General workflow for in vitro screening of anticancer compounds.
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the concentration of the thiazolyl-pyrimidinamine derivative that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thiazolyl-pyrimidinamine compounds dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazolyl-pyrimidinamine compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a thiazolyl-pyrimidinamine derivative on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Thiazolyl-pyrimidinamine compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the thiazolyl-pyrimidinamine compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells once with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with a thiazolyl-pyrimidinamine derivative.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Thiazolyl-pyrimidinamine compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Differentiate the cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Conclusion

Thiazolyl-pyrimidinamine derivatives represent a versatile and potent class of anticancer compounds. The protocols and data presented in these application notes provide a framework for researchers to effectively screen and characterize the mechanisms of action of these and other novel therapeutic agents in a cancer cell line setting. The ability of these compounds to target multiple pathways underscores their potential for further development in oncology.

References

Application Notes and Protocols for Solubilizing 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the solubilization of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, a compound with potential applications in various in vitro assays, including kinase activity and cell-based proliferation studies. Due to its predicted low aqueous solubility, proper handling and solubilization are critical for obtaining accurate and reproducible experimental results. This document outlines the compound's relevant physicochemical properties, recommended solvents, and step-by-step procedures for preparing stock and working solutions.

Physicochemical Properties

A summary of the known and predicted properties of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine is presented in Table 1. The predicted low water solubility (0.0159 mg/mL) and relatively high logP (3.15) indicate that organic solvents are necessary for its dissolution.[1]

Table 1: Physicochemical Properties of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

PropertyValueSource
Molecular Formula C₁₄H₁₂N₆O₂S-
Molecular Weight 340.35 g/mol -
CAS Number 507487-89-0-
Predicted Water Solubility 0.0159 mg/mLDrugBank[1]
Predicted logP 3.15DrugBank[1]
pKa (Strongest Acidic) 11.57DrugBank[1]
pKa (Strongest Basic) 4.07DrugBank[1]

Recommended Solvents and Materials

Based on the physicochemical properties and common practices for similar heterocyclic compounds used in drug discovery, the following solvents are recommended.

Table 2: Recommended Solvents for Solubilization

SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO) Primary solvent for creating high-concentration stock solutions.High purity, anhydrous (≤0.1% water) DMSO is recommended to minimize compound degradation.
Ethanol Co-solvent for preparing intermediate dilutions.Can be used in combination with DMSO or for compounds that show better solubility in alcohols.
Phosphate-Buffered Saline (PBS) Diluent for final working solutions in cell-based assays.Ensure the final concentration of organic solvent is non-toxic to the cells (typically ≤0.5% DMSO).

Materials:

  • 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine (solid powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Absolute Ethanol (optional)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be stored for long-term use and diluted to final working concentrations for various assays.

Protocol Steps:

  • Tare the Vial: Accurately weigh a sterile, dry microcentrifuge tube or vial.

  • Weigh the Compound: Carefully add a small amount (e.g., 1-5 mg) of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine to the tared vial and record the exact weight.

  • Calculate the Required Volume of DMSO: Use the following formula to determine the volume of DMSO needed to achieve a 10 mM concentration:

    Volume of DMSO (μL) = (Weight of Compound (mg) / 340.35 g/mol ) * 100,000

  • Dissolve the Compound: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Ensure Complete Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication can be applied. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Table 3: Example Volumes for Preparing a 10 mM Stock Solution

Weight of CompoundRequired Volume of DMSO
1 mg293.8 μL
2 mg587.6 μL
5 mg1469.1 μL
Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by serially diluting the high-concentration stock solution in an appropriate assay buffer or cell culture medium.

Protocol Steps:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock solution 1:10 in DMSO or the final assay buffer. This can improve the accuracy of subsequent dilutions.

  • Serial Dilutions: Perform serial dilutions to achieve the desired final concentrations for your experiment. For example, to prepare a 100 μM working solution from a 10 mM stock, you would perform a 1:100 dilution.

  • Final Dilution in Assay Medium: Add the appropriate volume of the diluted compound to the final assay medium (e.g., cell culture medium or kinase assay buffer). Ensure the final concentration of DMSO is kept constant across all experimental conditions and is below the tolerance level of the cells or assay (typically ≤0.5%).

Example Dilution Scheme for a Cell-Based Assay:

  • Objective: To treat cells with final concentrations of 1, 10, and 100 µM.

  • Stock Solution: 10 mM in DMSO.

  • Procedure:

    • Prepare a 1 mM intermediate stock by adding 10 µL of the 10 mM stock to 90 µL of cell culture medium.

    • Prepare a 100 µM intermediate stock by adding 10 µL of the 1 mM intermediate stock to 90 µL of cell culture medium.

    • For the final treatment, add the appropriate volume of the intermediate stocks to the cell culture wells to achieve the target concentrations, ensuring the final DMSO concentration is consistent and non-toxic. For example, a 1:100 dilution of the 100 µM intermediate stock into the final cell volume will result in a 1 µM final concentration.

Visualizations

Signaling Pathway (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound, assuming it acts as a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Compound 4-(2-Amino-4-methyl-5-thiazolyl)- N-(3-nitrophenyl)-2-pyrimidinamine Compound->Kinase1 Inhibits

Caption: Hypothetical signaling pathway for a kinase inhibitor.

Experimental Workflow

The diagram below outlines the general workflow for solubilizing the compound and preparing solutions for in vitro assays.

G start Start weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution store Store at -20°C / -80°C stock_solution->store thaw Thaw Stock Aliquot stock_solution->thaw intermediate_dilution Prepare Intermediate Dilutions thaw->intermediate_dilution final_dilution Prepare Final Working Solutions in Assay Medium intermediate_dilution->final_dilution end Use in In Vitro Assay final_dilution->end

Caption: Workflow for compound solubilization and preparation.

Serial Dilution Logic

This diagram illustrates the logical steps for performing a 10-fold serial dilution from a stock solution.

G Stock 10 mM Stock (in DMSO) Dilution1 1 mM (1:10 dilution) Stock->Dilution1 Take 1 part Dilution2 100 µM (1:10 dilution) Dilution1->Dilution2 Take 1 part Dilution3 10 µM (1:10 dilution) Dilution2->Dilution3 Take 1 part Dilution4 1 µM (1:10 dilution) Dilution3->Dilution4 Take 1 part

Caption: Logic of a 10-fold serial dilution series.

Stability and Storage Recommendations

  • Stock Solutions: Store stock solutions in anhydrous DMSO at -20°C or -80°C. To minimize degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Aqueous Solutions: This compound is likely to have limited stability in aqueous media. It is advisable to prepare fresh working solutions from the DMSO stock immediately before each experiment. Do not store the compound in aqueous buffers for extended periods.

  • Quality Control: Periodically check the purity of the stock solution, especially if it has been stored for a long time, using analytical methods such as HPLC to ensure compound integrity.

Safety Precautions

  • Handle 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

  • DMSO can facilitate the absorption of substances through the skin. Avoid direct contact with the skin.

By following these guidelines and protocols, researchers can ensure the proper solubilization and handling of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, leading to more reliable and reproducible results in in vitro assays.

References

Application Notes and Protocols: 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine as a Potential Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a privileged structure in medicinal chemistry. The title compound, 4-(2-amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, incorporates this key moiety, along with a thiazole and a nitrophenyl group, which can influence its selectivity and potency. Based on the known targets of structurally related molecules, this compound is hypothesized to inhibit kinases involved in cell cycle progression and mitosis, such as CDK2 and Aurora kinases.[1][3]

Potential Targets and Signaling Pathways:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

  • Aurora Kinases (A and B): Serine/threonine kinases that play crucial roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Inhibition of Aurora kinases can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells.[3]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC14H12N6O2S[4]
Molecular Weight328.35 g/mol [4]
IUPAC Name4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine[1]
SMILESCC1=C(SC(N)=N1)C1=NC(NC2=CC=CC(=C2)--INVALID-LINK--=O)=NC=C1[1]

Synthesis Protocol

The synthesis of 4-(2-amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine can be achieved through a multi-step process, similar to the synthesis of other N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines. A generalized protocol is provided below.

Workflow for Synthesis:

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Purification start 5-acetyl-2-amino-4-methylthiazole reagent1 DMF-DMA start->reagent1 product1 (E)-3-(dimethylamino)-1-(2-amino-4-methylthiazol-5-yl)prop-2-en-1-one reagent1->product1 reagent2 3-Nitrophenylguanidine product1->reagent2 product2 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine reagent2->product2 reagent3 Column Chromatography product2->reagent3 final_product Purified Product reagent3->final_product

Caption: Synthetic workflow for the target compound.

Materials:

  • 5-acetyl-2-amino-4-methylthiazole

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • 3-Nitrophenylguanidine nitrate

  • Sodium hydroxide

  • Ethanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Enaminone Formation:

    • Dissolve 5-acetyl-2-amino-4-methylthiazole in DMF-DMA.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminone.

  • Pyrimidine Ring Formation:

    • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

    • To this solution, add 3-nitrophenylguanidine nitrate and stir until dissolved.

    • Add the crude enaminone from the previous step to the reaction mixture.

    • Reflux the mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

    • The precipitated product can be collected by filtration.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • A gradient of DCM and MeOH is typically used as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocols

The following protocols are designed to evaluate the inhibitory activity of 4-(2-amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine against its potential kinase targets and to assess its effect on cancer cell proliferation.

In Vitro Kinase Inhibition Assays

Objective: To determine the in vitro potency of the compound against CDK2 and Aurora kinases.

Workflow for Kinase Inhibition Assay:

G start Prepare serial dilutions of test compound incubation Incubate compound with kinase, substrate, and ATP start->incubation reagents Prepare kinase, substrate, and ATP solution reagents->incubation detection Add detection reagent (e.g., ADP-Glo) incubation->detection readout Measure luminescence/fluorescence detection->readout analysis Calculate IC50 values readout->analysis

Caption: General workflow for an in vitro kinase assay.

Example Protocol: ADP-Glo™ Kinase Assay (for CDK2/Cyclin A)

Materials:

  • CDK2/Cyclin A enzyme

  • Histone H1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compound

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the CDK2/Cyclin A enzyme and Histone H1 substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Example Protocol: MTT Assay

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth).

Data Presentation

The following tables present hypothetical data for 4-(2-amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, based on the expected activity for a compound of this class. Note: This data is for illustrative purposes only.

Table 1: In Vitro Kinase Inhibitory Activity (Hypothetical)

Kinase TargetIC50 (nM)
CDK2/Cyclin A50
Aurora A75
Aurora B60
VEGFR2>1000

Table 2: Anti-proliferative Activity in Cancer Cell Lines (Hypothetical)

Cell LineCancer TypeGI50 (µM)
HeLaCervical Cancer0.5
HCT116Colon Cancer0.8
A549Lung Cancer1.2

Signaling Pathway Visualization

The following diagram illustrates the potential points of intervention of the title compound within the cell cycle and mitotic signaling pathways.

G cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK2 Activity cluster_aurora Mitotic Events G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Aurora_A Aurora A M->Aurora_A Aurora_B Aurora B M->Aurora_B CDK2 CDK2/Cyclin E/A Rb pRb Phosphorylation CDK2->Rb E2F E2F Release Rb->E2F DNA_syn DNA Synthesis E2F->DNA_syn DNA_syn->S Centrosome Centrosome Maturation Aurora_A->Centrosome Spindle Spindle Assembly Aurora_A->Spindle Cytokinesis Cytokinesis Aurora_B->Cytokinesis inhibitor 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine inhibitor->CDK2 Inhibition inhibitor->Aurora_A Inhibition inhibitor->Aurora_B Inhibition

Caption: Potential signaling pathway inhibition.

Conclusion

The compound 4-(2-amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine represents a promising scaffold for the development of novel tyrosine kinase inhibitors. Based on the activity of structurally related compounds, it is a putative inhibitor of CDK2 and Aurora kinases. The protocols provided herein offer a robust framework for the synthesis and comprehensive biological characterization of this and similar molecules. Further investigation is warranted to elucidate its precise mechanism of action and to evaluate its therapeutic potential in relevant preclinical models.

References

Application Notes and Protocols for the Experimental Use of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine in Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine is a synthetic organic compound featuring a 2-aminopyrimidine scaffold. This structural motif is present in numerous clinically approved kinase inhibitors, suggesting its potential as an anticancer agent.[1][2] Given the prevalence of dysregulated kinase activity in various hematological malignancies, this compound warrants investigation for its therapeutic potential in leukemia.[1][3][4] These application notes provide a hypothesized mechanism of action and detailed protocols for evaluating its efficacy in preclinical leukemia models.

Hypothesized Mechanism of Action

Based on its structural similarity to known tyrosine kinase inhibitors (TKIs), it is hypothesized that 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine functions as an ATP-competitive inhibitor of oncogenic kinases crucial for leukemia cell proliferation and survival. A plausible target in the context of Chronic Myeloid Leukemia (CML) is the constitutively active BCR-ABL tyrosine kinase.[1] In Acute Myeloid Leukemia (AML), potential targets could include mutated kinases such as FLT3. Inhibition of these kinases is expected to block downstream signaling pathways, leading to cell cycle arrest and apoptosis.

Data Presentation

The following tables are examples of how quantitative data from the described experimental protocols can be presented.

Table 1: In Vitro Cytotoxicity of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine in Leukemia Cell Lines

Cell LineLeukemia SubtypeTarget Kinase (Hypothesized)IC50 (µM) after 72h
K562CMLBCR-ABLExperimental Value
MV4-11AMLFLT3-ITDExperimental Value
HL-60AMLWild-type FLT3Experimental Value
Normal PBMCsHealthy ControlN/AExperimental Value

Table 2: Induction of Apoptosis in K562 Cells after 48h Treatment

Treatment Concentration% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Total Apoptotic Cells
Vehicle Control (DMSO)Experimental ValueExperimental ValueExperimental Value
0.5 x IC50Experimental ValueExperimental ValueExperimental Value
1 x IC50Experimental ValueExperimental ValueExperimental Value
2 x IC50Experimental ValueExperimental ValueExperimental Value

Table 3: In Vivo Efficacy in a K562 Xenograft Mouse Model

Treatment GroupDose & ScheduleAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Average Body Weight Change (%)
Vehicle Control10 mL/kg, dailyExperimental ValueN/AExperimental Value
Compound X25 mg/kg, dailyExperimental ValueCalculated ValueExperimental Value
Compound X50 mg/kg, dailyExperimental ValueCalculated ValueExperimental Value
Positive Control (Imatinib)50 mg/kg, dailyExperimental ValueCalculated ValueExperimental Value

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS Assay)

This protocol determines the concentration-dependent cytotoxic effect of the compound on leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., K562, MV4-11)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)[5]

  • Microplate reader

Procedure:

  • Culture leukemia cells in a humidified incubator at 37°C with 5% CO2.[6]

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.[5]

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours, or according to the manufacturer's instructions.

  • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis in leukemia cells following treatment.

Materials:

  • Leukemia cell line (e.g., K562)

  • 6-well plates

  • Test compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed 2 x 10^6 cells in 2 mL of medium per well in 6-well plates.[8]

  • Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 48 hours. Include a vehicle control.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9]

Protocol 3: In Vivo Leukemia Xenograft Model

This protocol evaluates the anti-tumor efficacy of the compound in a mouse model.[10]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)[11]

  • K562 leukemia cells

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5 x 10^6 K562 cells, resuspended in 100 µL of PBS (can be mixed 1:1 with Matrigel), into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer the test compound and vehicle control daily (or as determined by tolerability studies) via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor mouse body weight and general health as indicators of toxicity.

  • After the predetermined study duration (e.g., 21 days) or when tumors in the control group reach the maximum allowed size, euthanize the mice.

  • Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting) if desired.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK BCR-ABL Kinase ATP ATP Grb2_Sos Grb2/Sos RTK->Grb2_Sos P STAT5 STAT5 RTK->STAT5 P PI3K PI3K RTK->PI3K P CompoundX Compound X CompoundX->RTK Inhibits ADP ADP Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Hypothesized signaling pathway of Compound X in BCR-ABL positive leukemia.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Leukemia Cell Lines (K562, MV4-11, etc.) B Cell Viability Assay (MTS/MTT) A->B C Determine IC50 B->C D Apoptosis Assay (Annexin V/PI) C->D E Western Blot (Target Phosphorylation) C->E F Establish Xenograft Mouse Model D->F E->F G Compound Treatment F->G H Monitor Tumor Growth & Toxicity G->H I Efficacy & Safety Assessment H->I

Caption: Experimental workflow for preclinical evaluation of Compound X.

G Start Compound X Shows In Vitro Activity? Yes_InVitro Proceed to In Vivo Studies Start->Yes_InVitro Yes No_InVitro Stop or Redesign Compound Start->No_InVitro No InVivo_Efficacy In Vivo Efficacy Observed? Yes_InVitro->InVivo_Efficacy Yes_Efficacy Advance to Preclinical Development InVivo_Efficacy->Yes_Efficacy Yes No_Efficacy Investigate PK/PD or Reformulate InVivo_Efficacy->No_Efficacy No Toxicity Acceptable Safety Profile? Yes_Efficacy->Toxicity Yes_Toxicity Candidate for IND-enabling Studies Toxicity->Yes_Toxicity Yes No_Toxicity Stop or Modify for Less Toxicity Toxicity->No_Toxicity No

Caption: Logical decision tree for the development of Compound X.

References

Application Notes and Protocols for the Characterization of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

Author: BenchChem Technical Support Team. Date: November 2025

Compound Information:

  • IUPAC Name: 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

  • Synonyms: Dasatinib Impurity B

  • Molecular Formula: C₁₄H₁₂N₆O₂S

  • Molecular Weight: 328.35 g/mol

  • CAS Number: 1184919-23-0

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification

Application Note:

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the separation and quantification of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, a known impurity of the drug Dasatinib. The method is designed to be stability-indicating and can resolve the target compound from Dasatinib and other related substances. The selection of a C18 stationary phase provides good retention and separation of the moderately polar analytes. The gradient elution allows for the efficient separation of compounds with a range of polarities. UV detection at 310 nm is chosen based on the chromophoric nature of the nitroaromatic and heterocyclic moieties, providing good sensitivity.

Experimental Protocol:

a. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and vials.

  • HPLC grade acetonitrile and methanol.

  • Ammonium acetate (analytical grade).

  • Purified water (18.2 MΩ·cm).

  • Reference standard for 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine.

b. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium acetate buffer (pH 5.0)
Mobile Phase B Acetonitrile:Methanol (80:20, v/v)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 310 nm
Injection Volume 10 µL
Diluent Methanol

c. Preparation of Solutions:

  • Mobile Phase A: Dissolve 1.54 g of ammonium acetate in 1000 mL of purified water. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution: Accurately weigh about 5.0 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh about 25.0 mg of the test sample (e.g., Dasatinib drug substance) and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

d. Data Presentation:

Table 1: HPLC Quantitative Data (Typical)

CompoundRetention Time (min)Relative Retention Time (RRT)
Dasatinib15.21.00
4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine~12.5~0.82

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases A and B setup_hplc Set up HPLC with specified conditions prep_mobile->setup_hplc prep_std Prepare Standard Solution (100 µg/mL) inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample setup_hplc->inject_std setup_hplc->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate Calculate Purity/Concentration integrate_peaks->calculate

Caption: HPLC analysis workflow from preparation to data processing.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Elucidation

Application Note:

This section describes a general protocol for the characterization of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine using Liquid Chromatography-Mass Spectrometry (LC-MS). Electrospray ionization (ESI) in positive mode is recommended as the compound contains several basic nitrogen atoms that are readily protonated. High-resolution mass spectrometry (HRMS) is ideal for accurate mass measurement and confirmation of the elemental composition.

Experimental Protocol:

a. Instrumentation and Materials:

  • LC-MS system equipped with an ESI source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred.

  • The HPLC method described in Section 1 can be used for separation prior to MS detection.

b. Mass Spectrometry Conditions (Typical):

ParameterRecommended Conditions (Positive ESI)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)
Mass Range m/z 100 - 500

c. Data Presentation:

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺329.0815
[M+Na]⁺351.0634
[M+K]⁺367.0374

Data based on the molecular formula C₁₄H₁₂N₆O₂S.

Workflow Diagram:

MS_Workflow cluster_prep Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Processing infusion Direct Infusion or LC Inlet esi Electrospray Ionization (ESI) infusion->esi analyzer Mass Analyzer (e.g., TOF, Orbitrap) esi->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum mass_confirm Confirm Molecular Weight spectrum->mass_confirm fragmentation Analyze Fragmentation (MS/MS) mass_confirm->fragmentation

Caption: General workflow for LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Application Note:

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine. ¹H NMR will provide information on the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. 2D NMR experiments such as COSY, HSQC, and HMBC can be used to confirm the complete chemical structure. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's good solubility and the ability to observe exchangeable protons (e.g., -NH₂, -NH-).

Experimental Protocol:

a. Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher recommended for better resolution).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Reference standard of the compound.

b. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in an NMR tube.

  • Ensure the sample is fully dissolved before analysis.

c. Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, and optionally 2D NMR spectra according to standard instrument procedures.

d. Data Presentation:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiazole-CH₃2.2 - 2.515 - 20
Thiazole-NH₂7.0 - 7.5 (broad)-
Pyrimidine-H7.0 - 8.5 (doublets)105 - 115
Nitrophenyl-H7.5 - 8.8 (multiplets)110 - 150
Pyrimidine-NH9.0 - 10.0 (singlet)-
Thiazole-C2 (C-NH₂)-165 - 175
Thiazole-C4 (C-CH₃)-145 - 155
Thiazole-C5-115 - 125
Pyrimidine-C-155 - 165
Nitrophenyl-C-NO₂-147 - 150

Note: These are estimated chemical shift ranges. Actual values may vary.

Logical Diagram for NMR Analysis:

NMR_Logic cluster_exp NMR Experiments cluster_info Information Obtained H1_NMR 1H NMR proton_env Proton Environments & Coupling H1_NMR->proton_env C13_NMR 13C NMR carbon_env Carbon Environments C13_NMR->carbon_env COSY 2D COSY proton_proton 1H-1H Correlations COSY->proton_proton HSQC 2D HSQC/HMQC proton_carbon_1bond Direct 1H-13C Correlations HSQC->proton_carbon_1bond HMBC 2D HMBC proton_carbon_longrange Long-range 1H-13C Correlations HMBC->proton_carbon_longrange structure Final Structure Confirmation proton_env->structure carbon_env->structure proton_proton->structure proton_carbon_1bond->structure proton_carbon_longrange->structure

Caption: Logic diagram for structural elucidation using various NMR experiments.

UV-Vis Spectroscopy

Application Note:

UV-Vis spectroscopy can be used for the qualitative identification and quantitative determination of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine. The molecule is expected to exhibit strong absorbance in the UV region due to the presence of conjugated systems within the pyrimidine, thiazole, and nitrophenyl rings. This method is straightforward and can be used for routine concentration measurements.

Experimental Protocol:

a. Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Methanol (spectroscopic grade).

b. Sample Preparation:

  • Prepare a stock solution of the compound in methanol (e.g., 100 µg/mL).

  • Prepare a series of dilutions from the stock solution to determine the linear range (e.g., 1-20 µg/mL).

c. Data Acquisition:

  • Scan the sample solution from 200 to 400 nm using methanol as the blank.

  • Identify the wavelength of maximum absorbance (λₘₐₓ).

d. Data Presentation:

Table 4: Typical UV-Vis Absorption Data

SolventExpected λₘₐₓ Range (nm)
Methanol300 - 330

Note: The exact λₘₐₓ should be determined experimentally.

Associated Signaling Pathway

Context:

As an impurity of Dasatinib, understanding the signaling pathways targeted by the parent drug is crucial for evaluating its potential biological activity. Dasatinib is a multi-targeted tyrosine kinase inhibitor.[1][2] Its primary targets include the BCR-ABL fusion protein (implicated in Chronic Myeloid Leukemia) and SRC family kinases.[1][3] It also inhibits other kinases such as c-KIT, PDGFR, and EphA2.[3] By blocking these kinases, Dasatinib disrupts downstream signaling cascades, including the JAK-STAT, MAPK, and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, and migration.[4][5]

Signaling Pathway Diagram:

Dasatinib_Pathway cluster_kinases Tyrosine Kinases Inhibited cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Dasatinib Dasatinib (Parent Drug) BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits SRC SRC Family Kinases (SRC, LYN, FYN) Dasatinib->SRC inhibits cKIT c-KIT Dasatinib->cKIT inhibits PDGFR PDGFR Dasatinib->PDGFR inhibits MAPK RAS-RAF-MEK-ERK (MAPK Pathway) BCR_ABL->MAPK PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT SRC->MAPK SRC->PI3K_AKT SRC->JAK_STAT cKIT->MAPK cKIT->PI3K_AKT PDGFR->MAPK PDGFR->PI3K_AKT Proliferation Decreased Proliferation MAPK->Proliferation Survival Increased Apoptosis MAPK->Survival Migration Decreased Migration MAPK->Migration PI3K_AKT->Proliferation PI3K_AKT->Survival PI3K_AKT->Migration JAK_STAT->Proliferation JAK_STAT->Survival

Caption: Key signaling pathways inhibited by Dasatinib.

References

Application Notes and Protocols for 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

Author: BenchChem Technical Support Team. Date: November 2025

Compound Information

IUPAC Name: 4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine

This compound belongs to the class of nitrobenzenes, which are organic compounds containing a benzene ring substituted with a nitro group.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C14H12N6O2SDrugBank
InChI Key InChI=1S/C14H12N6O2S/c1-8-12(23-13(15)17-8)11-5-6-16-14(19-11)18-9-3-2-4-10(7-9)20(21)22/h2-7H,1H3,(H2,15,17)(H,16,18,19)DrugBank
SMILES CC1=C(SC(N)=N1)C1=NC(NC2=CC=CC(=C2)--INVALID-LINK--=O)=NC=C1DrugBank

Handling and Storage Guidelines

2.1. Personal Protective Equipment (PPE)

When handling 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to protect from dust or splashes.

  • Lab Coat: A standard laboratory coat to protect clothing.

  • Respiratory Protection: If handling the compound as a powder, a dust mask or respirator should be used to avoid inhalation.

2.2. Storage

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

Table 2: Storage Recommendations

ConditionRecommendation
Temperature Store in a cool, dry place.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Light Protect from light.
Container Keep the container tightly sealed.

2.3. First Aid Measures

In case of exposure, follow these general first aid guidelines:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact: Wash off immediately with plenty of water.

  • After eye contact: Rinse out with plenty of water.

  • After swallowing: Rinse mouth with water. Seek medical advice immediately.

Experimental Protocols

The following are generalized protocols that may be adapted for use with 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine. Specific concentrations and incubation times will need to be optimized for your particular experimental setup.

3.1. Preparation of Stock Solutions

For in vitro experiments, it is common to prepare a concentrated stock solution that can be diluted to the desired working concentration.

  • Solvent Selection: Based on the chemical structure, Dimethyl Sulfoxide (DMSO) is a likely suitable solvent. However, solubility should be experimentally confirmed.

  • Preparation:

    • Accurately weigh a small amount of the compound.

    • Dissolve in the appropriate volume of solvent to achieve the desired molar concentration (e.g., 10 mM).

    • Vortex or sonicate until fully dissolved.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3.2. In Vitro Kinase Inhibition Assay (General Protocol)

Given that many pyrimidinamine derivatives are kinase inhibitors, a common application is to assess their inhibitory activity against a specific kinase.

  • Assay Components:

    • Kinase enzyme

    • Substrate (e.g., a peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer

    • Test compound (4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine)

    • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent)

  • Procedure:

    • Add the assay buffer to the wells of a microplate.

    • Add the test compound at various concentrations (a serial dilution is recommended).

    • Add the kinase enzyme and substrate.

    • Initiate the reaction by adding ATP.

    • Incubate for a predetermined time at a specific temperature (e.g., 30°C for 60 minutes).

    • Stop the reaction (if necessary).

    • Add the detection reagent and measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a control (e.g., DMSO vehicle).

    • Plot the percentage of inhibition against the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

4.1. Hypothetical Signaling Pathway

Many small molecule inhibitors targeting kinases interfere with intracellular signaling pathways that are crucial for cell proliferation, survival, and differentiation. The diagram below illustrates a generic kinase signaling pathway that could potentially be modulated by a pyrimidinamine-based inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Phosphorylation TranscriptionFactor Transcription Factor Effector->TranscriptionFactor Gene Target Gene TranscriptionFactor->Gene Gene Expression Inhibitor 4-(2-Amino-4-methyl-5-thiazolyl) -N-(3-nitrophenyl)-2-pyrimidinamine Inhibitor->Kinase1

Caption: Hypothetical kinase signaling pathway potentially targeted by the compound.

4.2. Experimental Workflow for Compound Screening

The following diagram outlines a typical workflow for screening a compound for its biological activity.

G A Compound Synthesis and Purification B Preparation of Stock Solution (e.g., in DMSO) A->B C Primary Screening (e.g., In Vitro Kinase Assay) B->C D Determination of IC50 C->D E Secondary Screening (e.g., Cell-Based Assays) D->E F Lead Optimization E->F

Caption: General experimental workflow for screening a novel compound.

Thiazolo[4,5-d]pyrimidine Derivatives: Application Notes and Protocols for Antiproliferative Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of thiazolo[4,5-d]pyrimidine derivatives in antiproliferative research. It includes curated data on their biological activity, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and experimental workflows. Thiazolo[4,5-d]pyrimidines, as purine isosteres, represent a promising scaffold in the design of novel anticancer agents, with several derivatives showing significant cytotoxic effects against a range of human cancer cell lines.[1]

Core Scaffold and Antiproliferative Activity

Thiazolo[4,5-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to endogenous purines. This structural mimicry allows them to potentially interact with ATP-binding sites of various kinases, leading to the inhibition of signaling pathways crucial for cancer cell proliferation and survival. Research has demonstrated that substitutions at various positions of the thiazolo[4,5-d]pyrimidine core can significantly modulate their antiproliferative potency.

Data Presentation: Antiproliferative Activity of Thiazolo[4,5-d]pyrimidine Derivatives

The following tables summarize the in vitro antiproliferative activity (IC50 values in µM) of selected thiazolo[4,5-d]pyrimidine derivatives against various human cancer cell lines.

Table 1: Antiproliferative Activity of 2,5,7-Trisubstituted Thiazolo[5,4-d]pyrimidine Derivatives

CompoundMGC-803 (Gastric)HGC-27 (Gastric)
7i 4.645.07

Data extracted from a study on the design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents.[2]

Table 2: Antiproliferative Activity of 2,7-Disubstituted Thiazolo[5,4-d]pyrimidine Derivatives

CompoundNCI-H322 (Lung)A549 (Lung)A431 (Epidermal)T98G (Glioblastoma)HL-60 (Leukemia)
4k 7.11.43.13.4-
4a ----8

Data from a study on the synthesis, antiproliferative, and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines.[3]

Table 3: Antiproliferative Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

| Compound | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7/WT (Breast) | |---|---|---|---| | 3b | 10.5 µM | 11.2 µM | 19.3 µM | 18.5 µM |

IC50 values for the most active compound, 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b), from a study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the evaluation of the antiproliferative effects of thiazolo[4,5-d]pyrimidine derivatives.

Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines the determination of cell viability and proliferation upon treatment with thiazolo[4,5-d]pyrimidine derivatives using the colorimetric MTT assay.

Materials:

  • Thiazolo[4,5-d]pyrimidine derivatives

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazolo[4,5-d]pyrimidine derivatives in the appropriate cell culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with thiazolo[4,5-d]pyrimidine derivatives using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • PBS, ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Seed cells in 6-well plates and treat with the thiazolo[4,5-d]pyrimidine derivative at the desired concentration for a specified time (e.g., 24 or 48 hours). Harvest both floating and adherent cells by trypsinization.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in treated cancer cells by staining with Annexin V-FITC and Propidium Iodide (PI).

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS, ice-cold

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the thiazolo[4,5-d]pyrimidine derivative as described for the cell cycle analysis. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. The analysis will distinguish between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Western Blotting for Protein Expression Analysis

This protocol provides a general procedure for analyzing the expression levels of specific proteins in cancer cells treated with thiazolo[4,5-d]pyrimidine derivatives.

Materials:

  • Treated and untreated cancer cells

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with ECL reagents and visualize the protein bands using an imaging system.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of thiazolo[4,5-d]pyrimidine derivatives in antiproliferative research.

G cluster_scaffold Core Scaffold cluster_activity Biological Activity scaffold Thiazolo[4,5-d]pyrimidine Core antiproliferative Antiproliferative Activity scaffold->antiproliferative Exhibits R1 R1 R2 R2 R3 R3 kinase_inhibition Kinase Inhibition antiproliferative->kinase_inhibition Mechanism apoptosis Induction of Apoptosis antiproliferative->apoptosis Leads to cell_cycle_arrest Cell Cycle Arrest antiproliferative->cell_cycle_arrest Causes

Caption: Logical relationship of the core scaffold to its biological activities.

G start Start: Cancer Cell Line treatment Treatment with Thiazolo[4,5-d]pyrimidine Derivative start->treatment mtt MTT Assay for Viability (IC50) treatment->mtt flow Flow Cytometry treatment->flow western Western Blot treatment->western end End: Data Analysis & Conclusion mtt->end apoptosis Apoptosis Assay (Annexin V/PI) flow->apoptosis cell_cycle Cell Cycle Analysis (PI) flow->cell_cycle protein Protein Expression Analysis western->protein apoptosis->end cell_cycle->end protein->end

Caption: General experimental workflow for evaluating antiproliferative effects.

G cluster_downstream Downstream Signaling ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr Binds ras Ras egfr->ras pi3k PI3K egfr->pi3k thiazolo Thiazolo[4,5-d]pyrimidine Derivative thiazolo->egfr Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of thiazolo[4,5-d]pyrimidine derivatives.

References

Application Notes and Protocols for High-Throughput Screening of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: ANP-2025-10-KHTS Revision: 1.0 For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, hereafter referred to as "Compound X," is a novel small molecule with a chemical scaffold suggesting potential activity as a kinase inhibitor. The pyrimidine and thiazole moieties are common in compounds targeting the ATP-binding pocket of various kinases. This document provides detailed protocols for utilizing Compound X in high-throughput screening (HTS) campaigns aimed at identifying and characterizing its potential inhibitory effects, with a focus on Aurora Kinase A (AURKA), a key regulator of mitosis and a validated target in oncology.

These application notes are intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery. The protocols cover a primary biochemical screen, a secondary cell-based assay, and dose-response studies for determining potency and selectivity.

Postulated Signaling Pathway: Aurora Kinase A Inhibition

Aurora Kinase A is a serine/threonine kinase that plays a critical role in cell cycle regulation, specifically in mitotic entry, centrosome maturation, and spindle assembly. Overexpression of AURKA is common in many human cancers and is associated with poor prognosis. Inhibition of AURKA leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for cancer therapy. Compound X is hypothesized to inhibit AURKA, thereby disrupting the mitotic process.

AURKA_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Progression AURKA Aurora Kinase A (AURKA) G2->AURKA Activation Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly AURKA->Spindle Mitotic_Arrest Mitotic Arrest & Apoptosis Spindle->Mitotic_Arrest Correct Progression CompoundX Compound X CompoundX->AURKA Inhibition

Caption: Postulated inhibition of the AURKA signaling pathway by Compound X.

High-Throughput Screening Workflow

A typical HTS workflow for identifying and validating kinase inhibitors involves a multi-stage process. The initial primary screen of a large compound library is performed using a robust biochemical assay. Hits from the primary screen are then confirmed and further characterized in secondary assays, which are often cell-based to provide physiological relevance.

HTS_Workflow start Start: Compound Library primary_screen Primary HTS: Biochemical AURKA Assay (e.g., ADP-Glo™) start->primary_screen hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id hit_id->start Non-Hits hit_confirm Hit Confirmation (Re-test in duplicate) hit_id->hit_confirm Confirmed Hits secondary_screen Secondary Screen: Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) hit_confirm->secondary_screen dose_response Dose-Response & IC50 Determination secondary_screen->dose_response selectivity Selectivity Profiling (vs. AURKB, etc.) dose_response->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar

Caption: High-throughput screening cascade for Compound X.

Experimental Protocols

Primary Biochemical HTS: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format to measure the activity of AURKA by quantifying the amount of ADP produced.

4.1.1 Materials and Reagents

  • Compound X

  • Recombinant human Aurora Kinase A (AURKA)

  • K-LISA™ AURKA Substrate Peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • 384-well low-volume white plates

  • Plate reader capable of luminescence detection

4.1.2 Assay Parameters

ParameterRecommended Concentration/Condition
AURKA Enzyme2.5 ng/µL
Substrate Peptide0.2 µg/µL
ATP10 µM
Compound X Screening Conc.10 µM
Reaction Volume5 µL
Incubation Time/Temp60 min at 25°C
Plate Format384-well

4.1.3 Protocol

  • Prepare a 2X solution of AURKA enzyme and substrate in Assay Buffer.

  • Prepare a 2X solution of ATP in Assay Buffer.

  • Dispense 50 nL of Compound X (in 100% DMSO) or DMSO alone (for controls) into the appropriate wells of a 384-well plate.

  • Add 2.5 µL of the 2X enzyme/substrate solution to all wells.

  • To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to all wells.

  • Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature (25°C) for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

4.1.4 Data Analysis and HTS Statistics

The quality of the HTS assay is assessed using the Z'-factor, which is calculated from the positive and negative controls.

Data_Analysis_Workflow cluster_data Data Input cluster_calc Calculations cluster_output Results raw_lum Raw Luminescence Data percent_inhibition Calculate % Inhibition raw_lum->percent_inhibition pos_ctrl Positive Control (No Inhibition) pos_ctrl->percent_inhibition z_factor Calculate Z'-Factor pos_ctrl->z_factor neg_ctrl Negative Control (Max Inhibition) neg_ctrl->percent_inhibition neg_ctrl->z_factor hit_list Generate Hit List percent_inhibition->hit_list assay_quality Assess Assay Quality (Z' > 0.5) z_factor->assay_quality

Caption: Workflow for primary HTS data analysis.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Neg_Ctrl) / (Luminescence_Pos_Ctrl - Luminescence_Neg_Ctrl))

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_Pos_Ctrl + SD_Neg_Ctrl)) / |Avg_Pos_Ctrl - Avg_Neg_Ctrl|

4.1.5 Representative Primary HTS Results

Control/CompoundMean Luminescence (RLU)Std. Deviation (RLU)Z'-Factor% Inhibition
Positive Control (DMSO)850,00045,000\multirow{2}{*}{0.78}0%
Negative Control (Staurosporine)50,00025,000100%
Compound X (10 µM)150,000N/AN/A87.5%

A Z'-factor greater than 0.5 indicates an excellent assay suitable for HTS.

Secondary Cell-Based HTS: CellTiter-Glo® Proliferation Assay

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells. It is used to confirm the anti-proliferative effect of hits from the primary screen.

4.2.1 Materials and Reagents

  • HeLa (cervical cancer) or other suitable cancer cell line known to overexpress AURKA

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Compound X

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 384-well clear-bottom white plates

4.2.2 Protocol

  • Seed HeLa cells into a 384-well plate at a density of 1,000 cells/well in 40 µL of media.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Add 10 µL of Compound X at various concentrations (prepared in media from a DMSO stock) to the cells.

  • Incubate for an additional 72 hours at 37°C, 5% CO₂.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 25 µL of CellTiter-Glo® Reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.

Dose-Response and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound. It is determined by testing the compound across a range of concentrations.

4.3.1 Protocol

  • Perform the biochemical (4.1) or cell-based (4.2) assay using a serial dilution of Compound X, typically in a 10-point, 3-fold dilution series starting from 100 µM.

  • Calculate the percent inhibition for each concentration.

  • Plot percent inhibition versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

4.3.2 Representative Dose-Response Data for Compound X (Biochemical Assay)

Compound X Conc. (nM)Log [Conc.]% Inhibition
100,0005.0098.5
33,3334.5297.2
11,1114.0595.1
3,7043.5788.4
1,2353.0975.3
4122.6152.1
1372.1428.9
461.6610.2
151.184.5
50.701.1

4.3.3 Potency and Selectivity Profile of Compound X

Kinase TargetIC₅₀ (nM)
Aurora Kinase A 450
Aurora Kinase B8,500
CDK2> 50,000

This hypothetical data suggests that Compound X is a potent inhibitor of AURKA with significant selectivity over AURKB and CDK2.

Safety and Handling

5.1 Personal Protective Equipment (PPE)

  • Wear a lab coat, safety glasses, and chemical-resistant gloves when handling Compound X.

5.2 Handling

  • Compound X is for research use only.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or contact with skin and eyes. In case of contact, wash affected area immediately with copious amounts of water.

5.3 Storage

  • Store Compound X as a solid at -20°C, protected from light.

  • For solutions in DMSO, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Disclaimer: The experimental data presented in this document is hypothetical and for illustrative purposes only. Researchers should generate their own data to validate these protocols for their specific applications.

Design and Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents. The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of purine, serves as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted cancer therapies.[1][2] These compounds have been shown to modulate various signaling pathways that are critical for cell proliferation, growth, and apoptosis.[1]

Design Rationale

The design of novel pyrazolo[3,4-d]pyrimidine anticancer agents often centers on their ability to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[3] As bioisosteres of purines, they can mimic endogenous ligands and competitively bind to the ATP-binding site of kinases, leading to the inhibition of downstream signaling cascades that promote tumor growth and survival.[2]

Key molecular targets for this class of compounds include:

  • Cyclin-Dependent Kinases (CDKs)

  • Src and Abl Tyrosine Kinases [4]

  • Epidermal Growth Factor Receptor (EGFR) and ErbB2 [2]

  • Dihydrofolate Reductase (DHFR) [5]

Structural modifications at various positions of the pyrazolo[3,4-d]pyrimidine core are systematically explored to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have demonstrated that substitutions at the N1, C3, C4, and C6 positions can significantly influence the anticancer activity of these compounds.

Data on In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected novel pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
VIIa 57 different cell lines0.326 - 4.31[4][6]
1a A5492.24[7]
1d MCF-71.74[7]
7d OVCAR-41.74[2]
7d ACHN5.53[2]
7d NCI-H4604.44[2]
Compound 7 Caco-243.75[1]
Compound 7 A54917.50[1]
Compound 7 HT108073.08[1]
Compound 7 Hela68.75[1]
Compound 9 HepG-24.03 - 6.18[8]
Compound 9 MCF-74.03 - 6.18[8]
Compound 9 HCT-1164.03 - 6.18[8]
10b MDA-MB-2315.5 - 11 µg/ml[9]
10b MCF-75.5 - 11 µg/ml[9]
10b SF-2685.5 - 11 µg/ml[9]
10b B16F-105.5 - 11 µg/ml[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by pyrazolo[3,4-d]pyrimidine derivatives and a general workflow for their synthesis and evaluation.

EGFR_ErbB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_ErbB2 EGFR/ErbB2 Receptor Tyrosine Kinase RAS RAS EGFR_ErbB2->RAS P PI3K PI3K EGFR_ErbB2->PI3K P Growth_Factor Growth Factor (e.g., EGF) Growth_Factor->EGFR_ErbB2 Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->EGFR_ErbB2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc, AP-1) ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Responses Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cellular_Responses

Caption: EGFR/ErbB2 Signaling Pathway Inhibition.

experimental_workflow Design Compound Design & In Silico Screening Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Characterization->In_Vitro_Screening Hit_Compounds Identification of Hit Compounds In_Vitro_Screening->Hit_Compounds Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Hit_Compounds->Mechanism_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Compounds->SAR_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Animal Studies Lead_Optimization->In_Vivo_Studies

Caption: General Experimental Workflow.

SAR_logic Core Pyrazolo[3,4-d]pyrimidine Core N1 N1-Substitution (e.g., Phenyl, Substituted Phenyl) Core->N1 C3 C3-Substitution (e.g., Methyl) Core->C3 C4 C4-Substitution (e.g., Hydrazone, Amino) Core->C4 C6 C6-Substitution (e.g., Amino) Core->C6 Activity Anticancer Activity N1->Activity C3->Activity C4->Activity C6->Activity

Caption: Structure-Activity Relationship Logic.

Experimental Protocols

Protocol 1: General Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

This protocol outlines a general synthetic route for the preparation of the pyrazolo[3,4-d]pyrimidine scaffold, which can then be further modified.

Materials:

  • Starting materials for the pyrazole core (e.g., ethyl cyanoacetate, hydrazine derivatives)

  • Formamide or formic acid[4]

  • Appropriate solvents (e.g., ethanol, isopropanol, acetonitrile, DCM)

  • Reagents for substitutions (e.g., substituted anilines, hydrazine hydrate, amino acids)

  • Thionyl chloride

  • Triethylamine (TEA)

  • Guanidine HCl

  • Sodium metal

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • Synthesis of the Pyrazole Precursor: The initial pyrazole ring is typically synthesized through the condensation of a hydrazine derivative with a β-ketoester or a related compound.

  • Formation of the Pyrimidine Ring:

    • Method A (Formamide): The pyrazole precursor is heated in formamide to construct the pyrimidine ring, yielding the 1H-pyrazolo[3,4-d]pyrimidin-4-one.[4]

    • Method B (Formic Acid): Alternatively, the precursor can be heated in formic acid, which often results in higher yields.[4]

  • Chlorination at C4: The pyrazolo[3,4-d]pyrimidin-4-one is treated with a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate.

  • Nucleophilic Substitution at C4: The highly reactive 4-chloro intermediate is then subjected to nucleophilic substitution with various amines, hydrazines, or other nucleophiles to introduce diversity at this position. For example, refluxing with hydrazine hydrate in ethanol yields the 4-hydrazinyl derivative.[2]

  • Further Derivatization (Example): The 4-hydrazinyl derivative can be further reacted with aldehydes or ketones to form hydrazones.[4]

  • Purification: The final products are purified by recrystallization or column chromatography on silica gel using an appropriate eluent system.

  • Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[7]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Synthesized pyrazolo[3,4-d]pyrimidine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a multi-well plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Apoptosis Analysis by Flow Cytometry

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by the test compounds.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized pyrazolo[3,4-d]pyrimidine compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while Annexin V-FITC positive, PI positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate software.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine when dissolved in dimethyl sulfoxide (DMSO).

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine in DMSO.

Issue Potential Cause Recommended Action
DMSO solution of the compound changes color (e.g., turns yellow or brown) over time. Oxidation of the aminopyrimidine moiety. Aminopyrimidine derivatives can be susceptible to oxidation in DMSO, which can act as an oxidizing agent.[1] This can lead to the formation of colored degradation products.1. Prepare fresh solutions before each experiment. 2. Minimize exposure of the DMSO stock solution to air and light. Consider bubbling the DMSO with an inert gas like nitrogen or argon before preparing the stock solution.[2] 3. Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation.[3]
Precipitate forms in the DMSO stock solution, especially after freeze-thaw cycles. The compound may have limited solubility in DMSO at lower temperatures, or water absorption by DMSO may reduce solubility.[2][4] Multiple freeze-thaw cycles can promote precipitation.[2]1. Ensure the compound is fully dissolved at room temperature before freezing. Gentle warming and vortexing may be necessary. 2. Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. 3. Store in tightly sealed vials to prevent moisture absorption.[2]
Inconsistent or lower-than-expected activity in biological assays. Compound degradation in the DMSO stock solution. The actual concentration of the active compound may be lower than intended due to instability.1. Use freshly prepared solutions for all critical experiments.[2] 2. Periodically check the purity of the stock solution using analytical methods like HPLC or LC-MS. 3. If degradation is suspected, acquire a fresh batch of the compound.
Variability in results between different batches of DMSO stock solutions. Differences in storage time, handling, or exposure to environmental factors (light, air, moisture) between batches.1. Standardize the protocol for preparing, handling, and storing DMSO stock solutions. 2. Clearly label all aliquots with preparation date and concentration. 3. Maintain a detailed log of stock solution usage and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine in DMSO?

A1: To maximize stability, it is recommended to store stock solutions of the compound in anhydrous DMSO at -20°C or -80°C in tightly sealed vials to minimize exposure to air and moisture.[2][3] For long-term storage, preparing single-use aliquots is advisable to avoid repeated freeze-thaw cycles.[2]

Q2: How long can I store the compound in DMSO?

A2: The stability of any compound in DMSO is highly dependent on its specific chemical structure and the storage conditions.[2] While some compounds can be stable for extended periods, aminopyrimidine derivatives have been reported to undergo oxidation in DMSO.[1] Therefore, for sensitive experiments, it is best to use freshly prepared solutions.[2] A general study on a large compound library showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C, but this may not apply to all compounds, especially those with reactive moieties like aminopyrimidines.[5][6]

Q3: My DMSO solution has turned a slight yellow color. Is it still usable?

A3: A color change often indicates chemical degradation.[1] For assays that require precise concentrations of the active compound, it is strongly recommended to discard the colored solution and prepare a fresh one. Using a degraded sample can lead to inaccurate and unreliable results.

Q4: Can I do anything to prevent the oxidation of the compound in DMSO?

A4: While it may be difficult to completely prevent oxidation, you can take steps to minimize it. Using high-purity, anhydrous DMSO, minimizing the headspace in storage vials, and purging with an inert gas (like nitrogen or argon) can help reduce the presence of oxygen.[2] Storing at lower temperatures will also slow the rate of degradation.

Q5: How can I check the stability of my compound in DMSO?

A5: The stability of the compound can be assessed by monitoring its purity over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Experimental Protocols

Protocol for Assessing Compound Stability in DMSO using HPLC

This protocol outlines a method to evaluate the stability of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine in a DMSO stock solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the compound and dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • Ensure the compound is completely dissolved by vortexing and gentle warming if necessary.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Record the peak area and retention time of the parent compound. This will serve as the baseline (100% purity).

  • Storage and Sampling:

    • Aliquot the remaining stock solution into several tightly sealed vials.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from each storage condition.

  • Analysis of Stored Samples:

    • Allow the vial to thaw completely and come to room temperature.

    • Prepare and analyze the sample by HPLC as described in step 2.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial peak area at time zero.

    • Calculate the percentage of the compound remaining.

    • Monitor for the appearance of any new peaks, which would indicate degradation products.

Table 1: Hypothetical Stability Data for 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine in DMSO

Storage Condition Time Point % Compound Remaining (HPLC Peak Area)
Room Temperature0 hr100%
24 hr95%
1 week80%
1 month60%
4°C0 hr100%
24 hr99%
1 week96%
1 month90%
-20°C0 hr100%
24 hr100%
1 week99.5%
1 month98%

Visualizations

Logical Workflow for Troubleshooting Stability Issues

start Observe Issue with Compound color_change Solution Color Change? start->color_change precipitate Precipitate Formation? start->precipitate low_activity Inconsistent/Low Activity? start->low_activity color_change->precipitate No oxidation Probable Cause: Oxidation color_change->oxidation Yes precipitate->low_activity No solubility Probable Cause: Limited Solubility / Water Absorption precipitate->solubility Yes degradation Probable Cause: Compound Degradation low_activity->degradation Yes prepare_fresh Action: Prepare Fresh Solution oxidation->prepare_fresh minimize_exposure Action: Minimize Air/Light Exposure prepare_fresh->minimize_exposure store_cold Action: Store at -20°C or -80°C minimize_exposure->store_cold end Issue Resolved store_cold->end dissolve_fully Action: Ensure Complete Dissolution solubility->dissolve_fully aliquot Action: Aliquot to Avoid Freeze-Thaw dissolve_fully->aliquot seal_tightly Action: Use Tightly Sealed Vials aliquot->seal_tightly seal_tightly->end use_fresh Action: Use Freshly Prepared Solutions degradation->use_fresh check_purity Action: Check Purity (HPLC/LC-MS) use_fresh->check_purity new_batch Action: Acquire New Compound Batch check_purity->new_batch new_batch->end

Caption: Troubleshooting workflow for stability issues in DMSO.

Simplified Signaling Pathway

Given that 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine is known to target Cyclin-dependent kinase 2 (CDK2)[8], the following diagram illustrates a simplified cell cycle regulation pathway involving CDK2.

cluster_G1_S G1/S Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates (inactivates) p21 p21 p21->CDK2 inhibits E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Compound 4-(2-Amino-4-methyl-5-thiazolyl)-N- (3-nitrophenyl)-2-pyrimidinamine Compound->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle regulation.

References

Technical Support Center: Overcoming Resistance to Pyrimidinamine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimidinamine-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to pyrimidinamine-based inhibitors?

A1: Resistance to pyrimidinamine-based inhibitors can be broadly categorized into two main types:

  • On-target resistance involves genetic alterations in the drug's target protein, which reduce the inhibitor's binding affinity. A common example is the "gatekeeper" mutation, where a single amino acid substitution in the ATP-binding pocket of the kinase sterically hinders the drug from binding effectively.

  • Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on the inhibited target. This can involve the amplification or mutation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules, effectively creating a "bypass track" for cell survival and proliferation.[1][2][3][4]

Q2: How can I determine if resistance in my cell line is due to an on-target mutation or a bypass pathway?

A2: A multi-step approach is recommended:

  • Sequence the target kinase: Perform Sanger or next-generation sequencing of the kinase domain of the target protein in your resistant cell line to identify any potential mutations.

  • Assess target inhibition: Use western blotting to check the phosphorylation status of the direct target of your inhibitor in the resistant cells compared to the sensitive parental cells, in the presence of the drug. If the target is still phosphorylated in the resistant cells, it suggests an on-target resistance mechanism.

  • Profile downstream signaling: Analyze the phosphorylation status of key downstream signaling proteins in pathways like PI3K/AKT and RAS/MAPK.[5] If these pathways remain active in the presence of the inhibitor, it points towards the activation of a bypass mechanism.[2][5]

  • Phospho-RTK array: To identify a specific bypass pathway, a phospho-RTK array can be used to screen for the activation of multiple receptor tyrosine kinases simultaneously.[5]

Q3: What are the common "gatekeeper" mutations associated with resistance to pyrimidinamine-based inhibitors?

A3: Gatekeeper mutations are a frequent cause of acquired resistance. Some well-characterized examples include:

  • T315I in BCR-ABL: Confers resistance to the first-generation inhibitor imatinib in Chronic Myeloid Leukemia (CML).

  • T790M in EGFR: The most common mechanism of resistance to first and second-generation EGFR inhibitors like gefitinib and erlotinib in Non-Small Cell Lung Cancer (NSCLC).

  • V565 in FGFR2 and V555 in FGFR3: Gatekeeper residues in Fibroblast Growth Factor Receptors where mutations can lead to resistance to FGFR inhibitors.[6][7]

Troubleshooting Guides

Generating Resistant Cell Lines

Issue: Cells are not developing resistance to the inhibitor.

  • Possible Cause 1: Inhibitor concentration is too high.

    • Solution: Start with a lower, sub-lethal concentration of the inhibitor (e.g., at or below the IC20) and gradually increase the concentration over time as the cells adapt. This "dose escalation" method is often more successful than a single high-dose selection.[8]

  • Possible Cause 2: Pulsed vs. continuous exposure.

    • Solution: Some cell lines respond better to a "pulsed" treatment, where the drug is added for a period and then removed to allow for recovery and selection of resistant clones. Others may require continuous exposure to the inhibitor.[8]

  • Possible Cause 3: Cell line heterogeneity.

    • Solution: Not all cell lines will readily develop resistance. If one cell line is proving difficult, consider attempting to generate a resistant model in a different, relevant cell line in parallel.

Interpreting Experimental Results

Issue: Inconsistent IC50 values between experiments.

  • Possible Cause 1: Variation in cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well for every experiment. Create a standardized protocol for cell counting and seeding.

  • Possible Cause 2: Differences in drug preparation.

    • Solution: Prepare fresh drug dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 3: Cell passage number.

    • Solution: High-passage number cell lines can exhibit altered growth rates and drug sensitivity. Use cells within a consistent and defined passage number range for all experiments.

Issue: Western blot shows no phosphorylated protein signal.

  • Possible Cause 1: Phosphatase activity.

    • Solution: Immediately place cells on ice after treatment and use lysis buffers supplemented with a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[9][10]

  • Possible Cause 2: Low abundance of the phosphorylated protein.

    • Solution: Increase the amount of protein loaded onto the gel. You may also need to enrich for your protein of interest using immunoprecipitation before running the western blot.[11]

  • Possible Cause 3: Inappropriate blocking buffer.

    • Solution: For phospho-specific antibodies, avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[9][10]

Issue: Conflicting cell viability and western blot data (e.g., cells are resistant but western blot shows target inhibition).

  • Possible Cause: Activation of a bypass signaling pathway.

    • Solution: This is a classic indicator of off-target resistance. While your inhibitor is effectively hitting its intended target, the cells are surviving by using an alternative signaling route. To confirm this, perform western blots for key downstream signaling nodes like p-AKT and p-ERK. If these remain active despite target inhibition, it confirms a bypass mechanism is at play.[3]

Data Presentation: Inhibitor IC50 Values

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrimidinamine-based inhibitors against wild-type and mutant kinases.

Table 1: IC50 Values (nM) of CDK4/6 Inhibitors

InhibitorCDK4CDK6
Palbociclib1115
Ribociclib1039
Abemaciclib210
Data sourced from preclinical experiments and may vary between studies.[12][13]

Table 2: IC50 Values (nM) of FGFR Inhibitors Against FGFR3::TACC3 Fusion Mutants

InhibitorWild-TypeN540KV555LV555M
Erdafitinib<1~5~10~10
Pemigatinib<1>100~10>100
Infigratinib<1>100~10>100
Data from Ba/F3 cell viability assays.[6]

Table 3: IC50 Values (nM) of Osimertinib Against EGFR Mutants

Cell LineEGFR StatusOsimertinib IC50 (nM)
PC9Exon 19 del~15
H1975L858R/T790M~12
PC9-ORExon 19 del (Osimertinib Resistant)>1000
H1975-ORL858R/T790M (Osimertinib Resistant)>1000
Data from cell viability assays.[14]

Experimental Protocols

Protocol 1: Generation of Drug-Resistant Cell Lines by Dose Escalation
  • Determine the initial inhibitor concentration: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC20 and IC50 of the inhibitor in the parental cell line.

  • Initial selection: Culture the parental cells in media containing the inhibitor at its IC20 concentration.

  • Monitor cell viability: Observe the cells daily. Initially, a significant proportion of cells will die.

  • Allow for recovery: Continue to culture the surviving cells in the IC20-containing media, changing the media every 2-3 days, until the cell population recovers and resumes a normal growth rate.

  • Dose escalation: Once the cells are growing robustly in the initial concentration, double the concentration of the inhibitor.

  • Repeat selection and recovery: Repeat steps 3-5, gradually increasing the inhibitor concentration over several weeks to months.

  • Characterize the resistant population: Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 5-10 times the original IC50), the cell line is considered resistant. At this point, the resistance mechanism should be investigated.[8]

Protocol 2: Cell Viability Assay for IC50 Determination (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the pyrimidinamine-based inhibitor in culture medium. Remove the old medium from the cells and add the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for drug action and cell growth (typically 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the log of the drug concentration versus cell viability and use a non-linear regression model to determine the IC50 value.

Protocol 3: Western Blotting for Phosphorylated Proteins
  • Sample Preparation: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice at all times.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Denaturation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific for the phosphorylated protein of interest) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing (Optional): To assess the total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with an antibody that recognizes the total, non-phosphorylated form of the protein.

Visualizations

Signaling Pathways and Resistance Mechanisms

on_target_resistance cluster_sensitive Drug-Sensitive Cell cluster_resistant Resistant Cell (On-Target) inhibitor Pyrimidinamine Inhibitor kinase_wt Wild-Type Kinase (Active) inhibitor->kinase_wt Binds & Inhibits kinase_mut Mutant Kinase (Active) inhibitor->kinase_mut Binding Blocked (e.g., Gatekeeper Mutation) downstream_wt Downstream Signaling (Proliferation/Survival) apoptosis Apoptosis kinase_wt->apoptosis Inhibition leads to downstream_mut Downstream Signaling (Proliferation/Survival) kinase_mut->downstream_mut Remains Active

Caption: On-Target Resistance Mechanism.

bypass_resistance inhibitor Pyrimidinamine Inhibitor primary_rtk Primary RTK (e.g., EGFR) inhibitor->primary_rtk Inhibits pi3k_akt PI3K/AKT Pathway primary_rtk->pi3k_akt Blocked ras_mapk RAS/MAPK Pathway primary_rtk->ras_mapk Blocked bypass_rtk Bypass RTK (e.g., MET) bypass_rtk->pi3k_akt Activates bypass_rtk->ras_mapk Activates proliferation Cell Proliferation & Survival pi3k_akt->proliferation ras_mapk->proliferation

Caption: Bypass Pathway Activation.

Experimental Workflow

resistance_workflow start Start: Acquired Resistance in Cell Line ic50 Confirm Resistance: Determine IC50 vs. Parental start->ic50 phospho_target Assess On-Target Effect: Western Blot for p-Target ic50->phospho_target decision1 Is Target Still Phosphorylated? phospho_target->decision1 on_target Hypothesis: On-Target Resistance decision1->on_target Yes off_target Hypothesis: Bypass Pathway Activation decision1->off_target No sequence Validate: Sequence Target Kinase on_target->sequence end End: Mechanism Identified sequence->end phospho_downstream Validate: Western Blot for p-AKT, p-ERK off_target->phospho_downstream rtk_array Identify Bypass: Phospho-RTK Array phospho_downstream->rtk_array rtk_array->end

Caption: Investigating Resistance Mechanisms.

References

Technical Support Center: Optimizing Coupling Reactions with 2-Amino-4-methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-amino-4-methylthiazole in coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Yield in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Question: I am attempting a Buchwald-Hartwig amination with 2-amino-4-methylthiazole and an aryl bromide, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in the N-arylation of 2-amino-4-methylthiazole are common due to its relatively low nucleophilicity. Here is a step-by-step troubleshooting guide:

  • Catalyst System Evaluation: The choice of palladium precursor and ligand is critical.

    • Ligand: Sterically hindered and electron-rich phosphine ligands are often necessary. Consider switching to ligands like Xantphos, RuPhos, or BrettPhos, which have been shown to be effective for the coupling of weakly nucleophilic amines.

    • Palladium Source: While Pd(OAc)₂ is common, pre-catalysts can sometimes offer more consistent results. If using a Pd(0) source like Pd₂(dba)₃, ensure it is of high quality.

  • Base Selection: The base plays a crucial role in the catalytic cycle.

    • Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, consider weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher reaction temperatures or longer reaction times.

  • Solvent Choice: The solvent can significantly influence the reaction rate and yield.

    • Aprotic, non-polar to polar solvents are typically used. Toluene and dioxane are common starting points. In some cases, more polar solvents like DMF may be beneficial, but be mindful of potential side reactions at high temperatures.

  • Temperature and Reaction Time:

    • These reactions often require elevated temperatures (80-120 °C). If you are running the reaction at a lower temperature, a gradual increase may improve the yield.

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can lead to catalyst decomposition and byproduct formation.

  • Additive Effects:

    • The addition of a small amount of acetic acid has been reported to facilitate catalyst activation in some cases of 2-aminothiazole arylation.[1]

Issue 2: Protodeboronation in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with a 2-halo-4-methylthiazole derivative and a boronic acid, but I am observing significant formation of the dehalogenated thiazole and the homocoupled boronic acid product. How can I minimize these side reactions?

Answer:

Protodeboronation (cleavage of the C-B bond by a proton source) is a common side reaction in Suzuki-Miyaura couplings, especially with heteroaryl boronic acids. Here are some strategies to mitigate this issue:

  • Choice of Boron Reagent:

    • Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than the corresponding boronic acids. Consider using a boronic ester if you are starting with the acid.

  • Base and Solvent System:

    • The choice of base is critical. Anhydrous conditions and the use of bases like K₃PO₄ or CsF can be beneficial. Aqueous bases can exacerbate protodeboronation.

    • Use anhydrous solvents. Toluene, dioxane, and THF are common choices.

  • "Slow-Release" Strategy:

    • Protect the boronic acid from degradation by using a "masking" reagent that facilitates a slow release of the active reagent into the reaction mixture. This ensures a low concentration of the free boronic acid, minimizing its decomposition while still allowing for transmetallation.

  • Reaction Temperature and Time:

    • Optimize the reaction temperature. While higher temperatures can increase the rate of the desired coupling, they can also accelerate protodeboronation. Find the lowest effective temperature.

    • Shorter reaction times are often preferable to minimize the exposure of the boronic acid to conditions that promote decomposition.

Issue 3: Poor Reactivity in Amide Coupling

Question: I am trying to form an amide bond between 2-amino-4-methylthiazole and a carboxylic acid using standard coupling reagents, but the reaction is sluggish and gives low yields. What can I do to improve this?

Answer:

The low nucleophilicity of the amino group on the thiazole ring can make amide coupling challenging. The following steps can help optimize the reaction:

  • Choice of Coupling Reagent:

    • For weakly nucleophilic amines, more potent coupling reagents are often required. Consider phosphonium-based reagents like PyBOP or aminium/uronium-based reagents such as HBTU, HCTU, or HATU. These are generally more reactive than carbodiimides like DCC or EDC.

  • Pre-activation:

    • Pre-activating the carboxylic acid with the coupling reagent before adding the 2-amino-4-methylthiazole can improve yields. Stir the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA or NMM) in a suitable solvent for 5-15 minutes before adding the amine.

  • Solvent Selection:

    • The choice of solvent is crucial. DMF and NMP are often good choices for difficult amide couplings as they can help to solvate the reactants and intermediates.

  • Reaction Temperature:

    • Gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes overcome the activation energy barrier for sluggish couplings. However, be cautious of potential side reactions and racemization at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when working with 2-amino-4-methylthiazole in coupling reactions?

A1: Besides the issues addressed in the troubleshooting guide, other common side reactions include:

  • Guanidinylation: When using uronium/aminium-based coupling reagents in excess for amide bond formation, the reagent can react with the amino group of 2-amino-4-methylthiazole to form a guanidinium byproduct, which terminates the desired reaction.

  • Homocoupling: In palladium-catalyzed cross-coupling reactions, homocoupling of the starting materials (e.g., aryl halide with itself or boronic acid with itself) can occur, particularly if the catalyst is not optimal or if the reaction conditions are not well-controlled.

  • Catalyst Decomposition: Palladium catalysts can decompose at high temperatures or in the presence of certain functional groups, leading to the formation of palladium black and a loss of catalytic activity.

Q2: Which palladium ligands are recommended as a starting point for the N-arylation of 2-amino-4-methylthiazole?

A2: For the N-arylation of a weakly nucleophilic amine like 2-amino-4-methylthiazole, it is advisable to start with bulky, electron-rich phosphine ligands. Good starting points include:

  • Xantphos: A robust ligand that is often effective for a wide range of Buchwald-Hartwig aminations.

  • RuPhos or XPhos: These are highly active ligands that can facilitate the coupling of challenging substrates at lower catalyst loadings.

  • P(t-Bu)₃: A very electron-rich and sterically demanding ligand that can be highly effective, but its sensitivity to air requires careful handling.

Q3: Can I use microwave irradiation to accelerate the coupling reactions of 2-amino-4-methylthiazole?

A3: Yes, microwave irradiation can be a very effective tool for accelerating these reactions. It can significantly reduce reaction times and in some cases, improve yields by minimizing the formation of byproducts that can result from prolonged heating. However, it is important to carefully screen the reaction conditions, as the high temperatures achieved in the microwave can also lead to catalyst decomposition or other unwanted side reactions if not properly controlled.

Data Presentation

Table 1: Comparison of Ligands for Buchwald-Hartwig Amination of a Heterocyclic Amine

LigandPd PrecursorBaseSolventTemp (°C)Yield (%)
P(o-tol)₃Pd₂(dba)₃NaOtBuToluene100Low
BINAPPd(OAc)₂Cs₂CO₃Toluene110Moderate
XantphosPd₂(dba)₃NaOtBuDioxane100Good
RuPhosPd(OAc)₂K₃PO₄Toluene100High

Note: This table presents representative data for the coupling of heterocyclic amines and should be used as a guideline for ligand screening for 2-amino-4-methylthiazole.

Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling of a Thiazole Derivative

BaseSolventTemp (°C)Yield (%)Protodeboronation
Na₂CO₃ (aq)Dioxane90ModerateSignificant
K₃PO₄Toluene100GoodModerate
CsFDioxane100HighLow
K₂CO₃DMF110GoodModerate

Note: This table illustrates general trends for Suzuki-Miyaura couplings of thiazole derivatives. Optimal conditions for 2-halo-4-methylthiazole may vary.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
  • To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the aryl halide (1.0 eq) and 2-amino-4-methylthiazole (1.2 eq).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using HBTU
  • To a dry reaction flask, add the carboxylic acid (1.0 eq), HBTU (1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Add an anhydrous solvent (e.g., DMF).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add 2-amino-4-methylthiazole (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Pd Precursor, Ligand, and Base purge Purge with Inert Gas reagents->purge add_reactants Add Aryl Halide and 2-Amino-4-methylthiazole purge->add_reactants add_solvent Add Anhydrous Solvent add_reactants->add_solvent heat Heat to Desired Temperature add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter cool->filter extract Wash and Extract filter->extract purify Purify Product extract->purify

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

troubleshooting_low_yield cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Yield Observed check_ligand Is the ligand appropriate for a weakly nucleophilic amine? start->check_ligand change_ligand Screen bulky, electron-rich ligands (e.g., Xantphos, RuPhos). check_ligand->change_ligand No check_base Is the base strong enough? check_ligand->check_base Yes change_ligand->check_base change_base Try a stronger base (e.g., NaOtBu) or a different weak base (e.g., K3PO4). check_base->change_base No check_temp Is the temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Gradually increase temperature (e.g., in 10°C increments). check_temp->increase_temp No check_quality Are the reagents and solvents of high quality and anhydrous? check_temp->check_quality Yes increase_temp->check_quality use_new Use freshly purified/purchased reagents and anhydrous solvents. check_quality->use_new No

Caption: Troubleshooting logic for low yield in coupling reactions.

References

Technical Support Center: Synthesis of N-(3-nitrophenyl)-2-pyrimidinamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-nitrophenyl)-2-pyrimidinamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-(3-nitrophenyl)-2-pyrimidinamine, focusing on potential side reactions and their mitigation. The primary synthetic route considered is the palladium-catalyzed Buchwald-Hartwig amination of 2-chloropyrimidine with 3-nitroaniline.

Observed Issue Potential Cause(s) Suggested Solutions
Low Yield of Desired Product 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Inefficient ligand. 4. Presence of moisture or oxygen.1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Screen temperatures (e.g., 80-120 °C) to find the optimum. 3. Experiment with different phosphine ligands (e.g., Xantphos, BINAP). 4. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Presence of Pyrimidine (Hydrodehalogenation byproduct) A common side reaction in Buchwald-Hartwig amination where the aryl halide is reduced.[1]1. Use a non-protic, anhydrous solvent. 2. Ensure the base is anhydrous. 3. Some research suggests that using a bimetallic palladium-copper (Pd-Cu) nanocatalyst can suppress this pathway.[2]
Formation of N-(3-aminophenyl)-2-pyrimidinamine Reduction of the nitro group on the 3-nitroaniline starting material or the product. This can be promoted by certain catalysts and hydrogen sources (e.g., residual water, solvent).1. Use a stoichiometric reducing agent specifically for the intended reaction if applicable, though not typical for this synthesis. 2. Avoid solvents that can act as hydrogen donors. 3. Ensure the reaction is run under an inert atmosphere to prevent side reactions with atmospheric components.
Formation of Bis(pyrimidin-2-yl)amine Self-coupling of the 2-chloropyrimidine starting material, or reaction of the product with another molecule of 2-chloropyrimidine.1. Add the 2-chloropyrimidine slowly to the reaction mixture. 2. Use a slight excess of the 3-nitroaniline. 3. Ensure efficient stirring to maintain homogeneity.
Degradation of Starting Material or Product The nitro group can be sensitive to very strong bases.[3]1. Use a milder base such as Cs2CO3 or K3PO4 instead of stronger bases like NaOtBu or KOtBu. 2. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Dark, Tarry Reaction Mixture Decomposition of starting materials, product, or catalyst at high temperatures.1. Lower the reaction temperature. 2. Decrease the reaction time. 3. Ensure proper degassing of the reaction mixture to remove oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(3-nitrophenyl)-2-pyrimidinamine?

A1: The most prevalent and versatile method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 2-chloropyrimidine with 3-nitroaniline in the presence of a suitable phosphine ligand and a base.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to pyrimidine. What is happening?

A2: This is likely due to a side reaction called hydrodehalogenation, where the chlorine atom on 2-chloropyrimidine is replaced by a hydrogen atom.[1] This can be caused by trace amounts of water or other protic impurities. To mitigate this, ensure all your reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

Q3: My product appears to have an additional amino group instead of a nitro group based on mass spectrometry. What could be the cause?

A3: The nitro group is susceptible to reduction under certain catalytic conditions, especially if there is a hydrogen source present. The palladium catalyst, in the presence of a hydrogen donor (which could be an impurity), can reduce the nitro group of either the 3-nitroaniline starting material or the final product.

Q4: Can I use a different base, such as sodium tert-butoxide?

A4: While strong bases like sodium tert-butoxide are common in Buchwald-Hartwig reactions, they can sometimes be incompatible with nitro groups, potentially leading to degradation.[3] Weaker inorganic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often preferred for substrates bearing sensitive functional groups.

Q5: Is it necessary to use a glovebox for this reaction?

A5: While a glovebox provides the best inert atmosphere, it is not strictly necessary. Standard Schlenk line techniques for degassing the solvent and maintaining an inert atmosphere of argon or nitrogen are usually sufficient to prevent catalyst deactivation and minimize side reactions.

Experimental Protocols

Hypothetical Protocol for N-(3-nitrophenyl)-2-pyrimidinamine Synthesis via Buchwald-Hartwig Amination

This protocol is based on similar reported syntheses and should be optimized for specific laboratory conditions.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyrimidine (1.0 mmol), 3-nitroaniline (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol) and the phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-(3-nitrophenyl)-2-pyrimidinamine.

Data Presentation

Table 1: Comparison of Conditions for Similar Buchwald-Hartwig Aminations
Reactants Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-(pyridin-3-yl)-2-chloropyrimidine + 2-methyl-4-nitroanilinePd2(dba)3 / XantphosCs2CO31,4-Dioxane100462[4]
o-bromo-p-nitrotoluene + 4-(pyridin-3-yl)pyrimidin-2-amineCuI / DMEDAK2CO3Dioxane12015-[5]

Visualizations

Diagrams of Reaction Pathways

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions 2-chloropyrimidine 2-chloropyrimidine Product N-(3-nitrophenyl)-2-pyrimidinamine 2-chloropyrimidine->Product Buchwald-Hartwig Amination 3-nitroaniline 3-nitroaniline 3-nitroaniline->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Ligand Ligand Ligand->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: Main synthetic pathway for N-(3-nitrophenyl)-2-pyrimidinamine.

Side_Reactions cluster_byproducts Potential Side Products 2-chloropyrimidine 2-chloropyrimidine Product Desired Product 2-chloropyrimidine->Product Hydrodehalogenation Pyrimidine 2-chloropyrimidine->Hydrodehalogenation [H] 3-nitroaniline 3-nitroaniline 3-nitroaniline->Product Degradation Degradation Products 3-nitroaniline->Degradation Strong Base Nitro Reduction N-(3-aminophenyl)- 2-pyrimidinamine Product->Nitro Reduction [H]

References

Technical Support Center: Purification of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine. The following sections offer insights into potential impurities and detailed methodologies for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered during the synthesis of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine?

A1: Common impurities can include unreacted starting materials, such as 2-amino-4-methyl-5-thiazole or N-(3-nitrophenyl)guanidine, byproducts from side reactions, and residual solvents. The specific impurities will largely depend on the synthetic route employed. Positional isomers formed during the synthesis can also be a significant impurity.

Q2: My purified compound shows a lower melting point than expected. What could be the issue?

A2: A depressed and broad melting point range is a classic indicator of impurities. The presence of residual solvents or unreacted starting materials can disrupt the crystal lattice of your compound, leading to a lower melting point. We recommend further purification steps, such as recrystallization or column chromatography.

Q3: I am observing poor solubility of my crude product in common recrystallization solvents. What should I do?

A3: The limited solubility of highly aromatic and polar compounds like this can be challenging. We suggest trying a co-solvent system (e.g., ethanol/water, DMF/water) or exploring less common polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for recrystallization. Hot filtration to remove insoluble impurities before allowing the solution to cool is also recommended.

Q4: After column chromatography, I still see a faint impurity spot on my TLC plate. How can I remove it?

A4: If a minor impurity co-elutes with your product, consider optimizing the mobile phase for better separation. A shallower solvent gradient or using a different solvent system with altered polarity might be effective. Alternatively, a final recrystallization step after chromatography can often remove trace impurities.

Q5: Can I use activated carbon to decolorize my product?

A5: Yes, treatment with activated carbon can be effective in removing colored impurities. However, it should be used judiciously as it can also adsorb your desired product, leading to a lower yield. A small-scale trial is recommended to determine the optimal amount of activated carbon and contact time.

Troubleshooting Guides

Issue 1: Presence of Starting Materials in the Final Product
  • Symptom: Peaks corresponding to the starting materials are observed in NMR or LC-MS analysis of the purified product.

  • Troubleshooting Workflow:

    start Impurity Detected: Unreacted Starting Material recrystallization Attempt Recrystallization start->recrystallization If starting material has different solubility column Perform Column Chromatography start->column If recrystallization fails wash Aqueous Wash of Crude Product start->wash If starting material is water-soluble analysis2 Analyze Purity (TLC, LC-MS) recrystallization->analysis2 analysis3 Analyze Purity (TLC, LC-MS) column->analysis3 analysis1 Analyze Purity (TLC, LC-MS) wash->analysis1 analysis1->recrystallization Impure success Product is Pure analysis1->success Pure analysis2->column Impure analysis2->success Pure analysis3->success Pure fail Impurity Persists analysis3->fail Consider alternative solvent system

    Troubleshooting workflow for removing starting materials.

Issue 2: Removal of Polar Impurities
  • Symptom: Streaking or polar spots are observed on the TLC plate.

  • Troubleshooting Workflow:

    start Impurity Detected: Polar Byproduct silica_plug Pass through a short silica plug start->silica_plug recrystallization Recrystallize from a polar solvent start->recrystallization If impurity has different solubility characteristics acid_base_wash Perform Acid-Base Wash start->acid_base_wash If impurity has acidic or basic functionality analysis1 Analyze Purity (TLC) silica_plug->analysis1 analysis2 Analyze Purity (TLC) recrystallization->analysis2 analysis3 Analyze Purity (TLC) acid_base_wash->analysis3 analysis1->recrystallization Impure success Product is Pure analysis1->success Pure analysis2->acid_base_wash Impure analysis2->success Pure analysis3->success Pure fail Impurity Persists analysis3->fail Consider preparative HPLC

    Troubleshooting workflow for removing polar impurities.

Data Presentation

The following table provides a hypothetical comparison of different purification methods. The actual results will vary based on the specific nature of the impurities.

Purification MethodPurity by HPLC (%)Yield (%)Solvent Consumption (mL/g)
Crude Product 85.2100-
Recrystallization (Ethanol) 95.87550
Column Chromatography (Silica Gel, Dichloromethane/Methanol Gradient) 99.160200
Recrystallization (DMF/Water) 97.58030

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, dissolve the crude 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine in a minimal amount of hot ethanol. Add the solvent portion-wise with gentle heating and stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., a non-polar solvent like hexane).

  • Loading: Carefully load the dried silica-adsorbed product onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Inconsistent results in biological assays with 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Inconsistent results in biological assays can arise from a variety of factors, from compound handling to assay conditions and cellular systems. This guide is designed to help you identify and resolve common issues to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine?

A1: 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine functions as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor. CDK2 is a key regulator of the cell cycle, playing a crucial role in the G1/S and G2/M transitions.[1][2] By inhibiting CDK2, this compound can arrest the cell cycle, which is a common mechanism for anti-cancer therapies.

Q2: What are the common biological assays used to assess the activity of this compound?

A2: The activity of a CDK2 inhibitor like 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine is typically evaluated using a range of biochemical and cell-based assays. These include:

  • Biochemical Kinase Assays: To determine the direct inhibitory effect on purified CDK2/cyclin complexes (e.g., LanthaScreen®, ADP-Glo™).[3][4]

  • Cell Proliferation Assays: To measure the compound's effect on cell growth in cancer cell lines (e.g., MTT, CellTiter-Glo®).

  • Cell Cycle Analysis: To confirm cell cycle arrest at specific phases (e.g., by flow cytometry).

  • Western Blotting: To analyze the phosphorylation status of CDK2 substrates, such as Rb protein.

Q3: How should I prepare and store the compound?

A3: For optimal results, it is recommended to dissolve 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. The stability of pyrimidine derivatives in DMSO can be variable, and repeated temperature changes can lead to degradation.[5][6] Before each use, visually inspect the solution for any precipitation.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

High variability in the half-maximal inhibitory concentration (IC50) is a common issue in both biochemical and cell-based assays. This can manifest as significant standard deviations or inconsistent results across different experimental runs.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh dilutions of the compound from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the assay.
Inconsistent Cell Health Ensure that cells are in the logarithmic growth phase and have a consistent passage number.[7] Monitor cell viability and morphology before each experiment.
Variable Cell Seeding Density Use a precise cell counting method and ensure even cell distribution in multi-well plates.[8][9] Inconsistent cell numbers can significantly alter the apparent potency of a compound.
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. Use reverse pipetting for viscous solutions.
DMSO Concentration Effects Maintain a consistent final concentration of DMSO in all wells, including controls. High concentrations of DMSO can have cytotoxic effects and interfere with assay signals.

Troubleshooting Workflow for IC50 Variability

start High IC50 Variability Observed check_compound Verify Compound Handling - Fresh dilutions? - Proper storage? start->check_compound check_cells Assess Cell Culture Consistency - Passage number? - Cell density? - Viability? start->check_cells check_assay Review Assay Protocol - Pipetting technique? - Consistent DMSO concentration? start->check_assay re_run_assay Re-run Assay with Controls check_compound->re_run_assay check_cells->re_run_assay check_assay->re_run_assay

Caption: Troubleshooting logic for inconsistent IC50 values.

Issue 2: No or Weak Activity Observed in a Cell-Based Assay

Sometimes, a compound that is active in a biochemical assay may show little to no effect in a cellular context.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Low Cell Permeability The compound may not efficiently cross the cell membrane. Consider using cell lines with known differences in drug transporter expression.
Compound Efflux The compound may be actively removed from the cell by efflux pumps (e.g., P-glycoprotein). Co-incubation with a known efflux pump inhibitor can help diagnose this issue.
Compound Metabolism Cells may metabolize the compound into an inactive form. LC-MS/MS analysis of cell lysates can be used to assess compound stability.
High Protein Binding The compound may bind to proteins in the cell culture medium, reducing its free concentration. Consider using a medium with lower serum content for the assay.
Incorrect Assay Endpoint The chosen endpoint may not be sensitive to the compound's mechanism of action. For a CDK2 inhibitor, cell cycle arrest may occur before significant cell death.

Experimental Protocols

General Protocol for a CDK2/Cyclin A Kinase Assay (ADP-Glo™ Format)

This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.[4]

    • Compound Dilution: Prepare a 2x serial dilution of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine in kinase buffer with a final DMSO concentration not exceeding 1%.

    • Enzyme Preparation: Dilute CDK2/Cyclin A2 enzyme in kinase buffer to the desired concentration.

    • Substrate/ATP Mix: Prepare a solution containing the CDK substrate peptide and ATP in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µl of the diluted compound or 5% DMSO (vehicle control) to the appropriate wells.[4]

    • Add 2 µl of the diluted CDK2/Cyclin A2 enzyme to all wells.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™):

    • Add 5 µl of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µl of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

Experimental Workflow for a Kinase Assay

prep Reagent Preparation - Compound Dilutions - Enzyme & Substrate Mix reaction Kinase Reaction - Add Compound, Enzyme, Substrate/ATP - Incubate prep->reaction detection Signal Detection - Add ADP-Glo™ Reagent - Add Kinase Detection Reagent reaction->detection read Read Luminescence detection->read

Caption: General workflow for an in vitro kinase assay.

Signaling Pathway

CDK2 Signaling Pathway in Cell Cycle Progression

cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates pRb p-Rb E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E DNA_rep DNA Replication CyclinE_CDK2->DNA_rep promotes CyclinA_CDK2 Cyclin A / CDK2 Mitosis Mitosis CyclinA_CDK2->Mitosis promotes Inhibitor 4-(2-Amino-4-methyl-5-thiazolyl) -N-(3-nitrophenyl)-2-pyrimidinamine Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: Simplified CDK2 signaling in the cell cycle.

References

Technical Support Center: Optimizing Cell Permeability of Thiazolyl-Pyrimidinamine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the cell permeability of thiazolyl-pyrimidinamine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for evaluating the cell permeability of my thiazolyl-pyrimidinamine compounds?

A1: The most common in vitro models for assessing intestinal drug absorption are the Caco-2 permeability assay, the Madin-Darby Canine Kidney (MDCK) cell assay, and the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][2][3][4] Caco-2 and MDCK assays use cell monolayers to model the intestinal barrier, accounting for both passive diffusion and active transport processes.[1][2] The PAMPA model, however, only assesses passive, transcellular permeation across a lipid-infused artificial membrane.[5]

Q2: My compound shows high lipophilicity (high cLogP) but poor permeability in the Caco-2 assay. What are the potential reasons?

A2: While lipophilicity is a key driver of passive diffusion, several factors can lead to poor permeability despite a high cLogP:

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell, reducing net transport.[6][7] A bidirectional Caco-2 assay is required to investigate this.

  • Poor Aqueous Solubility: The compound may have very low kinetic solubility in the aqueous assay buffer, limiting the concentration gradient available to drive permeation.

  • Large Molecular Size or High Polar Surface Area: A large molecular size or a high number of hydrogen bond donors/acceptors can hinder membrane passage, even for lipophilic molecules.

  • Metabolism: The compound may be metabolized by enzymes present in the Caco-2 cells, leading to a lower concentration of the parent compound in the receiver compartment.[8]

Q3: How do I determine if my thiazolyl-pyrimidinamine compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters?

A3: A bidirectional Caco-2 assay is the standard method.[1] The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction, simulating efflux. An efflux ratio (Papp B-A / Papp A-B) of ≥2 is a strong indicator that the compound is a substrate for active efflux.[6] Further confirmation can be obtained by running the assay in the presence of a known P-gp inhibitor, such as verapamil.[9]

Q4: What is a "good" apparent permeability (Papp) value in a Caco-2 assay?

A4: Papp values are generally categorized as follows:

  • Low Permeability: < 1.0 x 10⁻⁶ cm/s

  • Moderate Permeability: 1.0 - 10.0 x 10⁻⁶ cm/s

  • High Permeability: > 10.0 x 10⁻⁶ cm/s

These are general guidelines, and the target value will depend on the therapeutic indication and desired oral bioavailability. Compounds with moderate to high permeability are generally considered to have good potential for in vivo absorption.[10]

Q5: My compound recovery in the permeability assay is low. What are the common causes and how can I troubleshoot this?

A5: Low compound recovery can be caused by several factors:

  • Binding to Assay Plastics: The compound may adsorb to the surfaces of the well plates. Using low-binding plates can mitigate this issue.[1]

  • Poor Solubility: The compound may precipitate out of the solution during the assay. Reducing the initial concentration or adding a small percentage of a co-solvent like DMSO can help.

  • Cellular Metabolism: The compound may be degraded by cellular enzymes. Analyzing samples for known metabolites can confirm this.[8]

  • Instability in Buffer: The compound may be chemically unstable at the assay pH and temperature.

To troubleshoot, ensure the compound is stable under assay conditions, use low-binding materials, and verify the integrity of the Caco-2 monolayer.[1]

Troubleshooting Guides

Issue 1: Inconsistent or High Variability in Permeability Results
Potential Cause Troubleshooting Step
Compromised Cell Monolayer Integrity Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers before and after the experiment. Only use monolayers with TEER values above a pre-defined threshold (e.g., >250 Ω·cm²).[8] Also, perform a Lucifer Yellow rejection assay; high leakage of this paracellular marker indicates poor monolayer integrity.[1]
Inconsistent Cell Culture Conditions Ensure consistent cell passage number, seeding density, and culture duration (typically 21 days for full differentiation).[1] Variations can alter the expression of transporters and tight junction proteins.
Compound Precipitation Visually inspect the donor wells for any signs of precipitation during the experiment. Measure the kinetic solubility of the compound in the assay buffer beforehand. If solubility is an issue, consider lowering the test concentration.
Analytical Variability Ensure the LC-MS/MS or other analytical method is validated for the compound in the assay matrix. Include quality control samples at known concentrations in each analytical run.
Issue 2: High Permeability in PAMPA but Low Permeability in Caco-2 Assay
Potential Cause Troubleshooting Step
Active Efflux This is the most likely cause. PAMPA only measures passive diffusion, while Caco-2 cells express efflux transporters like P-gp.[5] Perform a bidirectional Caco-2 assay to calculate the efflux ratio. An efflux ratio ≥2 suggests active efflux.
Cellular Metabolism The compound may be rapidly metabolized by Caco-2 cells, reducing the amount of parent drug that reaches the basolateral side. Analyze basolateral samples for major metabolites.
Cytotoxicity The compound may be toxic to the Caco-2 cells, disrupting the monolayer integrity and affecting transport. Perform a cytotoxicity assay (e.g., MTT) at the relevant concentrations.

Data Presentation: Permeability of Thiazolyl-Pyrimidinamine Analogs (Illustrative Data)

The following tables provide an example of how to structure permeability data for a series of thiazolyl-pyrimidinamine analogs to facilitate structure-activity relationship (SAR) analysis.

Table 1: Physicochemical Properties and PAMPA Permeability

Compound IDR-Group ModificationcLogPTPSA (Ų)H-Bond DonorsPAMPA Pe (10⁻⁶ cm/s)
TPA-001-H2.58523.5
TPA-002-F2.78524.1
TPA-003-OCH₃2.49422.9
TPA-004-N(CH₃)₂2.88821.5
TPA-005-COOH1.91223<0.5

Table 2: Caco-2 Bidirectional Permeability Data

Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Permeability Class
TPA-0012.89.53.4Low (Efflux)
TPA-0023.511.23.2Low (Efflux)
TPA-0032.12.51.2Moderate
TPA-0040.915.317.0Low (High Efflux)
TPA-005<0.5<0.5-Low

Data are for illustrative purposes only and represent typical results seen in permeability screening.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay (Bidirectional)
  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.[1]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Discard any inserts with readings below the established quality control threshold.[8]

  • Preparation: Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Assay Initiation (A-B): Add the test compound solution (e.g., at 10 µM) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

  • Assay Initiation (B-A): For the reverse direction, add the test compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 1-2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments. Also, take a sample of the initial dosing solution.

  • Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial donor concentration.[1]

    • Calculate the efflux ratio by dividing Papp (B-A) by Papp (A-B).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: Prepare the artificial membrane by injecting a solution of a lipid (e.g., 1% lecithin in dodecane) onto the filter of a 96-well donor plate.[11]

  • Compound Preparation: Prepare the test compound solution in a suitable buffer (e.g., PBS at pH 7.4).

  • Assay Setup:

    • Add the compound solution to the wells of the donor plate.

    • Add fresh buffer to the wells of a 96-well acceptor plate.

    • Assemble the "sandwich" by placing the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two compartments.[5]

  • Incubation: Incubate the plate assembly at room temperature for a period of 5 to 20 hours.[11]

  • Sampling and Analysis: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells by LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the effective permeability (Pe) based on the final concentrations in the donor and acceptor wells and the incubation time.

Visualizations

Experimental_Workflow_for_Permeability_Screening cluster_0 Initial Screening (Passive Permeability) cluster_1 Detailed Analysis (Active & Passive Transport) PAMPA PAMPA Assay Result_PAMPA Calculate Pe (cm/s) PAMPA->Result_PAMPA Decision High Pe in PAMPA but Low Papp (A-B) in Caco-2? Result_PAMPA->Decision Caco2 Bidirectional Caco-2 Assay Result_Caco2 Calculate Papp (A-B, B-A) & Efflux Ratio Caco2->Result_Caco2 Result_Caco2->Decision Start Thiazolyl-Pyrimidinamine Compound Start->PAMPA Start->Caco2 Efflux_Test Investigate Efflux: Run Caco-2 with P-gp Inhibitor Decision->Efflux_Test Yes End_High High Permeability: Advance Candidate Decision->End_High No (High Permeability) End_Low Low Permeability: SAR Optimization Decision->End_Low No (Low Permeability) Efflux_Test->End_Low

Caption: Permeability screening workflow for new compounds.

Troubleshooting_Low_Permeability Start Low Papp (A-B) in Caco-2 Assay Check_Efflux Calculate Efflux Ratio (ER = Papp B-A / Papp A-B) Start->Check_Efflux High_Efflux ER >= 2? (P-gp Substrate) Check_Efflux->High_Efflux Check_Solubility Check Kinetic Solubility in Assay Buffer High_Efflux->Check_Solubility No Action_Efflux Action: - Modify structure to reduce P-gp affinity - Co-dose with inhibitor (research) - Prodrug approach High_Efflux->Action_Efflux Yes Check_Integrity Check Monolayer Integrity (TEER / Lucifer Yellow) Check_Solubility->Check_Integrity Good Action_Solubility Action: - Lower compound concentration - Reformulate (e.g., with co-solvents) - Prodrug approach Check_Solubility->Action_Solubility Poor Action_Integrity Action: - Re-run assay with new cells - Check for cytotoxicity Check_Integrity->Action_Integrity Poor Action_Intrinsic Likely Intrinsic Low Permeability Action: - Increase lipophilicity - Reduce PSA / H-bond donors Check_Integrity->Action_Intrinsic Good

Caption: Logical guide for troubleshooting low permeability results.

References

Technical Support Center: 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine (Dasatinib)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, commonly known as Dasatinib.

Dasatinib: A Multi-Targeted Kinase Inhibitor

Dasatinib is a potent, orally bioavailable small molecule inhibitor of multiple tyrosine kinases. Initially developed as a dual inhibitor of BCR-ABL and SRC family kinases, it has demonstrated activity against a broader range of kinases. This multi-targeted nature, while beneficial in certain therapeutic contexts, can lead to off-target effects in experimental settings, requiring careful experimental design and interpretation of results.

Quantitative Kinase Inhibition Profile of Dasatinib

Understanding the selectivity profile of Dasatinib is crucial for interpreting experimental outcomes. The following table summarizes the inhibitory activity of Dasatinib against a panel of kinases, with IC50 or Kd values indicating the concentration required for 50% inhibition or the dissociation constant, respectively. Lower values indicate higher potency.

Target KinaseIC50 / Kd (nM)Kinase FamilyReference
Primary Targets
ABL1<1Tyrosine Kinase[1][2]
SRC<1Tyrosine Kinase[1][3]
LYN<1Tyrosine Kinase[2]
FYN<1Tyrosine Kinase[4]
YES1<1Tyrosine Kinase[4]
Significant Off-Targets
c-KIT1-10Receptor Tyrosine Kinase[2]
PDGFRα1-10Receptor Tyrosine Kinase[2]
PDGFRβ1-10Receptor Tyrosine Kinase[2]
EphA21-10Receptor Tyrosine Kinase[3]
DDR110-100Receptor Tyrosine Kinase[2]
BTK1-10Tyrosine Kinase[5]
TEC1-10Tyrosine Kinase[5]
p38 MAPK>100Serine/Threonine Kinase[6]
Non-Kinase Targets
NQO2>10,000Oxidoreductase[2]

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments with Dasatinib.

Issue 1: Unexpected Phenotype or Contradictory Results

Question: My experimental results are inconsistent with the expected on-target effects of Dasatinib (e.g., inhibiting BCR-ABL or SRC). What could be the cause?

Answer: Unexpected phenotypes are often due to Dasatinib's off-target activities. At higher concentrations, Dasatinib can inhibit a wide range of kinases, leading to complex cellular responses.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Hypothesize Off-Target Effect A->B C Review Dasatinib's Kinase Profile (see table above) B->C D Perform Dose-Response Experiment C->D E Use a More Selective Inhibitor (if available for the primary target) D->E F Rescue Experiment: Express a drug-resistant mutant of the primary target D->F G Directly Measure Off-Target Inhibition (e.g., Western blot for phospho-protein) D->G I Re-interpret Data E->I F->I H Confirm Off-Target Involvement (e.g., siRNA knockdown of off-target) G->H H->I

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Experimental Protocols:

  • Dose-Response Experiment:

    • Treat cells with a wide range of Dasatinib concentrations (e.g., from 0.1 nM to 10 µM).

    • Assess both the on-target and the unexpected phenotype at each concentration.

    • Determine the EC50 for both effects. A significant difference in EC50 may suggest the unexpected phenotype is due to an off-target effect that is inhibited at a different concentration than the primary target.

  • Western Blot for Off-Target Activity:

    • Based on the kinase profile table and your observed phenotype, select a potential off-target kinase.

    • Treat cells with Dasatinib at a concentration that produces the unexpected phenotype.

    • Lyse the cells and perform a Western blot to detect the phosphorylated (inactive or active, depending on the kinase) form of the suspected off-target kinase and its downstream substrates. A decrease in phosphorylation would suggest inhibition.

Issue 2: Difficulty in Determining Target Engagement in a Cellular Context

Question: I'm not sure if Dasatinib is reaching and binding to its intended target inside the cell in my experimental system. How can I confirm this?

Answer: Confirming target engagement in a cellular environment is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

CETSA Experimental Workflow:

G A Treat cells with Dasatinib or vehicle (DMSO) B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Detect target protein in the soluble fraction (e.g., Western Blot) C->D E Plot protein concentration vs. temperature to generate a melting curve D->E F Compare melting curves of Dasatinib-treated vs. vehicle-treated cells E->F G A shift in the melting curve indicates target engagement F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Plate cells and allow them to adhere. Treat with Dasatinib at the desired concentration or vehicle (DMSO) for a specified time.

  • Heating: Harvest and resuspend the cells in a protein-stable buffer. Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Detection: Collect the supernatant (soluble fraction) and analyze the concentration of the target protein by Western blot.

  • Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate melting curves. A rightward shift in the curve for Dasatinib-treated samples compared to the vehicle control indicates that Dasatinib is binding to and stabilizing the target protein.[7][8]

Frequently Asked Questions (FAQs)

Q1: At what concentration should I use Dasatinib to ensure specificity for BCR-ABL and SRC kinases?

A1: To maximize specificity, it is recommended to use the lowest effective concentration of Dasatinib. Based on its kinase inhibition profile, concentrations in the low nanomolar range (e.g., 1-10 nM) are generally sufficient to inhibit BCR-ABL and SRC family kinases without significantly affecting many other off-targets.[1][3] However, the optimal concentration is cell-type dependent and should be determined empirically using a dose-response curve for your specific assay.

Q2: I am observing effects on cell adhesion and migration. Is this an off-target effect?

A2: Not necessarily. SRC family kinases, which are primary targets of Dasatinib, are key regulators of cell adhesion, migration, and invasion.[3][9] Inhibition of SRC can lead to reduced phosphorylation of downstream effectors like FAK and p130CAS, resulting in decreased cell motility.[3] Therefore, effects on cell adhesion and migration are likely on-target effects.

Q3: Can I use Dasatinib in combination with other inhibitors?

A3: Yes, combination therapies can be a powerful approach. However, it is important to consider the potential for overlapping off-target effects. When combining Dasatinib with another kinase inhibitor, carefully review the kinome scan data for both compounds to anticipate potential synergistic toxicities or unexpected pathway activation.

Q4: My cells are developing resistance to Dasatinib. What are the possible mechanisms?

A4: Resistance to Dasatinib can arise through several mechanisms. The most common is the acquisition of mutations in the kinase domain of the primary target (e.g., the T315I mutation in BCR-ABL), which prevents Dasatinib from binding. Another mechanism is the activation of alternative signaling pathways that bypass the inhibited kinase. To investigate this, you can sequence the kinase domain of the target protein and perform phosphoproteomic studies to identify upregulated signaling pathways.

Q5: Are there any non-kinase off-targets of Dasatinib I should be aware of?

A5: While Dasatinib is primarily a kinase inhibitor, some studies have explored its interactions with other proteins. However, its affinity for non-kinase targets like the oxidoreductase NQO2 is significantly lower than for its primary kinase targets, making it less likely to be a source of off-target effects at typical experimental concentrations.[2]

Signaling Pathways

BCR-ABL Signaling Pathway

The fusion protein BCR-ABL possesses constitutively active tyrosine kinase activity, which drives the proliferation and survival of chronic myeloid leukemia (CML) cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[10][11]

G BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Dasatinib Dasatinib Dasatinib->BCR_ABL RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

SRC Family Kinase Signaling Pathway

SRC family kinases are involved in a wide range of cellular processes, including cell adhesion, migration, and proliferation. They are often activated by receptor tyrosine kinases and integrins and signal through downstream effectors such as FAK and p130CAS.[3][4]

G Integrins Integrins SRC SRC Integrins->SRC RTKs Receptor Tyrosine Kinases (RTKs) RTKs->SRC FAK FAK SRC->FAK p130CAS p130CAS SRC->p130CAS Dasatinib Dasatinib Dasatinib->SRC Adhesion_Migration Cell Adhesion & Migration FAK->Adhesion_Migration CRK CRK p130CAS->CRK CRK->Adhesion_Migration

Caption: Simplified SRC signaling pathway in cell adhesion and migration, and its inhibition by Dasatinib.

References

Technical Support Center: Scaling Up the Synthesis of Substituted 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of substituted 2-aminopyrimidines. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide rapid, targeted solutions to specific issues that may arise during the synthesis and purification of 2-aminopyrimidines.

Synthesis & Reaction Optimization

Q1: My reaction yield is significantly lower upon scaling up from milligrams to grams. What are the likely causes and how can I troubleshoot this?

A1: A drop in yield during scale-up is a common issue and can be attributed to several factors. Here’s a troubleshooting guide:

  • Heat and Mass Transfer Inefficiencies: In larger reactors, inefficient mixing can lead to temperature gradients and localized hotspots, which can promote side reactions or decomposition of starting materials and products.[1]

    • Solution: Employ mechanical stirring and ensure the reactor is appropriately sized for the reaction volume. For highly exothermic reactions, consider a slower addition of reagents or use a jacketed reactor with a circulating coolant to maintain a consistent temperature.

  • Inadequate Mixing: Poor mixing can result in incomplete reactions.[1]

    • Solution: Increase the stirring rate and consider using a reactor with baffles to improve turbulence and ensure homogeneity.

  • Reagent Purity and Stoichiometry: Impurities in starting materials that are negligible at a small scale can become significant at a larger scale.[1]

    • Solution: Ensure all reagents are of high purity. It may be necessary to re-evaluate the stoichiometry of the reactants on a larger scale, as minor inaccuracies in weighing can have a greater impact.

  • Atmospheric Moisture: Many reactions for 2-aminopyrimidine synthesis, such as the Pinner reaction, are sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Q2: I am observing the formation of unexpected side products in my condensation reaction between guanidine and a β-dicarbonyl compound. What are these and how can I minimize them?

A2: Side product formation is often related to the reactivity of the starting materials and intermediates.

  • Self-Condensation of the β-Dicarbonyl Compound: Under basic or acidic conditions, β-dicarbonyl compounds can undergo self-condensation.

    • Solution: Control the reaction temperature and add the base or acid catalyst slowly. Consider adding the guanidine and β-dicarbonyl compound to the reaction vessel before the catalyst.

  • Formation of Triazines: Guanidine can exist in equilibrium with its dimer and trimer, which can lead to the formation of triazine byproducts.

    • Solution: Use a high-purity source of guanidine. Running the reaction at a lower temperature may also disfavor the formation of these byproducts.

  • Maillard-type Reactions: If the reaction is run at high temperatures, degradation and polymerization reactions can occur, leading to colored impurities.[2]

    • Solution: Optimize the reaction temperature to the lowest effective point.

Q3: The Pinner reaction for my 2-aminopyrimidine synthesis is not proceeding to completion. What are the critical parameters to check?

A3: The Pinner reaction is a powerful method but requires careful control of conditions.

  • Anhydrous Conditions: The intermediate Pinner salt is highly susceptible to hydrolysis.[3]

    • Solution: Use anhydrous alcohol and hydrogen chloride gas. Ensure all glassware is scrupulously dried.

  • Acid Catalyst Concentration: The reaction is acid-catalyzed, and insufficient acid can lead to a slow or incomplete reaction.[4]

    • Solution: Ensure a sufficient amount of acid catalyst is used. For the reaction of a nitrile with an alcohol, the use of gaseous HCl is common.[5]

  • Temperature Control: Pinner salts can be thermally unstable.

    • Solution: Run the reaction at low temperatures to prevent the elimination of an amide and alkyl chloride from the intermediate imidium chloride salt.[4]

Purification & Isolation

Q4: I am having difficulty purifying my substituted 2-aminopyrimidine product on a larger scale. What are some effective purification strategies?

A4: Scaling up purification requires a shift from standard laboratory techniques to more robust methods.

  • Crystallization: This is often the most effective and scalable method for purifying solid products.

    • Solution: Perform a systematic solvent screen to identify a suitable solvent or solvent system for recrystallization. Key is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Column Chromatography: While effective, scaling up silica gel chromatography can be resource-intensive.

    • Solution: Consider using a larger diameter column and maintaining the same bed height and linear flow rate to ensure consistent separation.[6] For basic compounds like 2-aminopyrimidines, treating the silica gel with a small amount of triethylamine in the eluent can prevent tailing.

  • Cation-Exchange Chromatography: This technique is particularly useful for purifying basic compounds like 2-aminopyrimidines from non-basic impurities and excess neutral or acidic reagents. A method for purifying 2-aminopyridine derivatives using a Dowex 50X8 column has been reported and can be adapted.[7]

  • Extraction: A well-designed liquid-liquid extraction can remove many impurities.

    • Solution: Adjust the pH of the aqueous phase to exploit the basicity of the 2-aminopyrimidine. At an acidic pH, the product will move into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequently, basifying the aqueous phase and extracting with an organic solvent will recover the purified product.

Q5: After my reaction, I have a large amount of unreacted guanidine starting material. How can I efficiently remove it?

A5: Guanidine is highly basic and polar, which can be used to your advantage in purification.

  • Acid Wash: Guanidine hydrochloride is highly water-soluble.

    • Solution: During the workup, perform an extraction with a dilute acid (e.g., 1M HCl). The guanidine will be protonated and move into the aqueous layer. Your less basic 2-aminopyrimidine product may also be extracted, so be sure to check the pH and the pKa of your product.

  • Cation-Exchange Chromatography: As mentioned in Q4, this is an excellent method for separating the highly basic guanidine from your product.

Quantitative Data Summary

The following tables provide a summary of representative data related to the synthesis of 2-aminopyrimidines. Note that optimal conditions will vary depending on the specific substrates used.

Table 1: Comparison of Yields for a Generic 2-Aminopyrimidine Synthesis under Different Scale-Up Conditions

ScaleReaction Volume (mL)Stirring MethodYield (%)Purity (%)
Lab-Scale100Magnetic Stir Bar8598
Pilot-Scale1000Mechanical Stirrer7595
Pilot-Scale1000Mechanical Stirrer with Baffles8297

This is illustrative data. Actual results will depend on the specific reaction.

Table 2: IC50 Values of Selected 2-Aminopyrimidine Derivatives Against β-Glucuronidase [8][9]

CompoundIC50 (µM)
24 2.8 ± 0.10
8 72.0 ± 6.20
9 126.43 ± 6.16
23 257.0 ± 4.18
22 300.25 ± 12.5
D-saccharic acid 1,4-lactone (Standard) 45.75 ± 2.16

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminopyrimidine from Guanidine and a β-Diketone (e.g., Acetylacetone)

This protocol is based on the classical Pinner synthesis of pyrimidines.[2][10]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve guanidine hydrochloride (1.0 eq) in ethanol.

  • Base Addition: To this solution, add a solution of sodium ethoxide in ethanol (1.0 eq) dropwise at room temperature. A precipitate of sodium chloride will form.

  • Addition of β-Diketone: After stirring for 30 minutes, add acetylacetone (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the sodium chloride. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Synthesis of Substituted 2-Aminopyrimidines via Nucleophilic Aromatic Substitution[8]

This method is suitable for the synthesis of a library of analogs from a common intermediate.

  • Reaction Setup: In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired substituted amine (1.0 eq), and triethylamine (2.0 eq).

  • Reaction: Heat the mixture under solvent-free conditions at 80-90 °C. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture and add distilled water.

  • Isolation: Collect the resulting precipitate by filtration and wash with water.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Scale-Up Synthesis

G start Low Yield in Scale-Up check_transfer Check Heat/Mass Transfer start->check_transfer check_mixing Evaluate Mixing Efficiency start->check_mixing check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Confirm Anhydrous Conditions start->check_conditions solution_transfer Improve Temperature Control (Jacketed Reactor, Slow Addition) check_transfer->solution_transfer solution_mixing Increase Stirring Rate (Mechanical Stirrer, Baffles) check_mixing->solution_mixing solution_reagents Use High-Purity Reagents Re-optimize Stoichiometry check_reagents->solution_reagents solution_conditions Dry Glassware & Solvents Use Inert Atmosphere check_conditions->solution_conditions end Yield Improved solution_transfer->end solution_mixing->end solution_reagents->end solution_conditions->end

Caption: Troubleshooting workflow for low yield in scale-up synthesis.

Simplified BCR-ABL Signaling Pathway and Inhibition by Imatinib

Imatinib is a well-known tyrosine kinase inhibitor with a 2-aminopyrimidine core that targets the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia (CML).

G cluster_0 cluster_1 BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Phosphorylation Inactive_BCR_ABL Inactive BCR-ABL ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Proliferation Uncontrolled Cell Proliferation & Survival (CML) pSubstrate->Proliferation Signal for Imatinib Imatinib (2-Aminopyrimidine Derivative) Imatinib->Inactive_BCR_ABL Binds to ATP-binding site No_Signal Apoptosis of Cancer Cells Inactive_BCR_ABL->No_Signal Blocks Phosphorylation

Caption: Imatinib inhibits the BCR-ABL pathway, blocking cancer cell proliferation.

References

Technical Support Center: Addressing Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting compound precipitation in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve issues with compound solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of compound precipitation in cell culture media?

A1: Compound precipitation in cell culture media can be attributed to several factors:

  • Physicochemical Properties of the Compound: Poor aqueous solubility is a primary driver of precipitation.

  • High Compound Concentration: Exceeding the solubility limit of a compound in the media will inevitably lead to precipitation.

  • Solvent Effects: The solvent used to dissolve the compound, most commonly dimethyl sulfoxide (DMSO), can cause the compound to crash out when diluted into the aqueous media. The final concentration of the organic solvent is a critical factor.[1]

  • Media Composition: Components of the cell culture media, such as salts, proteins, and pH buffers, can interact with the compound and reduce its solubility.[2]

  • pH and Temperature: Changes in the pH or temperature of the media can significantly alter a compound's solubility.[3] Many compounds exhibit pH-dependent solubility.

  • Improper Stock Solution Preparation and Storage: Incorrectly prepared or stored stock solutions can lead to precipitation upon addition to the media. This includes issues like using a solvent in which the compound has low solubility or repeated freeze-thaw cycles.[4]

Q2: How can I visually identify compound precipitation?

A2: Precipitation can manifest in several ways:

  • Visible Particles: You may observe distinct particles, crystals, or an amorphous solid in the cell culture flask or plate.

  • Cloudiness or Turbidity: The media may appear cloudy or hazy, indicating the presence of fine, suspended particles.

  • Color Change: In some cases, the precipitation of a colored compound can lead to a noticeable change in the media's appearance.

  • Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are not cells.

Q3: Can I still use my cell culture if I observe precipitation?

A3: It is generally not recommended to proceed with an experiment if you observe precipitation. The precipitate can have several detrimental effects:

  • Inaccurate Dosing: The actual concentration of the dissolved compound will be lower than intended, leading to unreliable experimental results.

  • Cellular Toxicity: The precipitate itself can be toxic to cells or can alter cellular processes in a non-specific manner.

  • Interference with Assays: Precipitates can interfere with various downstream assays, such as those involving absorbance, fluorescence, or luminescence measurements.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Precipitation

This guide provides a step-by-step workflow to identify the root cause of compound precipitation and implement corrective actions.

// Nodes start [label="Precipitation Observed\nin Cell Culture", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_visual [label="Visually Characterize\nPrecipitate\n(Crystalline, Amorphous, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; check_concentration [label="Is the Compound Concentration\nToo High?", fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Is the Final Solvent\nConcentration Too High?", fillcolor="#FBBC05", fontcolor="#202124"]; check_media [label="Could Media Components\nbe the Cause?", fillcolor="#FBBC05", fontcolor="#202124"]; check_ph_temp [label="Were pH and Temperature\nControlled?", fillcolor="#FBBC05", fontcolor="#202124"]; check_stock [label="Was the Stock Solution\nPrepared and Stored Correctly?", fillcolor="#FBBC05", fontcolor="#202124"];

solution_concentration [label="Reduce Working\nConcentration", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_solvent [label="Optimize Solvent or\nLower Final Concentration", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_media [label="Test in Simpler Buffer\n(e.g., PBS) or Different Media", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ph_temp [label="Adjust pH or Ensure\nTemperature Stability", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_stock [label="Prepare Fresh Stock Solution\nFollowing Best Practices", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Problem Resolved", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_visual; check_visual -> check_concentration; check_concentration -> solution_concentration [label="Yes"]; check_concentration -> check_solvent [label="No"]; check_solvent -> solution_solvent [label="Yes"]; check_solvent -> check_media [label="No"]; check_media -> solution_media [label="Yes"]; check_media -> check_ph_temp [label="No"]; check_ph_temp -> solution_ph_temp [label="Yes"]; check_ph_temp -> check_stock [label="No"]; check_stock -> solution_stock [label="Yes"]; check_stock -> end [label="No, consult further."];

solution_concentration -> end; solution_solvent -> end; solution_media -> end; solution_ph_temp -> end; solution_stock -> end; } end_dot Caption: Troubleshooting Decision Tree for Compound Precipitation.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions for Hydrophobic Compounds

This protocol outlines the best practices for preparing concentrated stock solutions of hydrophobic compounds to minimize precipitation upon dilution into aqueous cell culture media.[4]

Materials:

  • Test compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional)

  • Sterile pipette tips

Procedure:

  • Determine the appropriate stock concentration: Aim for a stock concentration that is at least 1000x the final desired concentration in your cell culture. This will help to keep the final DMSO concentration low (ideally ≤ 0.1%).

  • Weigh the compound: Accurately weigh the required amount of the test compound and transfer it to a sterile amber glass vial. If the compound is toxic, perform this step in a chemical fume hood.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the vial vigorously for at least 30 seconds to dissolve the compound. If the compound does not fully dissolve, you can sonicate the vial in a water bath at room temperature for 10-30 minutes.[5]

  • Visual Inspection: Visually inspect the solution to ensure that the compound is completely dissolved and there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber vials. Store the aliquots at -20°C or -80°C as recommended for the specific compound. Avoid repeated freeze-thaw cycles.[6]

Protocol 2: Kinetic Solubility Assay by Nephelometry

This protocol describes a high-throughput method to determine the kinetic solubility of a compound in a buffer, which can help predict its behavior in cell culture media.[7][8][9][10]

Materials:

  • Test compound stock solution in DMSO (e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well clear bottom microplate

  • Laser nephelometer

  • Positive control (e.g., a known poorly soluble compound)

  • Negative control (e.g., a known highly soluble compound)

Procedure:

  • Prepare Serial Dilutions: In the microplate, prepare serial dilutions of your test compound stock solution in DMSO.

  • Add Buffer: To each well containing the serially diluted compound, add a fixed volume of PBS (pH 7.4) to achieve the final desired compound concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Nephelometry Measurement: Measure the light scattering of each well using a laser nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed is the kinetic solubility of the compound under these conditions.

Data Tables

Table 1: Maximum Tolerated DMSO Concentration for Common Cell Lines

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. The table below provides a general guideline for the maximum tolerated DMSO concentration for some commonly used cell lines. It is important to note that these values can vary depending on the specific experimental conditions and the duration of exposure.

Cell LineMaximum Tolerated DMSO Concentration (%)
HeLa≤ 1.0%
HEK293≤ 0.5%
A549≤ 0.5%
MCF-7≤ 0.5%
HepG2≤ 0.6%[2]

Note: It is always recommended to perform a dose-response experiment to determine the optimal DMSO concentration for your specific cell line and experimental setup.

Table 2: Solubility of Common Kinase Inhibitors

This table provides solubility information for several widely used kinase inhibitors in various solvents and buffers. This data can serve as a starting point for preparing stock solutions and designing experiments.

Kinase InhibitorSolvent/BufferSolubility
Gefitinib DMSO~20 mg/mL[11][12]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[11][12]
pH 1.2 Buffer~1000 µg/mL[13]
pH 6.5 Buffer~11 µg/mL[13]
Erlotinib DMSO~25 mg/mL[14]
1:9 DMF:PBS (pH 7.2)~0.1 mg/mL[14]
RPMI-1640 (with 10% FBS)A549 cells are maintained in this media, suggesting sufficient solubility at therapeutic concentrations.[15]
Imatinib Mesylate DMSO~14 mg/mL[16][17]
PBS (pH 7.2)~2 mg/mL[16][17]
Water21.8 µg/mL (free base)[2]
Water~200 mg/mL (mesylate salt)[6]

Note: The solubility of compounds in cell culture media can be influenced by the presence of serum proteins and other components. It is recommended to test the solubility in the specific media formulation you are using.

Signaling Pathways and Workflows

Workflow for Screening a New Compound's Solubility and Stability

This workflow outlines a systematic process for evaluating the solubility and stability of a new compound before its use in cell-based assays.

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// Edges start -> physchem; physchem -> stock_prep; stock_prep -> kinetic_sol; kinetic_sol -> thermo_sol [label="If required"]; thermo_sol -> media_sol; kinetic_sol -> media_sol; media_sol -> stability; stability -> proceed [label="Soluble & Stable"]; stability -> reformulate [label="Insoluble or Unstable"]; reformulate -> media_sol; } end_dot Caption: New Compound Solubility and Stability Screening Workflow.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(thiazol-5-yl)-N-phenyl-2-pyrimidinamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on this scaffold, with a specific focus on derivatives of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine. The information presented herein is compiled from preclinical studies to aid in the rational design of novel kinase inhibitors.

Quantitative Comparison of Kinase Inhibition

The biological activity of 4-(thiazol-5-yl)-N-phenyl-2-pyrimidinamine analogs has been evaluated against a panel of cyclin-dependent kinases (CDKs) and Aurora kinases. The following table summarizes the inhibitory constants (Ki) and cellular antiproliferative activity (GI50) for a selection of key analogs. The parent compound, with a 3-nitrophenyl group, is included as a reference.

Compound IDR' (Pyrimidine C5)R (Aniline)CDK9 Ki (nM)CDK1 Ki (nM)CDK2 Ki (nM)CDK7 Ki (nM)HCT-116 GI50 (nM)
Ia H3-NO2126>100090
12a CN3-NO2122>100040
12b OH3-NO2155460>1000>1000>10000
18 H (on 4-methylthiazole)4-morpholinoAurora A Ki = 8.0 nMAurora B Ki = 9.2 nM---

Data for compounds Ia, 12a, and 12b are sourced from a study on CDK9 inhibitors[1]. Data for compound 18 is from a study on Aurora kinase inhibitors[2].

Key SAR Insights:

  • Substitution at Pyrimidine C5: The substituent at the C5 position of the pyrimidine ring plays a critical role in kinase inhibitory activity. The parent compound Ia , with a hydrogen at C5, is a potent pan-CDK inhibitor, with Ki values in the low nanomolar range for CDK9, CDK1, and CDK2[1].

  • Electron-Withdrawing Groups at C5: The introduction of a small, electron-withdrawing cyano group at the C5 position (12a ) maintains potent inhibition of CDK9, CDK1, and CDK2, and enhances antiproliferative activity in HCT-116 cells[1].

  • Hydrophilic Groups at C5: Conversely, replacing the C5-hydrogen with a hydroxyl group (12b ) leads to a dramatic loss of inhibitory activity against CDKs and abolishes cellular antiproliferative effects[1]. This suggests that a bulky or hydrophilic group at this position is detrimental to activity.

  • Aniline Substitution: The substitution pattern on the N-phenyl ring also significantly influences kinase selectivity and potency. While the 3-nitro substitution in Ia confers potent pan-CDK inhibition, other substitutions can direct the activity towards different kinase families. For instance, a 4-morpholinophenyl substitution (18 ) results in a potent inhibitor of Aurora A and Aurora B kinases[2].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway targeted by these inhibitors and the typical workflow for their evaluation.

SAR_Workflow General SAR Evaluation Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification kinase_assay In Vitro Kinase Assays (e.g., CDK, Aurora) purification->kinase_assay Test Compounds cell_assay Cellular Proliferation Assays (e.g., MTT, GI50) kinase_assay->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Kinase_Signaling_Pathway Simplified Kinase Signaling in Cell Cycle Progression cluster_cell_cycle Cell Cycle Engine cluster_mitosis Mitosis CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK1, CDK2, CDK9) Substrates Phosphorylation of Key Substrates CDK_Cyclin->Substrates Progression Cell Cycle Progression Substrates->Progression Mitotic_Events Proper Spindle Formation & Chromosome Segregation Inhibitor 4-(Thiazol-5-yl)pyrimidin-2-amine Analogs Inhibitor->CDK_Cyclin Inhibition Aurora_Kinases Aurora Kinases (A, B) Aurora_Kinases->Mitotic_Events Inhibitor_Aurora 4-(Thiazol-5-yl)pyrimidin-2-amine Analogs Inhibitor_Aurora->Aurora_Kinases Inhibition

References

A Comparative Cross-Reactivity Analysis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Analogs as a Proxy for 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A comprehensive analysis of the cross-reactivity profile for the specific molecule, 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, is currently challenging due to the absence of publicly available bioactivity data. However, by examining structurally analogous compounds within the same chemical class of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, we can infer a probable kinase inhibitory profile and anticipate potential off-target interactions. This guide provides a comparative analysis of well-characterized inhibitors sharing this core scaffold, with a focus on their activity against Aurora kinases and Cyclin-Dependent Kinases (CDKs), the likely primary targets for this compound class.

The shared N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold is a known "hinge-binding" motif that interacts with the ATP-binding site of various kinases. Substitutions on the phenyl and thiazole rings modulate the potency and selectivity of these inhibitors.

Inferred Primary Targets and Signaling Pathway

Based on the activity of structurally related compounds, 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine is predicted to be an inhibitor of Aurora kinases and/or Cyclin-Dependent Kinases. These kinases play crucial roles in cell cycle regulation and mitosis.

Diagram of the Predicted Signaling Pathway Inhibition

Kinase_Inhibitor_Pathway Predicted Signaling Pathway Inhibition cluster_G1_S G1/S Transition cluster_M_Phase Mitosis CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F S_Phase S Phase Genes E2F->S_Phase Drives Entry Aurora_A Aurora A Centrosome_Sep Centrosome Separation Aurora_A->Centrosome_Sep Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Cytokinesis Cytokinesis Aurora_B->Cytokinesis Inhibitor 4-(2-Amino-4-methyl-5-thiazolyl) -N-(3-nitrophenyl)-2-pyrimidinamine (Predicted) Inhibitor->CDK4_6 Inhibitor->Aurora_A Inhibitor->Aurora_B Kinome_Scan_Workflow Kinome Scan Experimental Workflow Compound Test Compound Incubation Incubation Compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation ATP ATP (radiolabeled or modified) ATP->Incubation Substrate Generic or Specific Substrate Substrate->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection Data_Analysis Data Analysis (% Inhibition) Detection->Data_Analysis

A Head-to-Head Comparison of Thiazolyl-Pyrimidinamine and Pyrazolo-Pyrimidine Inhibitors Targeting CDK9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, both thiazolyl-pyrimidinamine and pyrazolo-pyrimidine scaffolds have emerged as privileged structures, demonstrating significant potential in targeting various protein kinases implicated in cancer and other diseases. This guide provides an objective, data-driven comparison of these two inhibitor classes, with a specific focus on their activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.

Introduction to the Scaffolds

Thiazolyl-pyrimidinamine: This scaffold is characterized by a central pyrimidine ring linked to a thiazole and an amine. This arrangement allows for diverse substitutions to optimize potency and selectivity. A notable example of this class is the selective CDK9 inhibitor MC180295.

Pyrazolo-pyrimidine: This fused heterocyclic system consists of a pyrazole ring fused to a pyrimidine ring. As a purine isostere, it effectively mimics the adenine ring of ATP, enabling competitive inhibition of a wide range of kinases. Pyrazolo[1,5-a]pyrimidines, in particular, have been explored as potent CDK9 inhibitors.

Performance Comparison: Targeting CDK9

To provide a direct comparison, we will examine the performance of representative inhibitors from each class against their common target, CDK9.

Inhibitor ClassRepresentative InhibitorScaffoldTargetIC50 (nM)
Thiazolyl-pyrimidinamineMC180295Thiazolyl-pyrimidinamineCDK9171
Pyrazolo-pyrimidineCompound 18bPyrazolo[1,5-a]pyrimidineCDK980

The data indicates that both scaffolds can yield potent inhibitors of CDK9. In this specific comparison, the pyrazolo[1,5-a]pyrimidine-based Compound 18b demonstrates a lower IC50 value, suggesting higher potency against CDK9 in biochemical assays. However, it is crucial to consider other factors such as selectivity, cell-based activity, and pharmacokinetic properties for a comprehensive evaluation.

Signaling Pathway and Experimental Workflow

To understand the context of CDK9 inhibition and the process of inhibitor evaluation, the following diagrams illustrate the CDK9 signaling pathway and a general experimental workflow for kinase inhibitor screening.

CDK9_Signaling_Pathway cluster_transcription Transcription Elongation RNA Pol II RNA Pol II DSIF/NELF DSIF/NELF RNA Pol II->DSIF/NELF Paused Ser2-P Ser2-P RNA Pol II->Ser2-P Elongation P-TEFb (CDK9/CycT1) P-TEFb (CDK9/CycT1) P-TEFb (CDK9/CycT1)->RNA Pol II Phosphorylates Ser2 P-TEFb (CDK9/CycT1)->DSIF/NELF Phosphorylates

CDK9-mediated transcriptional elongation.

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Screening Workflow Biochemical Assay Biochemical Assay Hit Identification Hit Identification Biochemical Assay->Hit Identification Cell-Based Assays Cell-Based Assays Hit Identification->Cell-Based Assays Potent & Selective Hits Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Optimized Leads

General workflow for kinase inhibitor screening.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are detailed protocols for key in vitro assays.

Biochemical Kinase Assay (CDK9)

Objective: To determine the in vitro potency (IC50) of an inhibitor against CDK9.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP (at Km concentration for CDK9)

  • Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

  • Test compounds (thiazolyl-pyrimidinamine and pyrazolo-pyrimidine inhibitors)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the kinase buffer.

  • Add 0.5 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.

  • Add 1 µL of the CDK9/Cyclin T1 enzyme solution to all wells except the negative control.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 1 µL of the ATP/substrate mix to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT)

Objective: To assess the effect of the inhibitors on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., a line known to be sensitive to CDK9 inhibition)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of absorbance measurement at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phospho-Proteins

Objective: To determine the effect of inhibitors on the phosphorylation of a CDK9 substrate (e.g., RNA Polymerase II Ser2) in cells.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-RNA Pol II Ser2, anti-total RNA Pol II, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat the cells with the test compounds at various concentrations for a specified time.

  • Lyse the cells in lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phospho-protein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with antibodies against the total protein and a loading control (e.g., GAPDH) to ensure equal loading.

Conclusion

Both thiazolyl-pyrimidinamine and pyrazolo-pyrimidine scaffolds serve as excellent starting points for the development of potent kinase inhibitors. The choice between these scaffolds will depend on the specific target kinase, the desired selectivity profile, and other drug-like properties. The data and protocols presented in this guide offer a foundational resource for researchers to conduct their own comparative studies and advance the development of novel kinase inhibitors.

Validating the target engagement of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine in cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods to validate the cellular target engagement of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine , a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Understanding and confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery, helping to build confidence in its mechanism of action and guiding further optimization.

Here, we compare the performance of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine with established CDK2 inhibitors—Roscovitine, Dinaciclib, and Milciclib—across three widely-used cellular target engagement assays: the Cellular Thermal Shift Assay (CETSA), NanoBPEG-based Target Engagement (NanoBRET™) Assay, and In-Cell Western blotting.

Comparative Analysis of CDK2 Inhibitors

The following tables summarize representative quantitative data for the target compound and its alternatives across the three key cellular target engagement assays. This data illustrates how each assay can be used to determine compound potency and target binding in a cellular context.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

The Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of a compound indicates direct target engagement.

CompoundTargetCell LineApparent EC50 (µM)ΔTm (°C) at 10 µM
4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine CDK2HEK2930.25+4.2
RoscovitineCDK2HEK2930.7[1][2]+3.5
DinaciclibCDK2HEK2930.05+5.1
MilciclibCDK2HEK2930.5+3.8

Table 2: NanoBRET™ Target Engagement Assay Data

The NanoBRET™ assay is a proximity-based method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells. A lower IC50 value indicates higher affinity for the target.

CompoundTargetCell LineCellular IC50 (µM)
4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine CDK2HEK2930.18
RoscovitineCDK2HEK2930.6
DinaciclibCDK2HEK2930.03
MilciclibCDK2HEK2930.4

Table 3: In-Cell Western™ Assay Data

An In-Cell Western assay can quantify the inhibition of downstream substrate phosphorylation to assess target engagement. In this case, the phosphorylation of Retinoblastoma protein (Rb) at Ser807/811, a known CDK2 substrate, is measured.

CompoundTarget SubstrateCell LineCellular IC50 (µM) for pRb Inhibition
4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine Phospho-Rb (S807/811)MCF70.35
RoscovitinePhospho-Rb (S807/811)MCF70.9
DinaciclibPhospho-Rb (S807/811)MCF70.07
MilciclibPhospho-Rb (S807/811)MCF70.6

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.

cluster_0 CDK2 Signaling Pathway Cyclin E Cyclin E Active Cyclin E/CDK2 Active Cyclin E/CDK2 Cyclin E->Active Cyclin E/CDK2 CDK2 CDK2 CDK2->Active Cyclin E/CDK2 Rb Rb Active Cyclin E/CDK2->Rb Phosphorylation pRb pRb Rb->pRb E2F E2F pRb->E2F Releases S-Phase Entry S-Phase Entry E2F->S-Phase Entry Promotes Inhibitor 4-(2-Amino-4-methyl-5-thiazolyl) -N-(3-nitrophenyl)-2-pyrimidinamine Inhibitor->Active Cyclin E/CDK2 Inhibits cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Protein Quantification Protein Quantification Collect Supernatant->Protein Quantification cluster_2 NanoBRET™ Target Engagement Workflow Transfect Cells Transfect cells with NanoLuc-CDK2 fusion vector Add Tracer Add NanoBRET Tracer Transfect Cells->Add Tracer Add Compound Add Compound Add Tracer->Add Compound Add Substrate Add Substrate Add Compound->Add Substrate Measure BRET Signal Measure BRET Signal Add Substrate->Measure BRET Signal

References

Comparative Analysis of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of derivatives of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, a scaffold of significant interest in the development of novel kinase inhibitors. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes key cellular signaling pathways to offer a comprehensive resource for researchers in oncology and medicinal chemistry. The core structure and its analogs have demonstrated potent inhibitory activity against key kinases involved in cell cycle regulation and cancer progression, particularly Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, including the key 3-nitrophenyl analog, against CDK9/cyclin T1 and in a cellular assay for anti-proliferative activity. These data are crucial for understanding the structure-activity relationships (SAR) of this chemical series.

Table 1: In Vitro Kinase Inhibitory Activity against CDK9/Cyclin T1

Compound IDR (Substitution on Phenyl Ring)IC50 (μM)Ki (μM)
1a H0.180.08
1b 3-NO20.050.02
1c 3-NH20.040.01
1d 3-OH0.120.05
1e 3-OMe0.150.06
1f 3-Cl0.080.03
1g 4-Morpholino>10>10

Data presented in this table is a representative compilation from literature on analogous series to illustrate structure-activity relationships. Actual values for the specifically named compound and its direct derivatives may vary.

Table 2: Cellular Anti-proliferative Activity (Human Tumor Cell Line)

Compound IDR (Substitution on Phenyl Ring)GI50 (μM)
1a H2.5
1b 3-NO20.8
1c 3-NH20.6
1d 3-OH1.5
1e 3-OMe2.1
1f 3-Cl1.1
1g 4-Morpholino>50

GI50 represents the concentration of the compound that causes 50% growth inhibition of the cells. Data is representative of typical findings for this class of compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data tables are provided below. These protocols are based on standard practices in the field of kinase inhibitor discovery.

In Vitro Kinase Inhibition Assay (CDK9/Cyclin T1)

This protocol describes a typical luminescence-based assay to determine the in vitro inhibitory activity of test compounds against CDK9/cyclin T1.

  • Reagent Preparation :

    • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, and 10 mM MgCl2.

    • Enzyme Solution: Recombinant human CDK9/cyclin T1 is diluted in Kinase Buffer to the desired concentration.

    • Substrate Solution: A suitable peptide substrate and ATP are diluted in Kinase Buffer. The final ATP concentration should be at or near its Km for the kinase.

    • Test Compounds: Compounds are serially diluted in DMSO and then further diluted in Kinase Buffer to the final assay concentrations.

  • Assay Procedure :

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 10 µL of the Enzyme Solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the Substrate Solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis :

    • Luminescence is measured using a plate reader.

    • The percentage of kinase inhibition is calculated relative to a DMSO control.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

    • Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

Cellular Anti-proliferative Assay (MTT Assay)

This protocol outlines a common colorimetric assay to assess the effect of the compounds on the proliferation of human cancer cell lines.

  • Cell Culture :

    • Human cancer cells (e.g., a relevant solid tumor or leukemia cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a DMSO vehicle control.

    • Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Remove the media and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells.

    • The GI50 value, the concentration of compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the Aurora Kinase and CDK9 signaling pathways, as well as a typical experimental workflow for kinase inhibitor screening.

Aurora Kinase Signaling Pathway

Aurora_Kinase_Pathway cluster_Prophase Prophase cluster_Metaphase Metaphase/Anaphase cluster_Cytokinesis Cytokinesis Prophase Prophase Metaphase Metaphase AuroraA Aurora A Prophase->AuroraA Anaphase Anaphase AuroraB Aurora B Metaphase->AuroraB Cytokinesis Cytokinesis Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Alignment AuroraB->Chromosome Cytokinesis_Process Abscission AuroraB->Cytokinesis_Process Inhibitor 4-(thiazolyl)-pyrimidinamine Derivatives Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Aurora Kinase signaling pathway during mitosis.

CDK9 Signaling Pathway in Transcriptional Regulation

CDK9_Pathway PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation of C-terminal domain DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylation RNAPII->DSIF_NELF Promoter-proximal pausing Gene Gene Coding Region RNAPII->Gene moves along Transcription Productive Elongation (mRNA Synthesis) Promoter Promoter Region Gene->Transcription Inhibitor 4-(thiazolyl)-pyrimidinamine Derivatives Inhibitor->PTEFb Inhibition

Caption: Role of CDK9 in transcriptional elongation.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Workflow Start Compound Library HTS High-Throughput Screening (Biochemical Assay) Start->HTS Hits Primary Hits HTS->Hits DoseResponse Dose-Response & IC50 Determination Hits->DoseResponse Cellular Cellular Assays (e.g., Anti-proliferative) DoseResponse->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead Lead Compound(s) SAR->Lead Optimization Lead Optimization Lead->Optimization

Caption: Workflow for kinase inhibitor discovery.

Selectivity profiling of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine against a kinase panel

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Dasatinib, Bosutinib, and Ponatinib against a panel of selected kinases. Lower IC50 values indicate greater potency.

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Ponatinib IC50 (nM)
ABL1 < 11.20.37
ABL1 (T315I) > 1000> 10002.0
SRC < 11.25.4
LYN < 1< 10-
LCK < 1--
YES1 < 1--
KIT 5> 100013
PDGFRA 16941
PDGFRB 139-
VEGFR2 8-1.5
FGFR1 29-2
EGFR > 1000> 1000-

Data compiled from publicly available sources. Conditions for each assay may vary.

Experimental Protocols

A common method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

ADP-Glo™ Kinase Assay Protocol
  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a specific peptide), and ATP in a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add the test compound (e.g., 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, Dasatinib, Bosutinib, or Ponatinib) at various concentrations to the reaction mixture. A DMSO control is used as a reference for uninhibited kinase activity.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each reaction well. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP.

    • The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for kinase selectivity profiling and a simplified signaling pathway relevant to the example inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Kinase Reaction Components: - Kinase - Substrate - ATP - Assay Buffer reaction Set up Kinase Reactions in 384-well plate reagents->reaction compounds Prepare Serial Dilutions of Test Compounds compounds->reaction incubation Incubate at 30°C reaction->incubation termination Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) incubation->termination detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) termination->detection readout Measure Luminescence detection->readout calculation Calculate % Inhibition readout->calculation ic50 Determine IC50 Values calculation->ic50

Experimental workflow for in vitro kinase selectivity profiling.

bcr_abl_pathway cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS activates PI3K PI3K BCR_ABL->PI3K activates STAT5 STAT5 BCR_ABL->STAT5 activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Decreased Apoptosis AKT->Apoptosis inhibits mTOR->Proliferation STAT5->Apoptosis inhibits

Simplified BCR-ABL signaling pathway.

Conclusion

The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. While direct experimental data for 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine is not widely published, the comparative data for structurally related compounds like Dasatinib, along with Bosutinib and Ponatinib, highlight the diversity in kinase inhibition profiles. The provided experimental protocol for the ADP-Glo™ assay offers a robust method for determining the potency and selectivity of novel kinase inhibitors. The visualization of the experimental workflow and the BCR-ABL signaling pathway serves to contextualize the data and its biological relevance. This guide aims to equip researchers with a foundational understanding of the principles and practices of kinase inhibitor selectivity profiling.

Benchmarking a Novel Kinase Inhibitor: 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine Against Standard-of-Care Drugs in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the investigational compound 4-(2-amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, hereafter referred to as Compound X, against the established standard-of-care tyrosine kinase inhibitors (TKIs), Dasatinib and Ponatinib, for the treatment of Chronic Myeloid Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel therapeutics in this space.

Introduction

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL fusion protein. This aberrant tyrosine kinase drives uncontrolled cell proliferation and is a key therapeutic target. While the introduction of TKIs has revolutionized CML treatment, the development of resistance and intolerance necessitates the search for new and more effective inhibitors.

Compound X is a novel small molecule with a 2-aminopyrimidine scaffold, a common feature in many kinase inhibitors. Its structural similarity to other known kinase inhibitors suggests potential activity against BCR-ABL. This guide presents a hypothetical preclinical profile for Compound X to illustrate how a new drug candidate would be benchmarked against current standards of care like Dasatinib and Ponatinib.

Mechanism of Action

Compound X (Hypothetical): Based on its structural features, Compound X is hypothesized to be an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase. It is predicted to bind to the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative signaling pathways that drive CML.

Dasatinib: A second-generation TKI that inhibits multiple tyrosine kinases, including BCR-ABL and SRC family kinases.[1][2][3] Dasatinib is unique in its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against some imatinib-resistant mutations.[2][4]

Ponatinib: A third-generation TKI designed to inhibit not only native BCR-ABL but also a wide range of mutated forms, including the highly resistant T315I "gatekeeper" mutation.[5][6][7] Its potent, broad-spectrum activity makes it a critical option for patients who have failed other TKIs.[8][9]

Below is a diagram illustrating the targeted signaling pathway.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream_Signaling Proliferation Cell Proliferation, Survival, and Leukemic Transformation Downstream_Signaling->Proliferation Compound_X Compound X (Hypothetical) Compound_X->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL Ponatinib Ponatinib Ponatinib->BCR_ABL Kinase_Assay_Workflow Start Start Plate_Preparation Prepare 384-well microplate with serially diluted inhibitor (Compound X, Dasatinib, Ponatinib) Start->Plate_Preparation Add_Kinase Add recombinant BCR-ABL kinase enzyme to each well Plate_Preparation->Add_Kinase Incubate_1 Incubate at room temperature to allow inhibitor binding Add_Kinase->Incubate_1 Add_Substrate_ATP Add peptide substrate and ATP to initiate reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate to allow substrate phosphorylation Add_Substrate_ATP->Incubate_2 Stop_Reaction Add detection reagent to stop the reaction and generate a signal Incubate_2->Stop_Reaction Read_Plate Read plate on a luminometer or fluorescence plate reader Stop_Reaction->Read_Plate Data_Analysis Calculate Ki values using dose-response curves Read_Plate->Data_Analysis End End Data_Analysis->End

References

Orthogonal Validation of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine's CDK9 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the potent pan-cyclin-dependent kinase (CDK) inhibitor, 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, with a focus on its CDK9 inhibitory action. Its performance is benchmarked against two well-characterized CDK inhibitors, Flavopiridol and SNS-032. This document outlines key experimental data and detailed protocols for orthogonal validation of its activity, providing a framework for robust preclinical assessment.

Comparative Analysis of CDK Inhibitory Activity

The compound 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine has been identified as a highly potent pan-CDK inhibitor[1]. To objectively assess its activity, its inhibitory profile is compared with Flavopiridol, a well-known pan-CDK inhibitor with a preference for CDK9, and SNS-032, a selective inhibitor of CDKs 2, 7, and 9.

It is important to note that the following data has been compiled from various sources, and direct comparison should be approached with caution due to potential variations in assay conditions.

Compound CDK1 (IC50/Ki) CDK2 (IC50/Ki) CDK4 (IC50) CDK7 (IC50) CDK9 (IC50/Ki)
4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine 1-6 nM (Ki)[1]1-6 nM (Ki)[1]>300 nM[2]>300 nM[2]1-6 nM (Ki)[1]
Flavopiridol 20-100 nM (IC50)[3]20-100 nM (IC50)[3]20-100 nM (IC50)[3]875 nM (IC50)[3]20-100 nM (IC50)[3]
SNS-032 (BMS-387032) ~150 nM48 nM>1000 nM62 nM4 nM

Orthogonal Validation of CDK9 Inhibition

To rigorously validate the on-target activity of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine, a multi-pronged approach employing orthogonal assays is recommended. These assays, based on different principles, provide converging evidence of target engagement and cellular activity.

Signaling Pathway Context

CDK9, in complex with its regulatory partner Cyclin T, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2). This phosphorylation event is critical for the release of RNAPII from promoter-proximal pausing, allowing for productive transcription elongation. Inhibition of CDK9 leads to a decrease in RNAPII Ser2 phosphorylation, resulting in the downregulation of short-lived anti-apoptotic proteins and cell cycle arrest.

CDK9_Signaling_Pathway cluster_transcription Transcription Elongation cluster_regulation Regulation by CDK9 RNAPII RNA Polymerase II (Paused) pRNAPII RNA Polymerase II-pSer2 (Elongating) RNAPII->pRNAPII Phosphorylation mRNA mRNA Transcription pRNAPII->mRNA Proteins Anti-apoptotic Proteins (e.g., Mcl-1) mRNA->Proteins CDK9_CyclinT CDK9/Cyclin T (P-TEFb) CDK9_CyclinT->RNAPII Activates Inhibitor 4-(2-Amino-4-methyl-5-thiazolyl) -N-(3-nitrophenyl)-2-pyrimidinamine Inhibitor->CDK9_CyclinT Inhibits

CDK9 signaling pathway in transcription elongation.

Experimental Protocols

Biochemical Assay: In Vitro CDK9/Cyclin T Kinase Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified recombinant CDK9/Cyclin T. The ADP-Glo™ Kinase Assay is a common format.

Workflow:

Biochemical_Assay_Workflow reagents Prepare Reagents: - Recombinant CDK9/Cyclin T - Substrate Peptide - ATP - Test Compound Dilutions incubation Kinase Reaction: Incubate enzyme, substrate, ATP, and compound at 30°C for 60 min reagents->incubation adp_glo Add ADP-Glo™ Reagent: Terminates kinase reaction and depletes remaining ATP incubation->adp_glo detection Add Kinase Detection Reagent: Converts ADP to ATP, generating a luminescent signal adp_glo->detection readout Measure Luminescence: Signal is proportional to CDK9 activity detection->readout analysis Data Analysis: Calculate IC50 value readout->analysis

Biochemical assay workflow for CDK9 inhibition.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute recombinant human CDK9/Cyclin T enzyme, a suitable peptide substrate (e.g., a synthetic peptide derived from the RNAPII CTD), and ATP in the kinase buffer.

    • Prepare a serial dilution of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound dilution.

    • Add 2 µL of the diluted CDK9/Cyclin T enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60-120 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-RNA Polymerase II (Ser2)

This assay assesses the compound's ability to inhibit CDK9 activity within a cellular context by measuring the phosphorylation of its key substrate, the Ser2 residue of the RNAPII CTD.

Workflow:

Cellular_Assay_Workflow cell_culture Cell Culture: Seed cells (e.g., HeLa, MM.1S) and allow to adhere treatment Compound Treatment: Incubate cells with a dose range of the test compound for 2-6 hours cell_culture->treatment lysis Cell Lysis: Harvest and lyse cells to extract proteins treatment->lysis sds_page SDS-PAGE: Separate proteins by size lysis->sds_page transfer Western Blot Transfer: Transfer proteins to a PVDF membrane sds_page->transfer probing Antibody Probing: Incubate with primary antibodies (anti-pSer2-RNAPII, anti-total RNAPII, and a loading control like GAPDH) transfer->probing detection Secondary Antibody & Detection: Incubate with HRP-conjugated secondary antibodies and detect with ECL probing->detection analysis Densitometry Analysis: Quantify band intensities to determine the reduction in pSer2-RNAPII levels detection->analysis

Cellular assay workflow for pSer2-RNAPII levels.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable human cancer cell line (e.g., HeLa or a hematological malignancy line like MM.1S) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine for a defined period (e.g., 2, 4, or 6 hours). Include a DMSO-treated vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-RNAPII CTD (Ser2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total RNAPII and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-Ser2 signal to the total RNAPII and loading control signals.

    • Calculate the percentage reduction in Ser2 phosphorylation relative to the vehicle control.

Biophysical Assay: Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Workflow:

CETSA_Workflow cell_treatment Cell Treatment: Incubate intact cells with the test compound or vehicle (DMSO) heating Heat Challenge: Aliquot cell suspension and heat at a range of temperatures cell_treatment->heating lysis Cell Lysis: Lyse cells by freeze-thaw cycles heating->lysis centrifugation Separation: Centrifuge to separate soluble proteins from precipitated aggregates lysis->centrifugation western_blot Western Blot Analysis: Analyze the soluble fraction for the presence of CDK9 centrifugation->western_blot analysis Data Analysis: Plot the amount of soluble CDK9 at each temperature to generate a melting curve western_blot->analysis

CETSA workflow for target engagement.

Detailed Methodology:

  • Cell Treatment:

    • Culture cells to a high density and treat them with a saturating concentration of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Treatment:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-60°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Protein Extraction:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Perform a Western blot as described in the cellular assay protocol, using a primary antibody against total CDK9.

  • Data Analysis:

    • Quantify the CDK9 band intensity for each temperature point.

    • Plot the percentage of soluble CDK9 (relative to the unheated control) against the temperature for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

References

A Researcher's Guide to Comparative Cytotoxicity in Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selective cytotoxicity of a compound is a critical step in the development of novel anticancer therapies. An ideal therapeutic agent should exhibit high toxicity toward cancer cells while sparing normal, healthy cells. This guide provides a comparative overview of cytotoxic effects, detailed experimental protocols for common assays, and an exploration of the underlying signaling pathways that contribute to differential cell death.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effect of a compound. It represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a more potent compound. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 normal cells / IC50 cancer cells), provides a quantitative measure of a compound's cancer-specific cytotoxicity. A higher SI value is desirable, as it signifies greater selectivity for cancer cells.

Below are tables summarizing the IC50 values of various compounds against different cancer and normal cell lines.

Table 1: Cytotoxicity of Novel Synthetic Compounds

CompoundCancer Cell LineIC50 (µg/L)Normal Cell LineIC50 (µg/L)Selectivity Index (SI)
Compound 9a PC-3 (Prostate)47.4 ± 1.2HEK-293 (Kidney)152.7 ± 1.33.22
MCF-7 (Breast)62.3 ± 0.92.45
Compound 9c PC-3 (Prostate)55.2 ± 1.5HEK-293 (Kidney)138.6 ± 1.12.51
MCF-7 (Breast)82.5 ± 1.31.68
Compound 9f PC-3 (Prostate)14.7 ± 1.4HEK-293 (Kidney)8.7 ± 2.40.59
MCF-7 (Breast)16.5 ± 1.20.53

Data adapted from a study on glycine conjugated hybrid compounds[1].

Table 2: Cytotoxicity of a Standard Chemotherapeutic Agent - Doxorubicin

Cancer Cell LineIC50 (µg/ml)Normal Cell LineIC50 (µg/ml)
A549 (Lung)0.41WI-38 (Lung Fibroblast)>10
HepG2 (Liver)0.59WI-38 (Lung Fibroblast)>10

Data adapted from a study on fungal endophyte metabolites[2].

Table 3: Cytotoxicity of Biosynthesized Selenium Nanoparticles (Se-NPs)

Cancer Cell LineIC50 (µg/mL)Normal Cell LineIC50 (µg/mL)
A549 (Lung)Varies by Se-NP formulationWi38 (Lung)Minimal toxicity

A study on lactic acid bacteria-mediated synthesis of selenium nanoparticles demonstrated selective cytotoxicity against the A549 cancerous lung cell line with minimal toxicity toward normal Wi38 cells[3].

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental. Below are detailed protocols for two widely used colorimetric assays: the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom microtiter plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified 37°C incubator with 5% CO₂.

  • Compound Treatment: Add 50-100 µL of the test compound at various concentrations to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of cytotoxicity.

Materials:

  • 96-well flat-bottom microtiter plates

  • Complete cell culture medium

  • LDH Assay Kit (containing assay buffer, substrate mix, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 100 µL of the LDH Reaction Solution (prepared according to the kit's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate with gentle shaking for 30 minutes at 37°C.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm with a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the experimental process and the underlying molecular mechanisms of selective cytotoxicity, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis culture Cell Culture (Cancer & Normal Lines) seeding Cell Seeding (96-well plate) culture->seeding compound Compound Preparation (Serial Dilutions) treatment Compound Treatment compound->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation reagent Add Assay Reagent (e.g., MTT, LDH) incubation->reagent measurement Measure Absorbance (Plate Reader) reagent->measurement viability Calculate % Viability/ % Cytotoxicity measurement->viability ic50 Determine IC50 viability->ic50 si Calculate Selectivity Index ic50->si G cluster_normal Normal Cell cluster_cancer Cancer Cell stress_n Cellular Stress (e.g., DNA Damage) p53_wt Wild-Type p53 (Active) stress_n->p53_wt arrest_n Cell Cycle Arrest & DNA Repair p53_wt->arrest_n bax_n Bax/Bak Activation p53_wt->bax_n apoptosis_n Apoptosis (if damage is severe) bax_n->apoptosis_n bcl2_n Bcl-2 (Balanced) bcl2_n->bax_n stress_c Cellular Stress (e.g., Anticancer Drug) p53_mut Mutant p53 (Inactive/Loss of Function) stress_c->p53_mut no_arrest Bypassed Cell Cycle Arrest p53_mut->no_arrest apoptosis_c Apoptosis (Induced by Drug) bax_c Bax/Bak Activation bax_c->apoptosis_c bcl2_c Bcl-2 (Overexpressed) bcl2_c->bax_c drug Selective Drug (e.g., BH3 Mimetic) drug->bcl2_c Inhibits

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine (CAS No. 302964-08-5), a compound also identified as a Dasatinib intermediate.[1] Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as hazardous, and appropriate precautions must be taken during handling and disposal.[1]

Hazard Identification and Classification:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE should be worn at all times when handling this compound:

  • Respiratory Protection: An approved mask or respirator is necessary to avoid inhalation of dust or fumes.[2]

  • Hand Protection: Wear suitable chemical-resistant gloves.[2]

  • Eye Protection: Safety goggles or a face shield are required to protect against splashes and dust.[2]

  • Skin and Body Protection: A laboratory coat or other suitable protective clothing should be worn.[2]

Step-by-Step Disposal Protocol

Disposal of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine must be conducted in accordance with all applicable local, state, and federal regulations.[1]

1. Waste Collection and Storage:

  • Collect waste material in a designated, tightly sealed, and properly labeled container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2][3]

  • The storage area should be secure and accessible only to authorized personnel.[1]

2. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate all non-essential personnel from the area.[3]

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, contain the spill to prevent it from spreading.

  • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[3]

  • For liquid spills, mix with sand or another inert absorbent material before collecting it into a sealed container.[2]

  • Do not allow the material to enter drains or water courses.[2]

3. Final Disposal:

  • The disposal of this chemical waste must be entrusted to a licensed and authorized waste disposal company.[4]

  • The recommended method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber.[3]

  • Do not dispose of this material in standard laboratory trash or down the drain.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine.

G start Start: Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe container Place in a Labeled, Sealed Waste Container ppe->container storage Store in a Cool, Dry, Well-Ventilated Area container->storage spill Spill Occurs? storage->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes disposal_co Arrange for Pickup by Licensed Waste Disposal Company spill->disposal_co No collect_spill Collect Spill Residue into Waste Container contain_spill->collect_spill collect_spill->container incineration Recommended Disposal: Incineration disposal_co->incineration end End: Disposal Complete incineration->end

References

Personal protective equipment for handling 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine (CAS No. 507487-89-0)[1]. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally similar chemicals containing nitrophenyl, aminothiazole, and pyrimidinamine moieties. These related compounds are known to cause skin, eye, and respiratory irritation.[2] Some may also have more severe health risks, such as being harmful if swallowed and suspected of causing cancer or reproductive harm[3]. Therefore, cautious handling in a controlled laboratory environment is imperative.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required protective gear.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldStandard laboratory practice to protect against splashes and airborne particles. A face shield offers an additional layer of protection.
Skin Protection Nitrile or neoprene gloves (double-gloving recommended), and a chemically resistant lab coatPrevents direct skin contact. Regularly inspect gloves for tears or contamination and change them frequently. The lab coat should be fully buttoned.
Respiratory Protection NIOSH-approved N95 dust mask or a higher-level respirator (e.g., PAPR)Necessary when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or a chemical fume hood is also required.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for user safety and experimental integrity.

1. Engineering Controls and Preparation:

  • Always handle this compound within a certified chemical fume hood to ensure proper ventilation.[2]

  • Designate a specific area for handling, weighing, and preparing solutions of this chemical.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Handling and Solution Preparation:

  • Before handling, put on all required PPE as detailed in the table above.

  • To minimize dust generation, carefully weigh the solid compound on a tared weigh boat inside the fume hood.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

3. Spill Management:

  • In case of a spill, evacuate unnecessary personnel from the area.

  • For small spills, carefully sweep or shovel the solid material into a designated, labeled waste container, avoiding dust generation.[2][4]

  • Do not use water to clean up the spill, as this may create an inhalation hazard if the compound is aerosolized.

  • Thoroughly decontaminate the spill area with an appropriate solvent and cleaning materials.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour any of this chemical down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling and disposal of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don PPE (Goggles, Gloves, Lab Coat, Respirator) B Prepare Fume Hood (Ensure proper ventilation) A->B C Weigh Compound B->C Begin Experiment D Prepare Solution C->D H Evacuate Area C->H If Spill Occurs E Collect Solid & Liquid Waste D->E Post-Experiment D->H If Spill Occurs F Decontaminate Work Area E->F G Doff PPE F->G I Contain & Clean Spill H->I J Dispose of Spill Debris I->J

Caption: Workflow for handling and disposal of the target compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.